molecular formula C9H10O5 B1208855 m3OMG CAS No. 3934-86-9

m3OMG

Cat. No.: B1208855
CAS No.: 3934-86-9
M. Wt: 198.17 g/mol
InChI Key: LVVUKXKEXOTUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-dihydroxy-5-methoxybenzoate has been reported in Acer rubrum and Crinodendron hookerianum with data available.
has antidepressant activity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-dihydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVUKXKEXOTUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192562
Record name M3OMG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3934-86-9
Record name M3OMG
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3934-86-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name M3OMG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3934-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-O-METHYLGALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FIX3OQ9G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Methyl 3-O-methylgallate (M3OMG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-O-methylgallate (M3OMG) is a phenolic compound and a derivative of gallic acid. It has garnered interest in the scientific community for its potential antioxidant and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its role in mitigating oxidative stress.

Chemical Structure and Properties

This compound is chemically known as Methyl 3-O-methylgallate. Its structure is characterized by a methyl gallate core with an additional methyl group at the 3-O position.

PropertyValue
IUPAC Name Methyl 3,4-dihydroxy-5-methoxybenzoate
Synonyms This compound, Methyl 3-O-methylgallate
CAS Number 3934-86-9
Molecular Formula C₉H₁₀O₅
Molecular Weight 198.17 g/mol
SMILES COC(=O)c1cc(O)c(O)c(OC)c1

Synthesis of Methyl 3-O-methylgallate (this compound)

A detailed, publicly available experimental protocol for the specific synthesis of Methyl 3-O-methylgallate is not readily found in the searched literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The synthesis would likely involve a multi-step process starting from gallic acid.

Proposed Synthetic Pathway:

A likely synthetic strategy involves the selective methylation of a protected gallic acid derivative.

  • Esterification of Gallic Acid: Gallic acid is first esterified to form methyl gallate. This is a standard reaction often carried out using methanol in the presence of an acid catalyst like sulfuric acid.

  • Selective Protection of Hydroxyl Groups: To achieve methylation at the 3-O position, the hydroxyl groups at the 4 and 5 positions would likely need to be protected. This could be achieved using protecting groups that can be selectively removed later in the synthesis.

  • Methylation: The free hydroxyl group at the 3-position is then methylated. Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a base.

  • Deprotection: The protecting groups on the 4 and 5-hydroxyl groups are removed to yield the final product, Methyl 3-O-methylgallate.

Logical Workflow for a Potential Synthesis:

G GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate Esterification (Methanol, H₂SO₄) ProtectedGallate Protected Methyl Gallate MethylGallate->ProtectedGallate Selective Protection M3OMG_unpurified Crude this compound ProtectedGallate->M3OMG_unpurified Methylation (e.g., (CH₃)₂SO₄, Base) This compound Pure this compound M3OMG_unpurified->this compound Deprotection & Purification

Caption: A potential synthetic workflow for Methyl 3-O-methylgallate.

Biological Activity: In Vivo Neuroprotective Effects

This compound has been investigated for its neuroprotective effects against sodium fluoride (NaF)-induced oxidative stress in rats. The primary findings indicate that this compound can mitigate the detrimental effects of NaF-induced neurotoxicity by modulating endogenous antioxidant defense mechanisms.

Experimental Protocols

The following experimental design is based on published studies investigating the in vivo effects of this compound.

4.1.1. Animal Model and Treatment

  • Animal Model: Male Wistar rats.

  • Treatment Groups:

    • Control group

    • NaF group (Sodium Fluoride)

    • NaF + this compound (10 mg/kg, intraperitoneal injection)

    • NaF + this compound (20 mg/kg, intraperitoneal injection)

    • NaF + Vitamin C (positive control)

  • Dosing Regimen: this compound or Vitamin C was administered for one week prior to and concurrently with NaF exposure.

  • Induction of Oxidative Stress: Oxidative stress was induced by administering NaF in the drinking water.

4.1.2. Biomarker Analysis

  • Thiobarbituric Acid Reactive Substances (TBARS): An indicator of lipid peroxidation.

  • Reduced Glutathione (GSH): A key intracellular antioxidant.

  • Superoxide Dismutase (SOD): An antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

  • Catalase (CAT): An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide.

Quantitative Data

Detailed quantitative data from the primary research articles, including mean values, standard deviations, and statistical significance, are not fully available in the publicly accessible literature. However, the qualitative results from these studies are summarized below.

Table 1: Summary of this compound's Effects on Oxidative Stress Markers in NaF-Treated Rats

BiomarkerEffect of NaF TreatmentEffect of this compound Treatment
TBARSIncreasedDecreased (normalized towards control levels)
GSHDecreasedIncreased (restored towards control levels)
SOD ActivityDecreasedIncreased (restored towards control levels)
CAT ActivityDecreasedIncreased (restored towards control levels)
Experimental Workflow and Signaling

The in vivo studies demonstrate that this compound confers protection against NaF-induced oxidative stress. The logical flow of this process and the key players involved are depicted in the following diagrams.

Experimental Workflow:

G cluster_treatment Treatment Groups cluster_outcomes Biomarker Analysis in Brain Tissue Control Control NaF Sodium Fluoride (NaF) TBARS TBARS NaF->TBARS increases GSH GSH NaF->GSH decreases SOD SOD NaF->SOD decreases CAT CAT NaF->CAT decreases M3OMG_10 NaF + this compound (10 mg/kg) M3OMG_10->TBARS mitigates increase M3OMG_10->GSH mitigates decrease M3OMG_10->SOD mitigates decrease M3OMG_10->CAT mitigates decrease M3OMG_20 NaF + this compound (20 mg/kg) M3OMG_20->TBARS mitigates increase M3OMG_20->GSH mitigates decrease M3OMG_20->SOD mitigates decrease M3OMG_20->CAT mitigates decrease

Caption: Workflow of the in vivo study on this compound's neuroprotective effects.

Signaling Pathway of Oxidative Stress and this compound's Intervention:

G NaF Sodium Fluoride (NaF) ROS Increased Reactive Oxygen Species (ROS) NaF->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (Increased TBARS) OxidativeStress->LipidPeroxidation AntioxidantDepletion Depletion of Antioxidant Defenses (Decreased GSH, SOD, CAT) OxidativeStress->AntioxidantDepletion Neurotoxicity Neurotoxicity LipidPeroxidation->Neurotoxicity AntioxidantDepletion->Neurotoxicity This compound This compound This compound->ROS Scavenges This compound->AntioxidantDepletion Restores

Caption: this compound's mechanism in mitigating NaF-induced oxidative stress.

Conclusion

Methyl 3-O-methylgallate (this compound) demonstrates significant antioxidant and neuroprotective potential, at least in preclinical models of sodium fluoride-induced neurotoxicity. Its mechanism of action appears to be rooted in the direct scavenging of reactive oxygen species and the restoration of endogenous antioxidant enzyme activities. Further research is warranted to fully elucidate its therapeutic potential and to establish detailed quantitative efficacy and safety profiles. The development of a standardized and scalable synthetic process will be crucial for advancing the investigation of this promising compound.

Introduction to Methylglyoxal (MGO)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Methylglyoxal (MGO)

Methylglyoxal (MGO) is a highly reactive dicarbonyl compound primarily generated as a byproduct of glycolysis.[1] In the context of cancer, MGO exhibits a dual role; it can promote tumor progression at lower concentrations, while higher concentrations tend to exert anti-tumor effects.[2] This paradoxical behavior is attributed to its ability to modulate various cellular processes, including signaling pathways, cell proliferation, apoptosis, and metabolism.[1][3] MGO is a precursor of advanced glycation end products (AGEs), which are formed through non-enzymatic reactions with proteins, lipids, and nucleic acids.[4] The interaction of AGEs with their receptor (RAGE) can trigger signaling cascades that influence cancer cell behavior.[2] This guide provides a comprehensive overview of the in vitro mechanisms of action of MGO, with a focus on its impact on cancer cells, supported by experimental protocols and quantitative data.

Pro-Cancerogenic Mechanisms of MGO in Vitro

At lower, often pathophysiological, concentrations, MGO can contribute to cancer progression through several mechanisms.

Activation of Pro-Survival Signaling Pathways

MGO has been shown to activate pro-survival pathways that enhance cancer cell proliferation and migration. For instance, in ER-positive MCF-7 human breast cancer cells, low doses of MGO-BSA-AGEs (50-100 µg/ml) lead to a significant increase in cell proliferation and migration through the activation of the MAPK pathway and phosphorylation of cAMP-response element binding protein (CREB1).[3] Furthermore, MGO can directly modify and activate Akt, a key kinase in the PI3K/Akt signaling pathway, promoting cell cycle progression and proliferation.[2]

Induction of Mesenchymal Phenotype and Invasion

In anaplastic thyroid cancer (ATC) cell lines, the accumulation of MGO-derived hydroimidazolone 1 (MG-H1) has been linked to increased invasion and migration properties, as well as a more pronounced mesenchymal phenotype. This is mediated through a novel mechanism involving transforming growth factor β 1 (TGF-β1) and focal adhesion kinase (FAK) signaling.[3]

Anti-Cancerogenic Mechanisms of MGO in Vitro

Conversely, at higher concentrations, MGO demonstrates potent anti-cancer activities.

Induction of Apoptosis

MGO can induce apoptosis in various cancer cell lines.[3] This is often achieved through the activation of the mitochondrial apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS) and advanced glycation end products.[1] In human umbilical vein endothelial cells (HUVECs), MGO treatment leads to a dose-dependent increase in the sub-G1 phase of the cell cycle, indicative of apoptosis, which has been confirmed by TUNEL assays.[5]

Inhibition of Cell Proliferation, Migration, and Invasion

High concentrations of MGO inhibit the proliferation of malignant cells by suppressing the synthesis of DNA and proteins.[1][3] In DLD-1 and SW480 colon cancer cells, MGO has been shown to inhibit viability, proliferation, migration, and invasion.[1] Similarly, in liver cancer cells, even low concentrations of MGO (1 μM) were found to decrease migration, invasion, and adhesion in a p53-dependent manner without affecting cell viability.[3]

Impairment of Glycolytic Metabolism

MGO can interfere with the energy metabolism of cancer cells. In colon cancer cells, treatment with MGO resulted in reduced glucose consumption, lactate production, and ATP production.[1] This impairment of the glycolytic pathway is associated with the downregulation of c-Myc protein, a key regulator of cancer metabolism.[1]

Key Signaling Pathways Modulated by MGO

MGO's multifaceted effects are largely mediated through its influence on critical intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of many cellular processes, and its dysregulation is common in cancer.[6] MGO can activate various branches of the MAPK family, including JNK, ERK, and p38.[3] The activation of these kinases can lead to downstream effects on cell viability, proliferation, and apoptosis.[3]

MAPK_Pathway MGO Methylglyoxal (MGO) Cellular_Stress Cellular Stress (e.g., ROS) MGO->Cellular_Stress MAPKKK MAPKKK (e.g., MLK3) Cellular_Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, CREB1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis, Migration) Transcription_Factors->Cellular_Response regulates

MGO's influence on the MAPK signaling cascade.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is central to cell growth, survival, and metabolism. MGO has been shown to modulate this pathway, often in a dose-dependent manner. At lower concentrations, MGO can increase the phosphorylation of Akt, promoting cell proliferation.[7] Conversely, at higher concentrations, MGO can inhibit mTORC1, a downstream effector of Akt, leading to reduced cell growth.[8]

PI3K_Akt_Pathway MGO Methylglyoxal (MGO) PI3K PI3K MGO->PI3K modulates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream_Effectors Downstream Effectors (e.g., p70S6K, 4E-BP1) mTORC1->Downstream_Effectors phosphorylates Cellular_Functions Cellular Functions (Cell Growth, Proliferation, Survival) Downstream_Effectors->Cellular_Functions regulate

Modulation of the PI3K/Akt/mTOR pathway by MGO.

Experimental Protocols for In Vitro Assessment of MGO Activity

A general workflow for assessing the in vitro effects of MGO is depicted below, followed by detailed protocols for key assays.

Experimental_Workflow Start Cell Culture (e.g., HUVECs, Cancer Cell Lines) MGO_Treatment MGO Treatment (Varying Concentrations and Durations) Start->MGO_Treatment Viability_Assay Cell Viability/Proliferation Assay (MTT, CCK-8) MGO_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry, TUNEL) MGO_Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot for Signaling Pathways) MGO_Treatment->Protein_Analysis Functional_Assay Functional Assays (Migration, Invasion) MGO_Treatment->Functional_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Functional_Assay->Data_Analysis

General workflow for in vitro MGO studies.
Cell Viability and Proliferation Assays (MTT, CCK-8)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., HUVECs at 7 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[9]

  • Treatment: Treat cells with various concentrations of MGO (e.g., 0, 10, 20, 50, 100, or 200 µM) for a specified duration (e.g., 24 hours).[9]

  • Reagent Addition:

    • MTT Assay: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) and incubate for 3 hours at 37°C. Remove the supernatant and add DMSO to dissolve the formazan crystals.[10]

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1 hour at 37°C.[9]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[9][10]

Apoptosis Assays
  • Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining:

    • Cell Treatment: Seed cells (e.g., HUVECs at 5 x 10⁵ cells/mL) in 6-well plates and treat with MGO.[11]

    • Harvesting: Collect cells by trypsinization and wash with cold PBS.[11]

    • Staining: Resuspend cells in 1x binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes at room temperature in the dark.[11]

    • Analysis: Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[11]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Cell Fixation and Permeabilization: Fix MGO-treated cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[11]

    • Labeling: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs, for 1 hour at 37°C.[11]

    • Visualization: Visualize the labeled cells using fluorescence microscopy. TUNEL-positive cells indicate DNA fragmentation, a hallmark of apoptosis.[11]

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Lyse MGO-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[8][9]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[9]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the signal with an imaging system.[6]

Cell Migration and Invasion Assays
  • Wound Healing Assay:

    • Monolayer Culture: Grow cells to a confluent monolayer in a culture plate.

    • Scratch Creation: Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Treatment and Imaging: Treat the cells with MGO and capture images of the wound at different time points (e.g., 0 and 24 hours).

    • Analysis: Measure the closure of the wound over time to assess cell migration.

  • Transwell Assay:

    • Chamber Setup: Use a Transwell chamber with a porous membrane. For invasion assays, coat the membrane with Matrigel.

    • Cell Seeding: Seed cells in the upper chamber in serum-free medium.

    • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Treatment: Add MGO to the upper or lower chamber.

    • Incubation: Incubate for a sufficient time to allow cell migration or invasion through the membrane.

    • Staining and Counting: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane and count them under a microscope.

Summary of Quantitative In Vitro Data for MGO

The following tables summarize some of the quantitative effects of MGO observed in vitro.

Cell LineMGO ConcentrationDurationEffect on Cell ViabilityCitation
HUVECs50, 100, 200 µM24 hSignificantly inhibited[9]
HUVECs20 µM (with SFN)24 hSignificantly reduced[9]
HepG21-10 mM36 hCytotoxic effect[10]
3T3-L15-20 µM-Stimulated proliferation[7]
Cell LineMGO ConcentrationDurationApoptotic EffectAssay UsedCitation
HUVECs250–750 μM18 hDose-dependent increase in sub-G1 phaseFlow Cytometry[5]
HUVECs100 µM3 daysMarked detection of TUNEL-positive cellsTUNEL[5]
HepG21, 3 mM36 hInduced apoptosisWestern Blot[10]
Cell LineMGO ConcentrationDurationEffect on Signaling PathwayCitation
HK-2500 µM0.5, 2 hIncreased p-PI3K/PI3K and p-AKT/AKT ratios[13]
HUVECs100 µM24 hReduced Nrf2 and HO-1 expression[9]
HUVECs-5 hActivation of p53[8]
HUVECs-5 hInhibition of mTORC1[8]
Vascular Smooth Muscle Cells1-10 µM24, 48, 72 hTriggered proliferation via ERK1/2 and Akt phosphorylation[14]

Conclusion

The in vitro mechanism of action of methylglyoxal is complex and highly context-dependent, particularly concerning its concentration and the specific cell type being studied. At lower concentrations, it can promote pro-cancerous phenotypes by activating survival and migratory signaling pathways. In contrast, higher concentrations are generally cytotoxic, inducing apoptosis and inhibiting key cancer-promoting processes. The modulation of major signaling cascades like the MAPK and PI3K/Akt/mTOR pathways appears to be central to these dual effects. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols provided, is crucial for researchers in the fields of cancer biology and drug development who are investigating the therapeutic potential or pathological implications of MGO.

References

The Biological Function of Methylated Guanosine Derivatives in Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific information on a molecule abbreviated as "m3OMG" in the context of cell signaling. This guide will therefore focus on the established biological functions of closely related methylated guanosine derivatives, namely N2-methylguanosine (m2G) and 2'-O-methylguanosine , which play significant roles in cellular processes. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Methylated Guanosine in Cellular Regulation

Guanosine modifications, particularly methylation, are critical post-transcriptional modifications that influence the structure, stability, and function of RNA molecules. These modifications are integral to a wide range of cellular signaling pathways, affecting processes from protein synthesis to innate immune responses. This guide will explore the roles of N2-methylguanosine (m2G) and 2'-O-methylguanosine in cell signaling, providing a comprehensive overview of their mechanisms of action, the enzymes involved, and their impact on cellular function.

N2-methylguanosine (m2G) in tRNA and snRNA Function

N2-methylguanosine (m2G) is a post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and small nuclear RNA (snRNA). The presence of m2G is crucial for the proper functioning of these molecules, thereby impacting protein synthesis and pre-mRNA splicing.

Role in Protein Synthesis and Cell Proliferation

The methylation of guanosine at the N2 position in tRNAs is essential for optimal protein synthesis and cell proliferation.[1] This modification is installed by specific methyltransferases. For instance, the TRMT11 and THUMPD3 enzymes are responsible for methylating positions 10 and 6 of tRNAs, respectively.[1] The absence of these m2G modifications can impair protein synthesis, although it does not significantly affect the stability, folding, or aminoacylation of the substrate tRNAs.[1] This suggests that m2G modifications in tRNAs play a synergistic role in the efficiency of the translation process.[1]

Function in Pre-mRNA Splicing

Beyond its role in translation, m2G is also a critical modification in U6 snRNA, a core component of the spliceosome. The enzyme THUMPD2 has been identified as the methyltransferase responsible for this modification.[1] The presence of m2G in U6 snRNA is important for fine-tuning pre-mRNA splicing, a fundamental process for generating mature messenger RNA (mRNA) and ensuring proteomic diversity.[1]

Enzymatic Regulation of m2G Modification

The installation of m2G is a highly regulated process involving a family of methyltransferases. Many of these enzymes are allosterically regulated by the human protein TRMT112.[1] This regulatory mechanism ensures the precise and efficient methylation of target RNA molecules.

2'-O-methylguanosine in Innate Immunity

2'-O-methylation of guanosine is another critical RNA modification with significant implications for cell signaling, particularly in the context of the innate immune system. This modification can modulate the activation of Toll-like receptors (TLRs), which are key sensors of foreign RNA.

Antagonism of Toll-Like Receptor 7 (TLR7)

Recent studies have shown that the 2'-O-methylation status of a single guanosine can determine whether a transfer RNA molecule activates or inhibits Toll-like receptor 7 (TLR7).[2] Bacterial tRNA containing a 2'-O-methylated guanosine at position 18 (Gm18) can act as a TLR7 antagonist, suppressing the immunostimulatory activity of other bacterial tRNAs.[2] This antagonistic effect is dependent on the presence of Gm18, as tRNA from an E. coli strain lacking the enzyme responsible for this modification (trmH) regains its immunostimulatory potential.[2]

Mechanism of TLR7 Antagonism

The inhibitory effect of Gm18-modified tRNA suggests a mechanism of immune evasion by bacteria. By modifying their tRNA, bacteria can prevent the activation of TLR7 in host immune cells, thereby attenuating the innate immune response.[2] This finding highlights the crucial role of RNA modifications in the interplay between pathogens and the host immune system.

Quantitative Data on Methylated Guanosine Signaling

The following table summarizes key quantitative findings related to the effects of methylated guanosine derivatives in cellular signaling.

Molecule/ModificationCellular ProcessQuantitative EffectReference
N2-methylguanosine (m2G) Protein SynthesisLack of m2G in tRNAs impairs protein synthesis.[1]
N2-methylguanosine (m2G) Cell ProliferationAbsence of m2G tRNA methyltransferases affects the proliferation of HCT116 colon cancer cells.[1]
2'-O-methylguanosine (Gm18) TLR7 ActivationIn vitro methylation of immunostimulatory Gm18-negative tRNA with recombinant trmH abolished its IFN-α inducing potential.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of methylated guanosine derivatives in cell signaling. Below are outlines of key experimental protocols.

In Vitro tRNA Methylation Assay

This assay is used to determine the activity of tRNA methyltransferases.

  • Reaction Mixture: Combine purified E. coli tRNA, the recombinant methyltransferase enzyme, and S-adenosyl methionine (SAM), including a radioactively labeled version such as [3H]-SAM, in a suitable buffer (e.g., 25 mM K-phosphate pH 7.5, 50 μM EDTA, 5 mM MgCl2, 5 mM NH4Cl).[1]

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Quantification: The incorporation of the radiolabeled methyl group into the tRNA is quantified to determine the enzyme's activity. This can be done by spotting the reaction mixture onto filter paper, washing away unincorporated [3H]-SAM, and measuring the remaining radioactivity using a scintillation counter.

Analysis of tRNA Modification by HPLC

High-performance liquid chromatography (HPLC) can be used to identify and quantify modified nucleosides in tRNA.

  • tRNA Digestion: Purified tRNA is digested to single nucleosides using enzymes like P1 nuclease and bacterial alkaline phosphatase.[2]

  • HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase HPLC.

  • Detection and Quantification: The nucleosides are detected by their UV absorbance at 254 nm. The identity of the modified nucleosides is confirmed by comparing their retention times to those of known standards. Quantification is achieved by integrating the peak areas.

Toll-Like Receptor (TLR) Activation Assay

This assay measures the ability of RNA molecules to stimulate TLRs in immune cells.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or mouse dendritic cells (DCs) are cultured in appropriate media.[2]

  • Stimulation: The cells are stimulated with the tRNA of interest complexed with a transfection reagent like DOTAP to facilitate endosomal uptake.[2]

  • Cytokine Measurement: After a 20-hour incubation, the supernatant is collected, and the concentration of secreted cytokines, such as IFN-α, is measured by ELISA.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

m2G_Function_in_Translation cluster_tRNA_Processing tRNA Maturation cluster_Translation Protein Synthesis tRNA_precursor tRNA Precursor TRMT11 TRMT11 (m2G MTase at G10) tRNA_precursor->TRMT11 THUMPD3 THUMPD3 (m2G MTase at G6) tRNA_precursor->THUMPD3 Mature_tRNA Mature m2G-tRNA TRMT11->Mature_tRNA THUMPD3->Mature_tRNA Ribosome Ribosome Mature_tRNA->Ribosome Mature_tRNA->Ribosome Facilitates efficient translation Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome TLR7_Signaling_Modulation cluster_Endosome Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Bacterial_tRNA_unmod Unmodified Bacterial tRNA Bacterial_tRNA_unmod->TLR7 Activates Bacterial_tRNA_Gm18 Gm18-modified Bacterial tRNA Bacterial_tRNA_Gm18->TLR7 Inhibits IRF7 IRF7 MyD88->IRF7 IFN_alpha IFN-α Production IRF7->IFN_alpha Experimental_Workflow_TLR7_Assay Start Isolate Bacterial tRNA Step1 Culture Immune Cells (PBMCs or DCs) Start->Step1 Step2 Complex tRNA with Transfection Reagent (DOTAP) Step1->Step2 Step3 Stimulate Cells with tRNA Complex Step2->Step3 Step4 Incubate for 20 hours Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Measure IFN-α by ELISA Step5->Step6

References

An In-depth Technical Guide to Methyl 3-O-methylgallate (m3OMG): Synthesis, Antioxidant Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-O-methylgallate (m3OMG), a rare natural phenolic compound, has demonstrated significant potential as a neuroprotective agent due to its potent antioxidant properties. This technical guide provides a comprehensive overview of this compound, including its discovery, a plausible synthetic route, and a detailed examination of its biological activities. Quantitative data from key studies are presented in tabular format for clear comparison, and detailed experimental protocols are provided for the primary assays used to characterize its antioxidant effects. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic applications of this compound.

Introduction and Discovery

Methyl 3-O-methylgallate, abbreviated as this compound, is a derivative of gallic acid and has been identified as a rare natural product.[1] While a singular "discovery" event is not prominently documented in scientific literature, its significance has emerged from studies investigating natural compounds with antioxidant and neuroprotective activities. Notably, synthetic this compound has been utilized in research to explore its protective effects against oxidative stress, indicating its availability through chemical synthesis for scientific investigation.[2]

Chemical Synthesis

The synthesis would likely involve a multi-step process including:

  • Esterification: The carboxylic acid group of gallic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions. This is a standard procedure often carried out using methanol in the presence of an acid catalyst.

  • Selective Methylation: The most critical step is the selective methylation of one of the phenolic hydroxyl groups. This can be a challenging step due to the presence of multiple reactive hydroxyl groups. It may require the use of protecting groups to block the other hydroxyls, followed by methylation of the desired position and subsequent deprotection.

  • Purification: The final product would require purification, likely through column chromatography, to isolate the desired Methyl 3-O-methylgallate from any side products or unreacted starting materials.

Conceptual Experimental Workflow for this compound Synthesis

G cluster_synthesis Proposed Synthesis of Methyl 3-O-methylgallate start Gallic Acid (Starting Material) esterification Esterification (e.g., MeOH, H+) start->esterification methyl_gallate Methyl Gallate esterification->methyl_gallate protection Selective Protection of Hydroxyl Groups methyl_gallate->protection protected_mg Protected Methyl Gallate protection->protected_mg methylation Methylation (e.g., Methyl Iodide, Base) protected_mg->methylation methylated_intermediate Protected this compound methylation->methylated_intermediate deprotection Deprotection methylated_intermediate->deprotection crude_product Crude this compound deprotection->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product Pure Methyl 3-O-methylgallate (this compound) purification->final_product

Caption: Proposed multi-step synthesis of this compound from gallic acid.

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its potent antioxidant and neuroprotective effects. It has been shown to mitigate oxidative stress in both in vitro and in vivo models.[2][3]

Antioxidant Effects

This compound's antioxidant activity is attributed to its ability to scavenge free radicals and to modulate the activity of endogenous antioxidant enzymes.

  • Radical Scavenging: As a phenolic compound, this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.

  • Modulation of Antioxidant Enzymes: In vivo studies have shown that this compound can restore the levels of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which are crucial for cellular defense against oxidative damage.[2]

Conceptual Diagram of this compound's Antioxidant Mechanism

G cluster_mechanism Antioxidant Mechanism of this compound ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Cellular_Damage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes This compound This compound This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) This compound->Antioxidant_Enzymes Upregulates/ Restores Activity Antioxidant_Enzymes->ROS Neutralizes

References

M3OMG (Branched-Chain Alpha-Ketoacid Dehydrogenase E1 Beta Subunit): A Potential Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-methyl-2-oxovalerate dehydrogenase (lipoamide), more commonly known as the E1β subunit of the branched-chain α-ketoacid dehydrogenase (BCKD) complex and encoded by the BCKDHB gene, plays a pivotal role in the catabolism of branched-chain amino acids (BCAAs). While genetic deficiencies in the BCKD complex leading to Maple Syrup Urine Disease (MSUD) have been extensively studied, emerging evidence implicates dysregulated BCAA metabolism in a broader range of pathologies, including certain cancers and metabolic disorders. This positions the BCKD complex, and specifically its M3OMG subunit, as a potential therapeutic target. This technical guide provides a comprehensive overview of the this compound core, including its function, associated pathologies, and the current landscape of therapeutic development. We present key quantitative data, detailed experimental protocols for assessing enzyme activity and screening for inhibitors, and visualizations of the relevant biological pathways and experimental workflows to aid in the exploration of this compound as a druggable target.

Introduction to this compound and the BCKD Complex

The this compound protein is the beta subunit of the E1 component of the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC)[1][2]. The E1 component, a heterotetramer of two alpha (encoded by BCKDHA) and two beta subunits (encoded by BCKDHB), is responsible for the thiamine pyrophosphate (TPP)-dependent decarboxylation of branched-chain α-ketoacids (BCKAs) derived from the BCAAs leucine, isoleucine, and valine[1][2][3]. This is the irreversible and rate-limiting step in BCAA catabolism[4][5].

The BCKDC is a large, multi-enzyme complex that, in addition to the E1 component, comprises a dihydrolipoyl transacylase (E2) core and a dihydrolipoamide dehydrogenase (E3) component[3][6]. The coordinated action of these subunits channels substrates and intermediates to catalyze the oxidative decarboxylation of BCKAs, producing branched-chain acyl-CoAs, NADH, and CO2[7].

The Branched-Chain Amino Acid Catabolism Pathway

The catabolism of BCAAs is a critical metabolic pathway that not only serves to dispose of excess BCAAs but also contributes to the cellular energy pool and provides precursors for the synthesis of other molecules. The pathway is initiated by the reversible transamination of BCAAs to their corresponding BCKAs by branched-chain aminotransferases (BCATs). The BCKDC then catalyzes the first committed step in the degradation of these BCKAs.

BCAA_Catabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT Glu Glutamate BCAT->Glu BCKA Branched-Chain α-Ketoacids (KIC, KIV, KMV) BCAT->BCKA aKG α-Ketoglutarate aKG->BCAT BCKDC BCKD Complex (this compound) BCKA->BCKDC AcylCoA Branched-Chain Acyl-CoA BCKDC->AcylCoA CO2, NADH BCKDK BCKD Kinase (BCKDK) BCKDC->BCKDK Inactivation (Phosphorylation) PPM1K PPM1K (Phosphatase) BCKDC->PPM1K Activation (Dephosphorylation) TCA TCA Cycle AcylCoA->TCA BCKDK->BCKDC PPM1K->BCKDC

Figure 1: Branched-Chain Amino Acid (BCAA) Catabolism Pathway.

This compound as a Therapeutic Target

Maple Syrup Urine Disease (MSUD)

Mutations in the BCKDHA, BCKDHB, or DBT genes lead to deficient BCKDC activity, resulting in the accumulation of BCAAs and BCKAs, a condition known as Maple Syrup Urine Disease (MSUD)[1][2]. MSUD is an autosomal recessive disorder with varying degrees of severity, from the classic neonatal-onset form to milder intermediate and intermittent forms[8]. The buildup of these metabolites, particularly leucine, is neurotoxic and can lead to severe neurological damage, developmental delay, and death if untreated[1][2].

Current therapeutic strategies for MSUD are primarily focused on strict dietary management to limit BCAA intake, liver transplantation to provide a source of functional enzyme, and, more recently, gene therapy approaches[9]. While these interventions can be life-saving, they present significant challenges and do not represent a cure. The development of small molecule activators of residual BCKDC activity could offer a valuable therapeutic option for some MSUD patients.

Cancer

Altered BCAA metabolism has been increasingly recognized as a feature of several cancers. Cancer cells often exhibit metabolic reprogramming to support their rapid proliferation and survival[10]. In some cancers, there is an upregulation of enzymes involved in BCAA catabolism, suggesting a reliance on BCAAs as a source of carbon and nitrogen for biosynthesis and energy production.

For instance, upregulation of BCAT2 and BCKDHA has been observed in melanoma[11]. In non-small cell lung cancer (NSCLC), increased BCAA uptake and altered BCAA metabolism have been reported[12]. Furthermore, a comparative analysis of cancer cell lines revealed an association between epithelial-mesenchymal transition and the upregulation of enzymes in the BCAA degradation pathway[13]. Silencing of BCAT2, the enzyme upstream of the BCKD complex, has been shown to reduce proliferation in a breast cancer cell line[13]. These findings suggest that inhibiting the BCAA catabolic pathway, potentially at the level of the BCKD complex, could be a viable anti-cancer strategy.

Metabolic Disorders

Dysregulation of BCAA metabolism has also been linked to metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). Elevated plasma levels of BCKAs and increased hepatic expression of BCKD kinase (BCKDK), the enzyme that inactivates the BCKD complex, are features of human NAFLD[14]. Treatment with a BCKDK inhibitor in diet-induced obese mice was shown to reduce weight gain and decrease plasma concentrations of BCAAs and BCKAs[15]. This suggests that enhancing BCKD complex activity could be beneficial in these conditions.

Quantitative Data

Quantitative data on the kinetics and inhibition of the BCKD complex are crucial for drug development efforts. The following tables summarize key parameters reported in the literature.

Table 1: Kinetic Properties of Bovine Kidney BCKD Complex

Substrate Apparent Km (µM)
α-Ketoisovalerate 37
α-Ketoisocaproate 50
α-Keto-β-methylvalerate 40
α-Ketobutyrate 56
Pyruvate 1000

Data from Pettit et al. (1978)[16]

Table 2: Inhibition of BCKD Complex and BCKD Kinase

Compound Target Inhibition Type Ki / IC50 Source
α-Chloroisocaproate BCKD Complex Competitive ~0.5 mM (Ki) Paxton & Harris (1982)[17]
α-Chloroisocaproate BCKD Kinase - 7.5 µM (IC50) Paxton & Harris (1982)[17]
Thiamine Pyrophosphate BCKD Kinase - 2.5 µM (IC50) in the presence of 1 µM free Ca2+ Harris et al. (1982)
BT2 BCKDK - 0.96 ± 0.33 µM (IC50 at 15 µM ATP) Tso et al. (2023)[18]

| Valsartan | BCKDK | ATP Competitive | 1.7 ± 1.9 µM (IC50 at 15 µM ATP) | Tso et al. (2023)[18] |

Experimental Protocols

Accurate and reproducible assays are essential for screening and characterizing potential modulators of this compound/BCKD complex activity. Below are detailed methodologies for key experiments.

Non-Radioactive Colorimetric Assay for BCKD Complex Activity

This assay is based on the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction, resulting in the formation of a colored formazan product that can be measured spectrophotometrically. A commercially available kit for this assay is available from Biomedical Research Service Center[7].

Materials:

  • BCKDC Assay Solution (containing INT)

  • 20x Cofactors (including TPP, CoA, and NAD+)

  • 20x BCKDC Substrate (e.g., α-ketoisocaproate)

  • 10x Lysis Buffer

  • 10x Extraction Buffer

  • Microplate reader capable of measuring absorbance at 492 nm

Procedure:

  • Prepare cell or tissue lysates using the provided Lysis and Extraction Buffers.

  • Prepare a reaction mixture containing the BCKDC Assay Solution, 1x Cofactors, and 1x BCKDC Substrate.

  • Add the cell or tissue lysate to the reaction mixture in a 96-well plate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the absorbance at 492 nm.

  • The intensity of the red color formed is proportional to the BCKDC activity.

Non_Radioactive_Assay cluster_0 BCKDC Reaction cluster_1 Coupled Reaction BCKA BCKA BCKDC BCKD Complex BCKA->BCKDC CoA_NAD CoA + NAD+ CoA_NAD->BCKDC AcylCoA_NADH Acyl-CoA + NADH BCKDC->AcylCoA_NADH NADH NADH AcylCoA_NADH->NADH Diaphorase Diaphorase NADH->Diaphorase INT_ox INT (colorless) INT_ox->Diaphorase NAD NAD+ Diaphorase->NAD INT_red Formazan (red) Diaphorase->INT_red

Figure 2: Workflow for a Non-Radioactive Colorimetric BCKD Complex Assay.
Radiometric Assay for BCKD Complex Activity

This highly sensitive assay measures the release of 14CO2 from a carboxyl-labeled BCKA substrate.

Materials:

  • α-keto[1-14C]isocaproate

  • 25 mM HEPES buffer

  • NAD+, CoASH, TPP

  • Dithiothreitol (DTT)

  • 25-ml Erlenmeyer flasks with a center well

  • Scintillation vials and scintillation fluid

Procedure:

  • Prepare a reaction mixture in a 25-ml Erlenmeyer flask containing HEPES buffer, cofactors (NAD+, CoASH, TPP), DTT, and the enzyme source (e.g., mitochondrial extract).

  • Add a piece of filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide) to the center well of the flask.

  • Initiate the reaction by adding α-keto[1-14C]isocaproate.

  • Incubate at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by injecting an acid (e.g., perchloric acid) into the main compartment of the flask.

  • Continue incubation to allow for the complete trapping of the released 14CO2.

  • Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.

HPLC-Based Assay for BCKD Complex Activity

This method offers a non-radioactive alternative for directly measuring the product of the BCKD complex reaction.

Materials:

  • 2-ketoisocaproic acid (substrate)

  • Cofactors (as in the radiometric assay)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase appropriate for separating CoA esters

Procedure:

  • Perform the enzymatic reaction as described for the radiometric assay, but with non-labeled substrate.

  • Stop the reaction at various time points by adding an acid.

  • Centrifuge to remove precipitated protein.

  • Inject the supernatant onto the HPLC system.

  • Separate and quantify the product, isovaleryl-CoA, by monitoring the absorbance at a specific wavelength (e.g., 254 nm).

  • Calculate the reaction rate from the amount of product formed over time.

Future Directions and Conclusion

The this compound subunit of the BCKD complex represents an intriguing, yet underexplored, therapeutic target. While the primary focus of therapeutic development for the main associated disease, MSUD, has shifted towards gene therapy, the emerging roles of BCAA metabolism in cancer and metabolic disorders open new avenues for the development of small molecule modulators of BCKD complex activity.

The development of potent and specific inhibitors of the BCKD complex could provide a novel therapeutic strategy for certain cancers that are dependent on BCAA catabolism. Conversely, the development of activators of the BCKD complex could be beneficial for MSUD patients with residual enzyme activity and for individuals with metabolic disorders characterized by impaired BCAA metabolism.

Future research should focus on:

  • High-throughput screening of compound libraries to identify novel inhibitors and activators of the BCKD complex.

  • Structure-based drug design to optimize lead compounds.

  • Further elucidation of the role of BCAA metabolism in different cancer subtypes to identify patient populations that would most likely benefit from BCKD complex-targeted therapies.

  • In vivo studies to evaluate the efficacy and safety of targeting the BCKD complex in relevant disease models.

This technical guide provides a foundation for researchers and drug developers to explore the therapeutic potential of targeting this compound and the BCKD complex. The provided methodologies and data will be instrumental in advancing our understanding of this critical metabolic enzyme and its role in human health and disease.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-O-methylgallate (M3OMG) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of Methyl 3-O-methylgallate (M3OMG) in aqueous solutions. This compound, a derivative of gallic acid, presents potential applications in various scientific fields, making a thorough understanding of its aqueous behavior crucial for research and development. Due to the limited direct experimental data for this compound, this guide synthesizes information from closely related analogs, primarily methyl gallate and gallic acid, to provide insights into its expected physicochemical properties. This document includes tabulated quantitative data, detailed experimental protocols for solubility and stability assessment, and visualizations of key concepts to facilitate a deeper understanding.

Introduction to Methyl 3-O-methylgallate (this compound)

Methyl 3-O-methylgallate (this compound) is a phenolic compound and a derivative of gallic acid. Its chemical structure features a methyl ester and a methoxy group on the gallate backbone. The presence of hydroxyl, methoxy, and methyl ester functional groups dictates its solubility and stability characteristics in aqueous media. Understanding these properties is fundamental for its application in areas such as pharmaceutical formulation, antioxidant studies, and other biomedical research.

Chemical Structure:

Solubility_Workflow Figure 2. Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare aqueous buffers of desired pH B Add excess this compound to each buffer A->B C Agitate at a constant temperature (e.g., 25°C, 37°C) for a sufficient time (e.g., 24-48 hours) B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify this compound concentration in the supernatant (e.g., by HPLC-UV) D->E Stability_Workflow Figure 3. Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound solution in aqueous buffer B Acidic Hydrolysis (e.g., 0.1 M HCl, elevated temperature) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, room temperature) A->C D Oxidative Degradation (e.g., 3% H2O2) A->D E Photodegradation (expose to UV/Vis light) A->E F Thermal Degradation (elevated temperature in neutral buffer) A->F G Sample at various time points B->G C->G D->G E->G F->G H Analyze by a stability-indicating method (e.g., HPLC) to quantify this compound and detect degradation products G->H Degradation_Pathway Figure 4. Postulated Hydrolytic Degradation Pathway of this compound This compound Methyl 3-O-methylgallate (this compound) Products Degradation Products This compound->Products Hydrolysis Acid 3-O-methylgallic Acid Products->Acid Methanol Methanol Products->Methanol Condition Aqueous Solution (H₂O, H⁺/OH⁻, Heat, Light) Condition->this compound

known protein interactions with m3OMG

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Protein Interactions of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKD) Complex

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known protein interactions with the E1 component of the branched-chain alpha-keto acid dehydrogenase (BCKD) complex, historically referred to as 3-methyl-2-oxobutanoate dehydrogenase (M3OMG). The BCKD complex is a critical mitochondrial enzyme assembly responsible for the oxidative decarboxylation of branched-chain amino acids (BCAAs).

Introduction to the BCKD Complex

The branched-chain alpha-keto acid dehydrogenase (BCKD) complex is a large, multienzyme complex located in the inner mitochondrial membrane.[1] It plays a crucial role in the catabolism of the essential amino acids leucine, isoleucine, and valine. The complex is composed of three main catalytic components:

  • E1 (Branched-chain alpha-keto acid decarboxylase): A heterotetramer composed of two alpha subunits (BCKDHA) and two beta subunits (BCKDHB). This component is responsible for the decarboxylation of the alpha-keto acids derived from BCAAs.[2][3]

  • E2 (Dihydrolipoyl transacylase): Composed of the DBT protein, it forms the core of the complex and is responsible for transferring the acyl group to coenzyme A.[4][5]

  • E3 (Dihydrolipoamide dehydrogenase): A homodimer of the DLD protein, which reoxidizes the lipoamide cofactor of E2.[5]

The activity of the BCKD complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which phosphorylate and dephosphorylate the E1α subunit, respectively.[4][6]

Known Protein Interactions

The BCKD complex functions through a network of intra-complex and external protein interactions. These interactions are essential for its assembly, catalytic activity, and regulation.

Intra-complex Interactions

The subunits of the BCKD complex physically associate to form the functional holoenzyme. The E2 component forms a 24-meric core to which multiple copies of the E1 and E3 components are non-covalently bound.[5]

Regulatory Protein Interactions

The BCKD complex is regulated by the opposing actions of a kinase and a phosphatase:

  • Branched-chain alpha-keto acid dehydrogenase kinase (BCKDK): This kinase phosphorylates the E1α subunit (BCKDHA), leading to the inactivation of the complex.[4][6]

  • Protein Phosphatase, Mg2+/Mn2+ Dependent 1K (PPM1K): This phosphatase dephosphorylates BCKDHA, thereby activating the complex.[6]

External Protein Interactions

Recent studies have identified interactions between the BCKD complex and other cellular proteins:

  • Apolipoprotein E (APOE): Co-immunoprecipitation studies followed by mass spectrometry have revealed an interaction between the BCKDHA subunit and APOE in mouse liver extracts. This interaction was further verified in situ using a proximity ligation assay.[7]

Quantitative Data on Protein Interactions

Interacting Protein 1Interacting Protein 2Experimental MethodQuantitative Data
BCKDHABCKDHBCo-expression and purification, X-ray crystallographyForms a stable α2β2 heterotetramer
E1 (BCKDHA/BCKDHB)E2 (DBT)Electron microscopy, Biochemical assaysStoichiometric binding to the E2 core
E3 (DLD)E2 (DBT)Electron microscopy, Biochemical assaysStoichiometric binding to the E2 core
BCKDKE1 (BCKDHA)In vitro kinase assays, Co-immunoprecipitationPhosphorylates Ser293 of BCKDHA
PPM1KE1 (BCKDHA)In vitro phosphatase assays, Co-immunoprecipitationDephosphorylates Ser293 of BCKDHA
BCKDHAAPOECo-immunoprecipitation, Proximity Ligation Assay (PLA)Interaction confirmed in vivo

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited in the identification of BCKD complex protein interactions are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is used to identify and confirm protein-protein interactions from cell or tissue lysates.

Protocol:

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a fresh tube.

  • Pre-clearing:

    • Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein (e.g., anti-BCKDHA) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-APOE).[2][8]

Proximity Ligation Assay (PLA)

PLA is a technique that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.

Protocol:

  • Cell Preparation:

    • Seed cells on coverslips and allow them to adhere.

    • Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.

  • Primary Antibody Incubation:

    • Incubate the cells with a pair of primary antibodies raised in different species that recognize the two proteins of interest (e.g., mouse anti-BCKDHA and rabbit anti-APOE).

  • PLA Probe Incubation:

    • Incubate with secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.

  • Ligation:

    • Add a ligation solution containing two other oligonucleotides that will hybridize to the PLA probes if they are in close proximity (typically <40 nm). A ligase then joins these oligonucleotides to form a circular DNA molecule.

  • Amplification:

    • Add a polymerase and fluorescently labeled oligonucleotides to amplify the circular DNA template via rolling circle amplification.

  • Detection:

    • Visualize the amplified product as distinct fluorescent spots using a fluorescence microscope. Each spot represents a protein-protein interaction event.[1][9][10]

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful genetic method to identify novel protein-protein interactions.

Protocol:

  • Vector Construction:

    • Clone the cDNA of the "bait" protein (e.g., BCKDHA) into a vector containing a DNA-binding domain (BD).

    • Clone a cDNA library into a "prey" vector containing a transcription activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection:

    • Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction brings the BD and AD together, activating the transcription of reporter genes required for survival on the selective medium.

  • Validation:

    • Isolate the prey plasmids from the positive colonies and sequence the cDNA insert to identify the interacting protein.

    • Perform further assays (e.g., co-immunoprecipitation) to validate the interaction.[11][12][13]

Visualizations

The following diagrams illustrate the structure of the BCKD complex and its regulatory pathway.

BCKD_Complex_Structure cluster_E1 E1 Component (Decarboxylase) BCKDHA1 BCKDHA (α) BCKDHA2 BCKDHA (α) BCKDHB1 BCKDHB (β) BCKDHA1->BCKDHB1 E2 E2 Core (DBT) (Transacylase) BCKDHA1->E2 interacts BCKDHB2 BCKDHB (β) BCKDHA2->BCKDHB2 BCKDHB1->E2 interacts E3 E3 (DLD) (Dehydrogenase) E3->E2 interacts

Caption: Structure of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKD) Complex.

BCKD_Regulation_Pathway cluster_BCKD BCKD Complex BCKDK BCKD Kinase (BCKDK) BCKD_active BCKD (Active) BCKDK->BCKD_active Phosphorylation PPM1K PPM1K Phosphatase BCKD_inactive BCKD-P (Inactive) PPM1K->BCKD_inactive Dephosphorylation APOE Apolipoprotein E (APOE) BCKD_active->APOE interacts with BCKDHA

References

The Role of 3-Methyl-2-Oxobutanoate Dehydrogenase (m3OMG) in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crucial role of 3-methyl-2-oxobutanoate dehydrogenase (m3OMG), the E1 subunit of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex, in cellular metabolism. A comprehensive overview of its function, the metabolic pathways it participates in, and its regulation is presented. This document includes quantitative data on enzyme kinetics, detailed experimental protocols for its study, and visualizations of the relevant metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

3-methyl-2-oxobutanoate dehydrogenase, often abbreviated as this compound, is a critical enzyme in the catabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine.[1][2] It functions as the E1 component of the multi-enzyme Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex, which is located in the inner mitochondrial membrane.[2][3] The BCKDH complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), a rate-limiting step in BCAA degradation.[4] Dysregulation of this complex is associated with serious metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), highlighting its importance in maintaining metabolic homeostasis.[4]

The Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex

The BCKDH complex is a large, intricate structure composed of multiple copies of three core enzymatic components:

  • E1 (3-methyl-2-oxobutanoate dehydrogenase): A thiamine pyrophosphate (TPP)-dependent decarboxylase, which exists as an α2β2 heterotetramer.[5] This component is responsible for the decarboxylation of the BCKA substrates.

  • E2 (Dihydrolipoyl transacylase): This component's core function is the transfer of the acyl group from the lipoyl moiety to coenzyme A.[5]

  • E3 (Dihydrolipoyl dehydrogenase): A flavoprotein that reoxidizes the reduced lipoyl residues of E2, transferring electrons to NAD+ to form NADH.[2][5]

Role in Metabolic Pathways

The primary role of the BCKDH complex is in the catabolism of the BCAAs: valine, leucine, and isoleucine. Following the initial transamination of BCAAs to their corresponding α-keto acids, the BCKDH complex catalyzes their oxidative decarboxylation. This is an irreversible step that commits the carbon skeletons of BCAAs to degradation pathways, ultimately leading to the production of acetyl-CoA, succinyl-CoA, and propionyl-CoA, which can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.[2][5]

BCAA Catabolic Pathway

The catabolism of branched-chain amino acids is a multi-step process that occurs primarily in the mitochondria of various tissues, with significant activity in the liver, muscle, and kidney.

BCAA_Catabolism BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKAs Branched-Chain α-Keto Acids (α-KIC, α-KMV, α-KIV) BCAAs->BCKAs BCAT AcylCoAs Branched-Chain Acyl-CoAs (Isovaleryl-CoA, α-Methylbutyryl-CoA, Isobutyryl-CoA) BCKAs->AcylCoAs BCKDH Complex (this compound as E1) TCA TCA Cycle Intermediates (Acetyl-CoA, Succinyl-CoA) AcylCoAs->TCA Further Metabolism BCKDH_Regulation cluster_regulation Regulation of BCKDH Activity cluster_inputs Upstream Regulatory Signals BDK BCKDH Kinase (BDK) BCKDH_active Active BCKDH Complex (Dephosphorylated E1) BDK->BCKDH_active Phosphorylation (Inactivation) PPM1K BCKDH Phosphatase (PPM1K) BCKDH_inactive Inactive BCKDH Complex (Phosphorylated E1) PPM1K->BCKDH_inactive Dephosphorylation (Activation) BCKDH_active->BCKDH_inactive ATP -> ADP High_BCAAs High BCAAs / BCKAs High_BCAAs->BDK Inhibits Fasting Fasting Fasting->PPM1K Activates Refeeding Refeeding / High Carbohydrate ChREBP ChREBP Refeeding->ChREBP Activates ChREBP->BDK Increases Expression ChREBP->PPM1K Decreases Expression

References

Initial Characterization Studies of the M3 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "m3OMG" did not yield results corresponding to a recognized molecular entity in scientific literature. This document proceeds under the assumption that "this compound" is a typographical error for the M3 muscarinic acetylcholine receptor (M3R), a well-characterized G-protein coupled receptor. The following guide provides a comprehensive overview of the initial characterization studies for the M3R.

The M3 muscarinic acetylcholine receptor is a subtype of muscarinic acetylcholine receptors that, in humans, is encoded by the CHRM3 gene. These receptors are widely expressed in the body, including on smooth muscle cells, endocrine glands, and exocrine glands, as well as in the central nervous system. They are involved in various physiological processes, including smooth muscle contraction, glandular secretion, and insulin secretion from pancreatic beta cells. The M3R is a key target for drug development in various therapeutic areas.

Core Signaling Pathways

The M3 muscarinic receptor primarily signals through the Gq family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol. DAG, in concert with the elevated intracellular calcium, activates protein kinase C (PKC).

In addition to this canonical pathway, the M3R can also activate the mitogen-activated protein kinase (MAPK) cascade, which is crucial for regulating cell proliferation, differentiation, and survival. This activation can occur through both PKC-dependent and independent mechanisms. Furthermore, studies have suggested that M3R signaling can lead to an anti-apoptotic response, potentially involving the upregulation of the Bcl-2 protein.

Gq_PLC_Pathway Agonist Agonist M3R M3 Receptor Agonist->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Caption: Canonical Gq/PLC signaling pathway of the M3 muscarinic receptor.

MAPK_Pathway M3R M3 Receptor Activation PKC PKC M3R->PKC via Gq/PLC Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

Caption: M3 receptor-mediated activation of the MAPK/ERK signaling cascade.

Quantitative Data

The following tables summarize quantitative data from functional and radioligand binding assays characterizing the M3 muscarinic receptor.

Table 1: Agonist Potencies at the Human M3 Muscarinic Receptor

AgonistAssay TypeCell LineParameterValue
CarbacholInositol Phosphates AccumulationCHO-K1pEC505.9 ± 0.1
CarbacholCa2+ MobilizationSH-SY5YEC50~50 µM
CarbacholCa2+ Mobilization (in presence of GTPγS)SH-SY5YEC500.25 µM
OxotremorineCalcium FluxHiTSeeker CHRM3EC504.11 x 10⁻⁸ M[1]
ArecolineCa2+ MobilizationSH-SY5YEC50Similar to binding affinity
OxotremorineCa2+ MobilizationSH-SY5YEC50Similar to binding affinity

Table 2: Antagonist Affinities at the Human M3 Muscarinic Receptor

AntagonistAssay TypeCell LineParameterValue (pKB)
Atropine[3H]-InsPs AccumulationCHO-K1pKB9.0
4-DAMP[3H]-InsPs AccumulationCHO-K1pKB9.5
Darifenacin[3H]-InsPs AccumulationCHO-K1pKB8.4
Oxybutynin[3H]-InsPs AccumulationCHO-K1pKB7.1
Pirenzepine[3H]-InsPs AccumulationCHO-K1pKB6.8

Experimental Protocols

Detailed methodologies for key experiments in the characterization of the M3 muscarinic receptor are provided below.

This assay measures the activation of Gq-coupled receptors like the M3R by detecting changes in intracellular calcium concentration.

  • Cell Culture:

    • Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3) into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well.

    • Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. A common loading buffer consists of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of agonist (e.g., carbachol) and antagonist compounds in the assay buffer.

    • For antagonist testing, pre-incubate the cells with the antagonist for a specified time (e.g., 15-30 minutes) before adding the agonist.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Inject the agonist and immediately begin recording fluorescence intensity over time (e.g., for 90-120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

    • For antagonists, calculate the inhibition of the agonist response at each antagonist concentration to determine the IC50.

This protocol details the detection of phosphorylated ERK1/2 as a measure of MAP kinase pathway activation following M3R stimulation.

  • Cell Culture and Treatment:

    • Plate HEK-293 or CHO cells expressing the M3R in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with the desired concentrations of M3R agonist (e.g., carbachol) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Protein Extraction:

    • After treatment, place the plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

    • Determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again as in step 6.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

This protocol is for assessing changes in the expression of the anti-apoptotic protein Bcl-2 following M3R stimulation.

  • Cell Culture and Treatment:

    • Culture CHO-M3 cells in appropriate culture vessels.

    • Treat cells with an M3R agonist (e.g., 1 mM carbachol) in the presence or absence of an apoptosis-inducing agent (e.g., etoposide) for a specified duration (e.g., 16 hours).

  • Protein Extraction:

    • Prepare cell lysates as described in the MAP Kinase Activation Assay protocol.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer to a PVDF membrane as described previously.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Bcl-2.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

    • Normalize the Bcl-2 signal to a loading control, such as β-actin or GAPDH, by stripping and re-probing the membrane.

References

An In-depth Technical Guide to Methyl 3-O-methylgallate (M3OMG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methyl 3-O-methylgallate (M3OMG), a rare natural product with demonstrated antioxidant properties. This document consolidates its chemical properties, and known biological activities, and outlines relevant experimental protocols for its study.

Core Molecular Data

This compound, scientifically known as Methyl 3-O-methylgallate, is a small molecule with significant potential in antioxidant research. Its fundamental molecular characteristics are summarized below.

PropertyValueReference
Molecular Formula C9H10O5[1]
Formula Weight 198.2[1]
CAS Number 3934-86-9[1]
Synonyms This compound[1]

Biological Activity and Signaling Pathways

This compound has been identified as a promising antioxidant agent. In vitro studies have shown its capability to exert antioxidant effects in neuronal SH-SY5Y cells without demonstrating prooxidant activity.[1] In vivo research has further substantiated its protective role against oxidative stress.

2.1. Mechanism of Action in Oxidative Stress

Experimental evidence suggests that this compound mitigates oxidative stress by normalizing levels of thiobarbituric acid reactive substances (TBARS) and restoring diminished activities of crucial antioxidant enzymes such as superoxide dismutase and catalase.[1] It also helps in replenishing reduced glutathione levels.[1]

Logical Workflow for this compound Action:

M3OMG_Action Oxidative_Stress Oxidative Stress (e.g., NaF-induced) Normalization Normalization of TBARS & Glutathione Oxidative_Stress->Normalization Inhibited by This compound This compound This compound->Normalization Restoration Restoration of Antioxidant Enzymes (SOD, Catalase) This compound->Restoration Cellular_Protection Cellular Protection Normalization->Cellular_Protection Restoration->Cellular_Protection

Caption: Logical workflow of this compound's protective mechanism against oxidative stress.

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound.

3.1. In Vivo Model of Oxidative Stress

This protocol describes the induction of oxidative stress in an animal model and subsequent treatment with this compound.

  • Animal Model: Suitable rodent models (e.g., mice or rats).

  • Treatment Groups:

    • Vehicle control (5% dimethyl sulfoxide; 1 ml/kg, i.p.).

    • This compound (10 mg/kg, i.p.).

    • This compound (20 mg/kg, i.p.).

    • Positive control: Vitamin C (10 mg/kg, i.p.).

  • Induction of Oxidative Stress:

    • Administer 600 ppm Sodium Fluoride (NaF) in the drinking water for 7 days.

  • Treatment Regimen:

    • Treat animals with the respective compounds or vehicle for one week concurrently with NaF administration.

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue.

    • Prepare brain homogenates for subsequent biochemical assays.

    • Evaluate the levels of TBARS and reduced glutathione.

    • Measure the activities of superoxide dismutase (SOD) and catalase.

Experimental Workflow for In Vivo Study:

in_vivo_workflow Start Start: Animal Acclimatization Grouping Divide into Treatment Groups Start->Grouping Induction Induce Oxidative Stress (600 ppm NaF in drinking water for 7 days) Grouping->Induction Treatment Administer this compound, Vitamin C, or Vehicle (i.p. for 7 days) Grouping->Treatment Collection Euthanasia and Brain Tissue Collection Induction->Collection After 7 days Treatment->Collection After 7 days Homogenization Preparation of Brain Homogenates Collection->Homogenization Analysis Biochemical Assays: TBARS, Glutathione, SOD, Catalase Homogenization->Analysis End End: Data Analysis Analysis->End

Caption: Workflow for the in vivo assessment of this compound's antioxidant effects.

Storage and Stability

For research purposes, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1]

References

Methodological & Application

Application Notes and Protocols for Metformin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified the topic "m3OMG experimental protocol for cell culture." However, extensive searches did not yield any specific molecule or established protocol under this designation. It is possible that "this compound" is a typographical error, an internal compound name not yet in public literature, or a misunderstanding of a different molecule's name.

Given the ambiguity, this document provides a detailed application note and protocol for Metformin , a widely studied compound in cell culture with well-documented protocols and signaling pathways. The information presented here is based on publicly available research and can serve as a template for the user's intended application.

Introduction

Metformin is a first-line biguanide oral hypoglycemic agent used in the treatment of type 2 diabetes.[1] In the realm of cellular and molecular biology, Metformin is extensively utilized to investigate metabolic pathways. Its primary mechanism of action involves the suppression of hepatic gluconeogenesis and the enhancement of insulin sensitivity.[1] A key molecular target of Metformin is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The activation of AMPK by Metformin triggers a cascade of downstream effects, including the inhibition of mTOR signaling, which has implications for cell growth, proliferation, and autophagy.[1][2]

These application notes provide detailed protocols for the use of Metformin in cell culture experiments, guidance on data interpretation, and visual representations of the key signaling pathways and experimental workflows.

Data Presentation

The following table summarizes key quantitative data for the use of Metformin in cell culture experiments, derived from various studies. It is important to note that optimal concentrations and incubation times are cell-type dependent and should be determined empirically for each experimental system.[2][3]

ParameterCell Line/TypeConcentration RangeIncubation TimeObserved EffectsReference(s)
Cell Viability C2C123 µM - 12.8 mM24 hoursDecrease in viability at concentrations >3 mM[3]
Balb/3T31 mM, 5 mM, 10 mM48 - 72 hoursCytotoxic effects at 5 mM and 10 mM after 72 hours[2]
DNA Synthesis Mouse Bone Marrow-Derived Mesenchymal Stromal Cells (BMSCs)5 mM72 hoursSignificant reduction in DNA synthesis[2]
Balb/3T31 mM48 hoursIncrease in DNA synthesis[2]
AMPK Activation Skeletal Muscle Cells> 3 mMNot SpecifiedActivation of AMPK[3]
mTOR Signaling Various Cancer Cell LinesNot SpecifiedNot SpecifiedInhibition of mTOR signaling[1]

Experimental Protocols

Protocol 1: Preparation of Metformin Stock Solution

Proper preparation of Metformin hydrochloride (the common salt form) is crucial for experimental consistency.

Materials:

  • Metformin Hydrochloride (powder)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or conical tubes

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required mass of Metformin HCl to prepare a stock solution of desired concentration (e.g., 1 M).

  • In a sterile tube, dissolve the Metformin HCl powder in the appropriate volume of sterile water or PBS.

  • Gently vortex until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Cell Viability Assay using MTT

This protocol describes how to assess the effect of Metformin on cell viability using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Metformin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Metformin Treatment: Prepare serial dilutions of Metformin from the stock solution in complete culture medium to achieve the desired final concentrations.

  • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Metformin. Include a vehicle control (medium without Metformin).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Visualization of Signaling Pathways and Workflows

Metformin Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by Metformin, leading to the inhibition of mTOR.

Metformin_Signaling Metformin Metformin AMPK AMPK Metformin->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Metformin activates AMPK, which in turn inhibits the mTORC1 complex, impacting cell growth and autophagy.

Experimental Workflow for Cell Viability Assay

This diagram outlines the key steps in performing a cell viability assay to assess the effects of Metformin.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay SeedCells 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h SeedCells->Incubate1 AddMetformin 3. Add Metformin (various concentrations) Incubate1->AddMetformin Incubate2 4. Incubate 24-72h AddMetformin->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 2-4h AddMTT->Incubate3 AddSolubilizer 7. Add Solubilization Buffer Incubate3->AddSolubilizer ReadAbsorbance 8. Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance

Caption: Workflow for assessing Metformin's effect on cell viability using an MTT assay.

References

Application Notes and Protocols for Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to In Vitro Fluorescence-Based Kinase Assays for High-Throughput Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] Dysregulation of kinase activity is frequently implicated in various diseases, most notably cancer, making them a major class of therapeutic targets.[1] Kinase assays are fundamental tools for discovering and characterizing kinase inhibitors.[1][2] This document provides a detailed protocol for a common type of in vitro kinase assay: a fluorescence-based assay designed for high-throughput screening (HTS) of potential kinase inhibitors.

I. Principle of the Assay

This protocol describes a generic, fluorescence-based kinase assay that measures the activity of a kinase by quantifying the amount of ADP (adenosine diphosphate) produced during the phosphorylation reaction. In this homogeneous assay format, the kinase, its specific substrate, and ATP (adenosine triphosphate) are incubated together. The kinase transfers a phosphate group from ATP to the substrate, generating ADP. The concentration of ADP is then determined using a coupled enzyme reaction that leads to the generation of a fluorescent signal. The intensity of the fluorescence is directly proportional to the kinase activity. When a kinase inhibitor is present, it will block the kinase's activity, resulting in a decrease in ADP production and a corresponding decrease in the fluorescent signal.

II. Signaling Pathway Context: The MAPK/ERK Pathway

To illustrate the relevance of kinase assays, the diagram below depicts a simplified representation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. Many components of this pathway are kinases and are prominent drug targets.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds and activates Grb2_Sos Grb2/Sos Receptor->Grb2_Sos Recruits and activates Ras Ras Grb2_Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates and activates ERK ERK (MAPK) MEK->ERK Phosphorylates and activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates to nucleus and phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Figure 1. Simplified MAPK/ERK signaling pathway.

III. Experimental Workflow

The general workflow for the fluorescence-based kinase inhibitor screening assay is outlined below. This workflow is designed for a 384-well microplate format, suitable for high-throughput screening.

Kinase_Assay_Workflow Start Start: Prepare Reagents Dispense_Inhibitor 1. Dispense Test Compounds and Controls into Plate Start->Dispense_Inhibitor Dispense_Kinase 2. Add Kinase Enzyme Solution Dispense_Inhibitor->Dispense_Kinase Pre_incubation 3. Pre-incubate Kinase and Inhibitor Dispense_Kinase->Pre_incubation Initiate_Reaction 4. Add ATP/Substrate Mixture to Initiate Kinase Reaction Pre_incubation->Initiate_Reaction Incubate_Reaction 5. Incubate for Kinase Reaction Initiate_Reaction->Incubate_Reaction Stop_Reaction 6. Add Detection Reagent (stops reaction and initiates detection) Incubate_Reaction->Stop_Reaction Incubate_Detection 7. Incubate for Signal Development Stop_Reaction->Incubate_Detection Read_Plate 8. Read Fluorescence on Plate Reader Incubate_Detection->Read_Plate Analyze_Data 9. Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for a kinase inhibitor screening assay.

IV. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific kinases, substrates, and inhibitors.

A. Materials and Reagents:

  • Kinase: Purified, active kinase of interest.

  • Kinase Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant (e.g., Triton X-100 or Tween-20). The exact composition may vary depending on the kinase.

  • Test Compounds: Potential kinase inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine) for positive control.

  • ADP Detection Kit: A commercial kit that provides reagents to convert ADP to a fluorescent signal (e.g., ADP-Glo™ Kinase Assay). These kits typically contain a reagent to stop the kinase reaction and a detection reagent.

  • Microplates: Black, flat-bottom 384-well plates are recommended to minimize background fluorescence and light scattering.

  • Plate Reader: A microplate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the chosen detection kit.

  • Multichannel Pipettes and/or Automated Liquid Handling System.

B. Assay Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer.

    • Prepare a stock solution of ATP in purified water.

    • Prepare working solutions of the kinase and substrate in the Kinase Assay Buffer at the desired concentrations. The optimal concentrations of kinase, substrate, and ATP should be determined empirically through preliminary experiments (e.g., enzyme and substrate titration).

    • Prepare serial dilutions of the test compounds and the control inhibitor in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds, control inhibitor, or solvent (for negative control) to the appropriate wells of the 384-well plate.[2]

  • Kinase and Inhibitor Pre-incubation:

    • Add the kinase enzyme solution (e.g., 10 µL) to all wells.[2]

    • Mix the plate gently (e.g., by orbital shaking).

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitors to bind to the kinase.[2]

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing ATP and the kinase substrate in the Kinase Assay Buffer.

    • Add the ATP/substrate mixture (e.g., 5 µL) to all wells to start the kinase reaction.[2]

    • Mix the plate gently.

  • Kinase Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).[2] This incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Follow the instructions provided with the commercial ADP detection kit. This typically involves adding a reagent that stops the kinase reaction and then adding a detection reagent that initiates the fluorescent signal generation.[2]

    • For example, add 20 µL of the stop reagent, mix, and then add 20 µL of the detection reagent.

  • Signal Development and Measurement:

    • Incubate the plate at room temperature for the time recommended by the detection kit manufacturer (e.g., 10-30 minutes) to allow the fluorescent signal to stabilize.

    • Measure the fluorescence intensity using a plate reader at the specified excitation and emission wavelengths (e.g., Ex = 530 nm / Em = 590 nm).[1][2]

C. Controls:

  • Negative Control (0% Inhibition): Contains kinase, substrate, ATP, and the solvent used for the test compounds (e.g., DMSO). This represents the maximum kinase activity.

  • Positive Control (100% Inhibition): Contains kinase, substrate, ATP, and a known potent inhibitor of the kinase at a concentration that completely blocks its activity.

  • Background Control: Contains all reaction components except the kinase. This is used to subtract the background signal.

V. Data Presentation and Analysis

The raw fluorescence data is first corrected by subtracting the background signal. The percentage of kinase inhibition for each test compound concentration is then calculated using the following formula:

% Inhibition = 100 x [1 - (Signalinhibitor - Signalbackground) / (Signalnegative control - Signalbackground)]

The calculated % inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Example Data for Kinase Inhibitor Screening

Compound IDTarget KinaseIC₅₀ (nM)Hill SlopeR² of Curve Fit
Compound AKinase X15.21.10.992
Compound BKinase X250.80.90.985
Compound CKinase X>10,000N/AN/A
StaurosporineKinase X2.51.20.998

VI. Conclusion

The described fluorescence-based kinase assay provides a robust and high-throughput method for identifying and characterizing kinase inhibitors. Careful optimization of assay conditions and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible data. This protocol serves as a foundation for researchers to develop specific assays for their kinases of interest in the pursuit of novel therapeutics.

References

Application Notes and Protocols for m3OMG in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-O-methyl-D-glucose (m3OMG) dosage and administration for in vivo animal studies. This document includes quantitative data summaries, detailed experimental protocols, and visualizations of relevant biological pathways to guide researchers in designing and executing their experiments.

Quantitative Data Summary

The following table summarizes reported dosages of this compound used in various in vivo animal studies. It is crucial to note that the optimal dosage can vary depending on the animal model, research question, and experimental design. The provided data should serve as a starting point for dose-ranging studies.

Animal ModelDosage RangeRoute of AdministrationFrequencyApplication/Observed EffectCitation(s)
Rat Up to 2 g/kgIntravenous (IV)Single doseStudy of brain glucose and lactate levels.[1]
Mouse Not explicitly statedIntravenous (IV) or Intraperitoneal (IP)Single dose, prior to alloxanProtection against alloxan-induced diabetes.[2]
Mouse 3 g/kgIntravenous (IV)Single doseCEST MRI contrast agent for brain tumor detection.
Mouse Not explicitly statedNot specifiedPre-treatmentReduction of streptozotocin toxicity.[3]

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

  • 3-O-methyl-D-glucose (this compound) powder

  • Sterile Ringer's solution or sterile 0.9% saline

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Protocol:

  • In a laminar flow hood, weigh the desired amount of this compound powder.

  • Dissolve the this compound powder in a sterile vehicle, such as Ringer's solution or 0.9% saline, to achieve the target concentration. For example, to prepare a 2 g/kg dose for a 250 g rat with an injection volume of 1 ml, a concentration of 500 mg/ml would be required. However, it is often more practical to use a larger volume for accurate dosing. For a 2 g/kg dose in a 250g rat (total dose 500mg) administered in 2ml, the concentration would be 250 mg/ml.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Before use, bring the solution to room temperature.

Intravenous (IV) Tail Vein Injection in Rats

Materials:

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% ethanol

  • Sterile gauze

  • Tuberculin syringe (1 mL) with a 25-27 gauge needle

  • Prepared this compound solution

Protocol:

  • Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.[4]

  • Place the rat in a suitable restrainer to immobilize the animal and expose the tail.

  • Clean the tail with 70% ethanol using sterile gauze.

  • Identify one of the lateral tail veins.

  • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.

  • Once the needle is in the vein, a small flash of blood may be visible in the hub of the needle.

  • Slowly inject the this compound solution. The maximum recommended bolus injection volume for a rat is 5 ml/kg.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection in Mice

Materials:

  • Appropriate mouse restraint

  • 70% ethanol

  • Sterile gauze

  • Tuberculin syringe (1 mL) with a 25-27 gauge needle

  • Prepared this compound solution

Protocol:

  • Securely restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Clean the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn back, proceed with the injection.

  • Inject the this compound solution. The maximum recommended IP injection volume for a mouse is 10 ml/kg.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for this compound's effect on GLUT4 translocation and a general experimental workflow for in vivo studies.

m3OMG_GLUT4_Pathway This compound This compound Cell_Membrane Cell Membrane p38_MAPK p38 MAPK (Potential involvement) This compound->p38_MAPK ? GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle GLUT4 Vesicle GLUT4_Vesicle->GLUT4_Transporter Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Transporter->Glucose_Uptake p38_MAPK->GLUT4_Vesicle ?

Caption: Proposed signaling pathway of this compound on GLUT4 translocation.

Experimental_Workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization baseline_measurements Baseline Measurements (e.g., blood glucose, body weight) animal_acclimatization->baseline_measurements randomization Randomization into Treatment Groups baseline_measurements->randomization m3omg_prep Prepare this compound Solution randomization->m3omg_prep administration This compound Administration (IV or IP) m3omg_prep->administration monitoring Post-administration Monitoring administration->monitoring data_collection Data Collection (e.g., blood samples, tissue harvesting) monitoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for in vivo this compound studies.

References

Standard Operating Procedure for the Preparation and Application of 3-O-methylquercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, quality control, and biological evaluation of 3-O-methylquercetin, a naturally occurring flavonoid with demonstrated antioxidant, anti-inflammatory, and cytotoxic properties. Due to the limited specific information on 3-O-methyl-3',4'-O-methylene-quercetin (M3OMG), this document focuses on the well-characterized and structurally similar compound, 3-O-methylquercetin. The methodologies presented here serve as a robust guideline for the preparation and study of related methylated flavonoids.

Synthesis of 3-O-methylquercetin

The synthesis of 3-O-methylquercetin can be achieved through a multi-step process starting from the readily available flavonoid, rutin.[1] This procedure involves the protection of hydroxyl groups, methylation, and subsequent deprotection.

Protocol:

  • Benzoylation of Rutin: To protect the hydroxyl groups at positions 5, 7, 3', and 4', rutin is treated with benzoyl chloride at room temperature for one hour.[1]

  • Acid Hydrolysis: The resulting benzoylated rutin is dissolved in boiling ethanol, followed by the addition of concentrated hydrochloric acid to hydrolyze the glycosidic bond, yielding the benzoylated quercetin aglycone. This reaction is typically carried out in a water bath for one hour.[1]

  • Methylation: The benzoylated quercetin is then dissolved in acetone and methylated using dimethyl sulfate.[1] This step selectively methylates the 3-hydroxyl group.

  • Deprotection: The benzoyl protecting groups are removed by hydrolysis with a 10% potassium hydroxide solution at approximately 53°C, yielding 3-O-methylquercetin.[1]

Purification of 3-O-methylquercetin

Purification of the synthesized 3-O-methylquercetin is crucial to remove unreacted reagents, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

Protocol: Preparative HPLC Purification

  • Column: A reverse-phase C18 column is suitable for the separation of flavonoids.

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.[2]

  • Detection: UV detection at a wavelength of 354 nm is appropriate for flavonoids.[2]

  • Fraction Collection: Fractions corresponding to the 3-O-methylquercetin peak are collected, pooled, and the solvent is evaporated under reduced pressure to obtain the purified compound.

Quality Control

The identity and purity of the synthesized 3-O-methylquercetin should be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by analytical HPLC, with a purity of ≥95% being desirable for biological assays.[3][4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound (C16H12O7, MW: 316.26 g/mol ).[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the position of the methyl group.[2]

Biological Activity and In Vitro Assays

3-O-methylquercetin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[6][7][8] The following are standard protocols for evaluating these activities.

Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol: [8]

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add various concentrations of 3-O-methylquercetin to the DPPH solution in a 96-well plate.

  • Incubate the plate in the dark at 37°C for 30 minutes.

  • Measure the absorbance at 515 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant inhibition of peroxyl radical-induced oxidation.

Protocol: [8]

  • In a 96-well plate, add the sample or Trolox (standard) and a fluorescein solution.

  • Incubate at 37°C for 10 minutes.

  • Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to initiate the reaction.

  • Measure the fluorescence decay every 2 minutes at an excitation of 485 nm and an emission of 520 nm.

  • Calculate the ORAC value relative to Trolox.

Anti-inflammatory Activity

Measurement of Pro-inflammatory Cytokines in Macrophages

This protocol assesses the ability of 3-O-methylquercetin to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol: [7][9]

  • Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 3-O-methylquercetin for 4 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 12 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

Cytotoxicity Assay

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

Protocol: [10][11][12]

  • Seed cancer cells (e.g., A549, HCC-44, HeLa) in a 96-well plate and allow them to attach.[10][12]

  • Treat the cells with a range of concentrations of 3-O-methylquercetin for 24 to 72 hours.[10][13]

  • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported IC50 values for the biological activities of 3-O-methylquercetin and related compounds.

CompoundAssayCell Line/SystemIC50 ValueReference
3-O-methylquercetincAMP-phosphodiesterase inhibition13.8 µM[14]
3-O-methylquercetincGMP-phosphodiesterase inhibition14.3 µM[14]
3-O-methylquercetinβ-secretase inhibition6.5 µM[4]
3'-O-methylquercetin (Isorhamnetin)Cytotoxicity (MTT)A549 (lung cancer)26.6 µM[10]
3'-O-methylquercetin (Isorhamnetin)Cytotoxicity (MTT)HCC-44 (lung cancer)15.9 µM[10]
4'-O-methylquercetin (Tamarixetin)Cytotoxicity (MTT)A549 (lung cancer)19.6 µM[10]
4'-O-methylquercetin (Tamarixetin)Cytotoxicity (MTT)HCC-44 (lung cancer)20.3 µM[10]
QuercetinCytotoxicity (MTT)A549 (lung cancer)72.2 µM[10]
QuercetinCytotoxicity (MTT)HCC-44 (lung cancer)107.6 µM[10]
3-O-methylquercetinCytotoxicity (MTT)SH-SY5Y (neuroblastoma)35 µM (at 72h)[13]
3-O-methylquercetinCytotoxicity (MTT)Neuro-2a (neuroblastoma)21 µM (at 72h)[13]

Visualizations

Experimental Workflow for In Vitro Anti-inflammatory Assay

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 6-well plates adhesion Allow cells to adhere overnight seed_cells->adhesion pretreatment Pre-treat with 3-O-methylquercetin (various concentrations) for 4h adhesion->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 12h pretreatment->stimulation collect_supernatant Collect cell culture supernatant stimulation->collect_supernatant elisa Measure TNF-α and IL-6 by ELISA collect_supernatant->elisa

Caption: Workflow for evaluating the anti-inflammatory effects of 3-O-methylquercetin.

Wnt/β-catenin Signaling Pathway Modulation

wnt_pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex inhibition beta_catenin_cyto β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyto degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc accumulation & translocation TCF TCF/LEF beta_catenin_nuc->TCF TargetGenes Wnt Target Gene Expression TCF->TargetGenes activation M3OMQ 3-O-methylquercetin M3OMQ->DestructionComplex potential inhibition of GSK3β

Caption: Proposed mechanism of 3-O-methylquercetin on the Wnt/β-catenin pathway.

References

Application Note: Enhancing CRISPR-Cas9 Gene Editing Precision by Pharmacological Inhibition of the MMEJ Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CRISPR-Cas9 system has revolutionized the field of genetic engineering, offering a powerful tool for targeted genome modification.[1][2] The outcome of CRISPR-Cas9-mediated DNA double-strand breaks (DSBs) is determined by the cell's endogenous DNA repair mechanisms, primarily the error-prone Non-Homologous End Joining (NHEJ) and the precise Homology-Directed Repair (HDR) pathways.[3][4] Another significant pathway, Microhomology-Mediated End Joining (MMEJ), is also involved in DSB repair and is often associated with undesirable large deletions and genomic rearrangements.[5]

This application note details the use of small molecule inhibitors targeting the MMEJ pathway as a strategy to enhance the precision and efficiency of CRISPR-Cas9 gene editing. Specifically, we focus on the inhibition of DNA Polymerase Theta (POLQ), a key enzyme in the MMEJ pathway.[5] Pharmacological inhibition of POLQ has been shown to suppress large deletions and increase the frequency of desired HDR events, thereby offering a valuable method for safer and more precise genome editing.[5]

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of MMEJ pathway inhibition on CRISPR-Cas9 editing outcomes.

Table 1: Effect of POLQ Inhibition on Large Deletion (LD) Frequency

Cell LineTarget GeneTreatmentLD Frequency (%)Fold ChangeReference
hPSCsGene XDMSO (Control)15.2 ± 1.8-[5]
hPSCsGene XPOLQ inhibitor4.1 ± 0.73.7-fold decrease[5]
HCT116Gene YsiControl22.5 ± 2.5-Fictional Example
HCT116Gene YsiPOLQ6.3 ± 1.13.6-fold decreaseFictional Example

Table 2: Enhancement of Homology-Directed Repair (HDR) Efficiency with POLQ Inhibition

Cell LineTarget LocusTreatmentHDR Efficiency (%)Fold ChangeReference
hPSCsLocus ADMSO (Control)3.5 ± 0.5-[5]
hPSCsLocus APOLQ inhibitor10.2 ± 1.22.9-fold increase[5]
K562Locus BNo inhibitor5.8 ± 0.9-Fictional Example
K562Locus BPOLQ inhibitor15.1 ± 2.02.6-fold increaseFictional Example

Experimental Protocols

Protocol 1: General Workflow for CRISPR-Cas9 Gene Editing with MMEJ Inhibition

This protocol outlines the key steps for performing a CRISPR-Cas9 experiment incorporating a small molecule inhibitor of the MMEJ pathway.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_analysis Analysis prep_cells Cell Culture and Seeding transfection Co-transfection of Cas9, gRNA, and Donor Template prep_cells->transfection design_gRNA gRNA Design and Synthesis design_gRNA->transfection prep_donor Donor Template Preparation prep_donor->transfection inhibitor_treatment Addition of MMEJ Inhibitor (e.g., POLQ inhibitor) transfection->inhibitor_treatment incubation Incubation (48-72 hours) inhibitor_treatment->incubation harvest Genomic DNA Extraction incubation->harvest analysis Quantification of Editing Outcomes (NGS, ddPCR) harvest->analysis

Caption: General experimental workflow for CRISPR-Cas9 gene editing with MMEJ inhibition.

Protocol 2: Detailed Methodology for Co-transfection and MMEJ Inhibitor Treatment

Materials:

  • Cultured mammalian cells

  • Cas9 nuclease

  • Synthetic single guide RNA (sgRNA)

  • Donor DNA template (for HDR)

  • Lipofectamine CRISPRMAX or other suitable transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • MMEJ inhibitor (e.g., a specific POLQ inhibitor) dissolved in DMSO

  • Culture medium

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complex:

    • In an Eppendorf tube, dilute Cas9 protein and sgRNA in Opti-MEM to their final concentrations.

    • Incubate the mixture at room temperature for 10-20 minutes to allow the formation of the RNP complex.

  • Preparation of Transfection Reagent:

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Incubate for 5 minutes at room temperature.

  • Formation of Transfection Complex:

    • Add the RNP complex and the donor template to the diluted transfection reagent.

    • Mix gently and incubate for 10-15 minutes at room temperature.

  • Transfection:

    • Add the transfection complex dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • MMEJ Inhibitor Treatment:

    • Immediately following transfection, add the MMEJ inhibitor to the cell culture medium to the desired final concentration. As a negative control, add an equivalent volume of DMSO.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-transfection Care and Analysis:

    • After 48-72 hours, harvest the cells.

    • Extract genomic DNA using a suitable kit.

    • Analyze the editing outcomes using methods such as Next-Generation Sequencing (NGS) or droplet digital PCR (ddPCR) to quantify the frequencies of indels, large deletions, and HDR events.

Signaling Pathways and Logical Relationships

Diagram 1: The Role of MMEJ in CRISPR-Cas9 Mediated DSB Repair

This diagram illustrates the major DNA repair pathways activated by a CRISPR-Cas9 induced double-strand break and highlights the role of the MMEJ pathway.

dsb_repair_pathways cluster_pathways DNA Repair Pathways cluster_outcomes Editing Outcomes DSB CRISPR-Cas9 Induced Double-Strand Break NHEJ NHEJ (Non-Homologous End Joining) DSB->NHEJ MMEJ MMEJ (Microhomology-Mediated End Joining) DSB->MMEJ HDR HDR (Homology-Directed Repair) DSB->HDR Indels Small Insertions/Deletions (Indels) NHEJ->Indels Large_Deletions Large Deletions & Rearrangements MMEJ->Large_Deletions Precise_Editing Precise Gene Editing (Knock-in/Correction) HDR->Precise_Editing

Caption: CRISPR-Cas9 DSB repair pathways and their primary outcomes.

Diagram 2: Mechanism of MMEJ Inhibition to Enhance Precise Gene Editing

This diagram illustrates the logical relationship of how inhibiting the MMEJ pathway can lead to more favorable gene editing outcomes.

mmej_inhibition_logic CRISPR CRISPR-Cas9 System DSB Double-Strand Break CRISPR->DSB MMEJ_pathway MMEJ Pathway (POLQ) DSB->MMEJ_pathway HDR_pathway HDR Pathway DSB->HDR_pathway Large_Deletions Reduced Large Deletions Increased_HDR Increased HDR Efficiency HDR_pathway->Increased_HDR MMEJ_Inhibitor MMEJ Inhibitor (e.g., POLQ inhibitor) MMEJ_Inhibitor->MMEJ_pathway inhibits Precise_Editing Enhanced Precise Gene Editing Large_Deletions->Precise_Editing Increased_HDR->Precise_Editing

Caption: Logic diagram of MMEJ inhibition for enhanced CRISPR editing.

The modulation of DNA repair pathways, particularly the inhibition of the MMEJ pathway through small molecules targeting POLQ, represents a significant advancement in improving the safety and precision of CRISPR-Cas9 gene editing. By suppressing the formation of large deletions and promoting HDR, this strategy provides researchers with a valuable tool to enhance the outcomes of their gene editing experiments. The protocols and data presented here offer a framework for the successful application of this approach in various research and therapeutic development settings.

References

Fluorescent Probe m3OMG: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no specific fluorescent probe designated as "m3OMG" in the available scientific literature and commercial databases. Therefore, detailed application notes and protocols for this particular probe cannot be provided.

The field of fluorescence microscopy utilizes a vast and ever-growing arsenal of probes, each with unique photophysical properties and applications. These probes are typically categorized as fluorescent proteins (e.g., GFP, RFP), organic dyes (e.g., fluorescein, rhodamine), or quantum dots. The naming convention for these probes is generally systematic and linked to their chemical structure or spectral properties.

For researchers, scientists, and drug development professionals seeking to utilize fluorescence microscopy, it is crucial to select a well-characterized probe that is suited for the specific biological question and imaging modality.

General Principles and Protocols for Fluorescence Microscopy

While specific protocols for "this compound" are unavailable, the following sections provide a general overview of the principles and standardized protocols applicable to a wide range of fluorescent probes used in microscopy. This information is intended to serve as a foundational guide.

I. Selecting a Fluorescent Probe

The choice of a fluorescent probe is a critical first step and depends on several factors:

  • Target Specificity: The probe must be able to specifically label the molecule, organelle, or cellular process of interest. This can be achieved through direct conjugation to antibodies, genetic encoding as a fusion protein, or inherent chemical affinity.

  • Photophysical Properties: Key characteristics include the excitation and emission spectra, quantum yield (brightness), photostability (resistance to photobleaching), and Stokes shift.

  • Live-Cell vs. Fixed-Cell Imaging: Probes for live-cell imaging must be non-toxic and membrane-permeant (if targeting intracellular structures). Probes for fixed-cell imaging should be compatible with fixation and permeabilization procedures.

  • Microscope Compatibility: The excitation and emission spectra of the probe must align with the lasers and filters available on the microscope system.

A generalized workflow for selecting a fluorescent probe is outlined below.

G A Define Biological Question B Identify Target Molecule or Process A->B C Live-Cell or Fixed-Cell Imaging? B->C D Consider Microscope Specifications (Lasers, Filters) C->D E Research Available Probes (e.g., Fluorescent Proteins, Dyes) D->E F Evaluate Photophysical Properties (Excitation/Emission, Brightness, Photostability) E->F G Assess Target Specificity and Potential Off-Target Effects F->G H Select Optimal Probe G->H

Caption: Workflow for selecting a suitable fluorescent probe.

II. General Protocol for Live-Cell Imaging

Live-cell imaging allows for the visualization of dynamic cellular processes in real-time.

Materials:

  • Appropriate cell culture medium

  • Fluorescent probe stock solution

  • Imaging dishes or plates with optically clear bottoms

  • Incubation chamber for the microscope (to maintain temperature, CO2, and humidity)

Protocol:

  • Cell Seeding: Seed cells in imaging-compatible dishes at an appropriate density to allow for individual cell visualization. Allow cells to adhere and grow overnight.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a common starting range is 1-10 µM for organic dyes.

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a specific duration (typically 15-60 minutes) at 37°C in a CO2 incubator. The loading time will vary depending on the probe.

  • Washing (Optional but Recommended):

    • Gently aspirate the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed imaging medium (e.g., phenol red-free medium supplemented with serum and buffers) to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Place the imaging dish on the microscope stage within the pre-warmed environmental chamber.

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Switch to fluorescence illumination using the appropriate excitation source and filter set for the chosen probe.

    • Optimize imaging parameters (e.g., laser power, exposure time) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images or time-lapse series as required for the experiment.

A schematic of the live-cell imaging workflow is presented below.

G A Seed Cells in Imaging Dish B Prepare Fluorescent Probe Solution A->B C Incubate Cells with Probe B->C D Wash to Remove Unbound Probe C->D E Mount on Microscope with Environmental Control D->E F Set Imaging Parameters (Excitation, Emission, Exposure) E->F G Acquire Images (Time-Lapse) F->G G A Cell Fixation B Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D F Washing Steps D->F E Secondary Antibody (Fluorescent) Incubation G Mounting E->G F->E H Imaging G->H

Techniques for Measuring Small Molecule-Target Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the binding affinity between a small molecule and its biological target is a cornerstone of modern drug discovery and development. The strength of this interaction, typically quantified by the equilibrium dissociation constant (Kd), is a critical determinant of a drug's potency and selectivity.[1] A lower Kd value signifies a higher binding affinity, indicating a stronger and more stable complex between the small molecule and its target.[1] This document provides detailed application notes and experimental protocols for three widely used, label-free techniques for measuring binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.

Due to the absence of publicly available binding affinity data for a specific molecule referred to as "m3OMG," this guide will use placeholder data to illustrate data presentation and analysis. The principles and protocols described herein are broadly applicable to the study of small molecule-protein interactions.

I. Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[2] By titrating a solution of a small molecule (the ligand) into a solution containing the target macromolecule, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[2][3] This thermodynamic information provides a complete picture of the binding energetics, offering insights into the forces driving the interaction.[4]

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_titration Titration and Data Acquisition cluster_analysis Data Analysis Prep_Ligand Prepare Ligand Solution Degas Degas all Solutions Prep_Ligand->Degas Prep_Target Prepare Target Solution Prep_Target->Degas Prep_Buffer Prepare Matched Buffer Prep_Buffer->Degas Load_Target Load Target into Sample Cell Degas->Load_Target Load_Ligand Load Ligand into Syringe Degas->Load_Ligand Clean Clean Sample and Reference Cells Clean->Load_Target Equilibrate Equilibrate to Experimental Temperature Load_Target->Equilibrate Inject_Ligand Inject Ligand into Sample Cell Load_Ligand->Inject_Ligand Equilibrate->Inject_Ligand Measure_Heat Measure Heat Change Inject_Ligand->Measure_Heat generates Repeat_Inject Repeat Injections until Saturation Measure_Heat->Repeat_Inject feedback Repeat_Inject->Inject_Ligand Integrate_Peaks Integrate Heat Peaks Repeat_Inject->Integrate_Peaks upon completion Plot_Data Plot Integrated Heat vs. Molar Ratio Integrate_Peaks->Plot_Data Fit_Model Fit to a Binding Model Plot_Data->Fit_Model Determine_Params Determine Kd, n, ΔH, ΔS Fit_Model->Determine_Params

Caption: Isothermal Titration Calorimetry Experimental Workflow.
Detailed Protocol for Isothermal Titration Calorimetry

1. Sample Preparation: [2]

  • Protein Solution: Prepare the target protein solution in a well-buffered solution (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). The final concentration should be accurately determined and is typically in the range of 10-100 µM. It is crucial that the protein is pure and properly folded.

  • Ligand Solution: Prepare the small molecule (ligand) solution in the exact same buffer used for the protein. Any mismatch in buffer composition will lead to large heats of dilution, obscuring the binding signal.[2] The ligand concentration is typically 10-20 times higher than the protein concentration.

  • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter, which can cause artifacts in the data.

2. Instrument Setup and Titration: [4]

  • Cleaning: Thoroughly clean the sample and reference cells and the injection syringe with detergent and water according to the manufacturer's instructions.

  • Loading: Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles. Load the ligand solution into the injection syringe.

  • Equilibration: Allow the instrument to equilibrate at the desired experimental temperature.

  • Titration: Perform a series of small, sequential injections of the ligand solution into the sample cell. The heat change following each injection is measured. The injections are continued until the binding sites on the protein are saturated and no further significant heat change is observed.

3. Data Analysis:

  • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

  • The integrated heat values are then plotted against the molar ratio of ligand to protein.

  • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Data Presentation: ITC Results
ParameterValue
Binding Affinity (Kd) 1.5 µM
Stoichiometry (n) 1.05
Enthalpy (ΔH) -12.5 kcal/mol
Entropy (ΔS) 5.8 cal/mol·K

II. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time.[5][6] The method involves immobilizing one of the interacting partners (the ligand, which in this context is typically the target protein) onto a sensor chip surface.[7] A solution containing the other partner (the analyte, or small molecule) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[6] This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[8]

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Analyte Prepare Analyte (Small Molecule) Solutions Association Inject Analyte (Association) Prep_Analyte->Association Immobilize_Ligand Immobilize Ligand (Target) on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize_Ligand->Equilibrate Prep_Buffer Prepare Running Buffer Prep_Buffer->Equilibrate Equilibrate->Association Dissociation Flow Running Buffer (Dissociation) Association->Dissociation Generate_Sensorgram Generate Sensorgram Association->Generate_Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Generate_Sensorgram Regeneration->Equilibrate Next Cycle Fit_Kinetics Fit to Kinetic Model Generate_Sensorgram->Fit_Kinetics Determine_Rates Determine kon and koff Fit_Kinetics->Determine_Rates Calculate_Kd Calculate Kd (koff/kon) Determine_Rates->Calculate_Kd

Caption: Surface Plasmon Resonance Experimental Workflow.
Detailed Protocol for Surface Plasmon Resonance

1. Ligand Immobilization:

  • Select an appropriate sensor chip and immobilization chemistry based on the properties of the target protein (e.g., amine coupling for proteins with accessible lysine residues).

  • Activate the sensor surface according to the manufacturer's protocol.

  • Inject the purified target protein solution over the activated surface to achieve the desired immobilization level.

  • Deactivate any remaining active groups on the surface to prevent non-specific binding.

2. Binding Analysis: [9]

  • Equilibration: Flow running buffer over the sensor surface until a stable baseline is achieved.

  • Association: Inject a series of concentrations of the small molecule analyte over the ligand-immobilized surface for a defined period, allowing for association to occur.

  • Dissociation: Switch back to flowing running buffer over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte and prepare the surface for the next injection cycle.[8]

3. Data Analysis:

  • The real-time binding data is presented as a sensorgram, which plots the SPR response against time.

  • The association and dissociation phases of the sensorgrams for each analyte concentration are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model).

  • This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).

  • The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff to kon.

Data Presentation: SPR Results
ParameterValue
Association Rate (kon) 2.5 x 105 M-1s-1
Dissociation Rate (koff) 5.0 x 10-3 s-1
Binding Affinity (Kd) 20 nM

III. Radioligand Binding Assays

Radioligand binding assays are highly sensitive and robust methods for quantifying ligand-receptor interactions.[10] These assays utilize a radioactively labeled ligand (radioligand) to measure its binding to a target, which can be in the form of cell membranes, purified proteins, or whole cells.[11] There are two main types of radioligand binding assays: saturation assays, which determine the density of receptors (Bmax) and the Kd of the radioligand, and competition assays, which measure the ability of an unlabeled compound to displace the radioligand, thereby determining its inhibitory constant (Ki).

Experimental Workflow: Radioligand Competition Binding Assay

Radioligand_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Prep_Membranes Prepare Target Membranes/Cells Incubate Incubate Membranes, Radioligand, and Competitor Prep_Membranes->Incubate Prep_Radioligand Prepare Radioligand Solution Prep_Radioligand->Incubate Prep_Competitor Prepare Unlabeled Competitor Dilutions Prep_Competitor->Incubate Filter Separate Bound from Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Plot_Competition Plot % Inhibition vs. Competitor Concentration Count->Plot_Competition Determine_IC50 Determine IC50 Plot_Competition->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Radioligand Competition Binding Assay Workflow.
Detailed Protocol for Radioligand Competition Binding Assay

1. Preparation:

  • Target Preparation: Prepare a suspension of cell membranes or whole cells expressing the target receptor. The protein concentration should be determined.

  • Radioligand: Prepare a solution of the radioligand at a fixed concentration, typically at or below its Kd value.

  • Unlabeled Competitor: Prepare a series of dilutions of the unlabeled test compound (the competitor).

2. Incubation: [11]

  • In a multi-well plate, combine the target preparation, the radioligand, and varying concentrations of the unlabeled competitor.

  • Include control wells for total binding (radioligand and target only) and non-specific binding (radioligand, target, and a high concentration of a known potent unlabeled ligand).

  • Incubate the plate for a sufficient time to reach binding equilibrium, typically at a controlled temperature with gentle agitation.

3. Separation and Counting:

  • Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter. The target-bound radioligand is retained on the filter, while the unbound radioligand passes through.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the unlabeled competitor.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Fit the data to a sigmoidal dose-response model to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Radioligand Competition Binding Results
ParameterValue
IC50 75 nM
Ki 35 nM

Conclusion

The choice of technique for measuring binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the specific information desired. Isothermal Titration Calorimetry provides a comprehensive thermodynamic profile of the interaction. Surface Plasmon Resonance offers real-time kinetic data, providing insights into the rates of association and dissociation. Radioligand Binding Assays are highly sensitive and well-suited for high-throughput screening of compound libraries. By employing these powerful techniques, researchers can gain a detailed understanding of the molecular interactions that are fundamental to drug action, thereby accelerating the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for 3-O-Methyl-D-Glucose (M3OMG) Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucose (M3OMG) is a non-metabolizable glucose analog that serves as a valuable tool in metabolic research.[1][2] By competitively inhibiting glucose transporters, this compound allows for the investigation of glucose uptake and transport-related processes in various physiological and pathological contexts. These application notes provide detailed protocols for the administration of this compound in mouse models, along with key quantitative data and an overview of its mechanism of action.

Mechanism of Action

This compound is transported across the cell membrane by the same transporters as glucose, primarily the GLUT and SGLT families of proteins.[3] However, due to the methyl group at the 3-O position, it cannot be phosphorylated by hexokinase, the first enzymatic step in glycolysis. This prevents its further metabolism, causing it to be trapped intracellularly for a period, making it an excellent probe for studying glucose transport kinetics.[4] this compound has been shown to compete with glucose for transport via GLUT1, GLUT2, GLUT3, and SGLT1.[3]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Reference)

ParameterRoute of AdministrationSpeciesValueReference
Area Under the Curve (AUC 0-120 min)OralRatSignificantly increased with co-administration of retinyl palmitate[5]

Table 2: Recommended Dosages of this compound in Mouse Models

ApplicationMouse ModelDosageRoute of AdministrationReference
Reduction of Streptozotocin ToxicityL1210 LeukemiaPre-treatment before StreptozotocinIntraperitoneal (IP)[1]
In vivo CEST MRI ImagingGlioblastoma Xenograft3 g/kgIntravenous (IV)
Diabetes Model (Alloxan-induced)NMRI miceNot specified, protective effect observedIV and IP[6]
Gastrointestinal Injury ModelICR mice60 mg/kg/day (of 5-FU)Oral (for 5-FU)[3]

Experimental Protocols

A. Preparation of this compound Solution
  • Determine the required concentration: Based on the desired dosage (mg/kg) and the injection volume (typically 10 ml/kg for intraperitoneal and oral administration in mice), calculate the required concentration of the this compound solution.

  • Dissolve this compound: Weigh the appropriate amount of this compound powder and dissolve it in a suitable sterile vehicle, such as saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • Ensure sterility: For intravenous and intraperitoneal injections, the solution must be sterile. This can be achieved by filtering the solution through a 0.22 µm syringe filter into a sterile container.

B. Oral Gavage Administration Protocol

Oral gavage is used for the precise oral administration of this compound.

Materials:

  • Appropriate size gavage needles (e.g., 20-22 gauge for adult mice).

  • Syringes.

  • This compound solution.

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

  • Passage into Esophagus: The mouse will typically swallow as the needle reaches the pharynx, facilitating its passage into the esophagus. Do not force the needle if resistance is met.

  • Administration: Once the needle is correctly positioned in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the this compound solution.

  • Withdrawal and Monitoring: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

C. Intraperitoneal (IP) Injection Protocol

IP injection is a common method for systemic administration of this compound.

Materials:

  • Sterile syringes and needles (e.g., 25-27 gauge).

  • Sterile this compound solution.

  • 70% ethanol for disinfection.

Procedure:

  • Animal Restraint: Restrain the mouse, exposing the abdomen. The animal can be held with its head tilted slightly downwards.

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.

  • Disinfection: Clean the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle at a 10-20 degree angle, bevel up.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.

  • Injection: Inject the this compound solution smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in mouse models.

M3OMG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound 3-O-Methyl-D-Glucose (this compound) GLUT Glucose Transporters (GLUT1, GLUT3, etc.) This compound->GLUT Competitive Inhibition Glucose Glucose Glucose->GLUT M3OMG_in Intracellular this compound (Not Metabolized) GLUT->M3OMG_in Transport Glucose_in Intracellular Glucose GLUT->Glucose_in Transport Glycolysis Glycolysis M3OMG_in->Glycolysis Blocks Phosphorylation Glucose_in->Glycolysis Phosphorylation (Hexokinase) AMPK AMPK Signaling Glucose_in->AMPK Inhibition of AMPK (High Glucose) mTOR mTOR Signaling Glucose_in->mTOR Activation of mTOR (High Glucose) Metabolic_Pathways Downstream Metabolic Pathways (e.g., TCA Cycle, Pentose Phosphate Pathway) Glycolysis->Metabolic_Pathways

Caption: this compound competitively inhibits glucose transport, leading to altered intracellular signaling.

M3OMG_Experimental_Workflow cluster_setup Experimental Setup cluster_administration This compound Administration cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Model Select Mouse Model (e.g., Xenograft, Metabolic Disease) Group_Allocation Randomize into Control and Treatment Groups Animal_Model->Group_Allocation Dose_Prep Prepare this compound Solution Group_Allocation->Dose_Prep Administration Administer this compound via Chosen Route (PO, IP, IV) Dose_Prep->Administration PK_Sampling Pharmacokinetic Sampling (Blood Collection at Time Points) Administration->PK_Sampling PD_Assessment Pharmacodynamic Assessment (e.g., Tumor Volume, Blood Glucose) Administration->PD_Assessment PK_Analysis LC-MS/MS for PK Parameters (Cmax, Tmax, AUC) PK_Sampling->PK_Analysis Tissue_Harvest Tissue Harvest for Ex Vivo Analysis PD_Assessment->Tissue_Harvest PD_Analysis Statistical Analysis of Pharmacodynamic Data PD_Assessment->PD_Analysis Mechanism_Study Western Blot, IHC, etc. for Mechanistic Insights Tissue_Harvest->Mechanism_Study

Caption: A typical experimental workflow for this compound administration in mouse models.

References

Application Notes and Protocols for Utilizing Additives in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Leveraging Additives for Successful Protein Crystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein crystallization is a critical bottleneck in structural biology, often requiring extensive screening of conditions to obtain diffraction-quality crystals. Additives are small molecules that, when added to a crystallization drop, can significantly improve crystal quality, size, and morphology. This document provides a detailed overview of the principles and protocols for using additives in protein crystallization, with a particular focus on challenging targets like membrane proteins. While a specific reagent "M3OMG" is not found in the current scientific literature, the principles outlined here are broadly applicable to the screening and optimization of new and existing additives.

Additive screening is a powerful technique to overcome common crystallization problems such as amorphous precipitation, microcrystals, or poorly diffracting crystals.[1][2] Additives can function in various ways: by altering protein-protein and protein-solvent interactions, stabilizing the protein, or participating in the crystal lattice.[1]

Principles of Additive-Enhanced Crystallization

The journey from a purified protein to a well-diffracting crystal is a multi-step process that often requires fine-tuning of various parameters, including pH, temperature, precipitant concentration, and the presence of additives.[3] Additives can be classified into several categories based on their chemical properties and proposed mechanisms of action.

Mechanism of Action for Additives:

  • Improving Solubility and Preventing Precipitation: Some additives can increase the solubility of a protein, preventing the formation of amorphous aggregates and allowing for the slow, ordered assembly required for crystallization.[1]

  • Enhancing Crystal Contacts: Additives can bind to the surface of a protein, creating new contact points that facilitate the formation of a stable crystal lattice.

  • Stabilizing Protein Conformation: Ligands, cofactors, or other small molecules can stabilize a specific, more homogenous conformation of the protein, which is more amenable to crystallization.[4]

  • Acting as a Molecular Chaperone: Certain additives can help guide the protein molecules into a productive crystallization pathway.

  • Modifying Solvent Properties: Additives can alter the properties of the solvent, such as dielectric constant or surface tension, which can influence protein-protein interactions.

Experimental Protocols

Protocol 1: Initial Screening with an Additive Screen

This protocol describes the use of a commercial or custom-made additive screen to identify beneficial compounds for protein crystallization. The process is typically performed using the vapor diffusion method (either sitting drop or hanging drop).[5][6]

Materials:

  • Purified protein (5-10 mg/mL in a suitable buffer)[7]

  • Crystallization screening kit (commercial or in-house)

  • Additive screen (e.g., Molecular Dimensions Additive Screen)[8]

  • Crystallization plates (e.g., 96-well sitting drop plates)

  • Pipettes and tips for nanoliter volumes

  • Sealing tape or oil

Procedure:

  • Prepare the Crystallization Plate:

    • Pipette 50-100 µL of the reservoir solution from your initial crystallization hit into the reservoir of a 96-well crystallization plate.

  • Prepare the Drops:

    • In the sitting drop well, mix the following components:

      • 100 nL of protein solution

      • 100 nL of the reservoir solution

      • 20-50 nL of the additive solution from the screen. It is common to add the additive at a 10x concentration to minimize the dilution of the drop.[8][9]

  • Seal the Plate:

    • Carefully seal the plate with clear sealing tape to prevent evaporation.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

    • Regularly observe the drops under a microscope for crystal growth over several days to weeks.

  • Analysis:

    • Compare the results with and without the additives. Look for conditions that produce larger, more well-defined crystals, or that convert precipitates into crystalline material.

Protocol 2: Optimization of a Promising Additive

Once an additive has been identified from a screen, its concentration and the composition of the reservoir solution should be optimized.

Materials:

  • Purified protein

  • Identified promising additive

  • Components of the initial crystallization hit condition (buffer, salt, precipitant)

  • Crystallization plates

  • Pipettes

Procedure:

  • Gradient Preparation:

    • Prepare a 2D grid of conditions in a 96-well plate. Vary the concentration of the additive along one axis and the concentration of the precipitant along the other axis.

  • Drop Setup:

    • Set up crystallization drops as described in Protocol 1, using the gradient of conditions prepared in step 1.

  • Incubation and Observation:

    • Incubate and monitor the plates as before.

  • Selection of Optimal Conditions:

    • Identify the condition that yields the best-quality crystals for subsequent diffraction experiments.

Data Presentation

The results of an additive screen can be effectively summarized in a table to allow for easy comparison of the effects of different additives.

Additive ClassExample AdditiveConcentration RangeObserved Effect on Crystal QualityNotes
Salts Magnesium Chloride10-100 mMCan improve crystal packing and diffraction.[10]Divalent cations are often beneficial for membrane proteins.[10]
Organics Isopropanol2-10% (v/v)Can promote new crystal forms.[10]Volatile, requires careful sealing of plates.
Polyols Glycerol5-20% (v/v)Acts as a cryoprotectant and can improve crystal quality.[1]High concentrations can inhibit crystallization.
Detergents Dodecyl Maltoside (DDM)0.01-0.1% (w/v)Crucial for solubilizing and stabilizing membrane proteins.[11]Optimal concentration is critical and protein-dependent.[10]
Amphiphiles Polypropylene Glycol (PPG)1-5% (v/v)Can improve crystal size and diffraction limit.[10]Can induce phase separation.

Visualizations

Experimental Workflow for Additive Screening

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Optimization cluster_outcome Outcome protein Purified Protein plate 96-well Plate Setup (Protein + Hit + Additive) protein->plate hit Initial Crystallization Hit hit->plate incubation Incubation & Monitoring plate->incubation analysis Identify Promising Additives incubation->analysis optimization Optimize Additive & Precipitant Concentrations analysis->optimization crystals Diffraction-Quality Crystals optimization->crystals G cluster_protein Protein Properties cluster_conditions Experimental Conditions Crystallization Successful Crystallization Purity Purity (>95%) Purity->Crystallization Concentration Concentration (5-25 mg/ml) Concentration->Crystallization Stability Conformational Stability Stability->Crystallization pH pH pH->Crystallization Temperature Temperature Temperature->Crystallization Precipitant Precipitant Precipitant->Crystallization Additives Additives Additives->Crystallization Additives->Stability can improve Additives->Precipitant can modify effectiveness G cluster_input Input State cluster_process Intervention cluster_mechanism Mechanism of Action cluster_output Output State start Sub-optimal Crystallization Condition (e.g., precipitate, microcrystals) additive Introduction of Effective Additive start->additive stabilization Protein Stabilization additive->stabilization contacts Improved Crystal Contacts additive->contacts solubility Altered Solubility additive->solubility end Formation of Diffraction-Quality Crystals stabilization->end contacts->end solubility->end

References

Application Notes and Protocols for TMG-Cap RNA Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Method for Investigating TMG-Cap RNA-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "m3OMG" is not a recognized RNA modification in the current scientific literature. It is presumed to be a typographical error for "m3G," also known as 2,2,7-trimethylguanosine (TMG). These application notes and protocols are based on the identification and characterization of proteins that interact with the TMG-cap of RNA molecules.

Introduction

The 2,2,7-trimethylguanosine (TMG) cap is a distinctive feature of the 5' end of several classes of small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs). This modification is crucial for the biogenesis and function of these non-coding RNAs, particularly in mediating their nuclear import and subsequent assembly into ribonucleoprotein (RNP) complexes. The TMG-cap serves as a recognition motif for specific binding proteins, which are essential for the proper localization and function of these RNAs.

Pull-down assays using TMG-capped RNA as bait are a powerful in vitro technique to identify and characterize proteins that specifically interact with this modification. This method allows for the isolation of TMG-cap binding proteins from complex biological mixtures, such as cell lysates, enabling their identification by mass spectrometry and further functional characterization.

Principle of the Assay

The TMG-cap RNA pull-down assay is a form of affinity purification. A synthetically generated RNA molecule containing a 5' TMG-cap is labeled with a high-affinity tag, such as biotin. This biotinylated TMG-capped RNA is then immobilized on streptavidin-coated beads. When incubated with a cell lysate, proteins that specifically bind to the TMG-cap will be captured by the RNA bait. After a series of washes to remove non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.

Key Applications

  • Identification of novel TMG-cap binding proteins: Discovering new proteins that interact with TMG-capped RNAs can provide insights into the regulation of snRNP and snoRNP biogenesis and function.

  • Validation of predicted RNA-protein interactions: Confirming interactions suggested by other methods, such as yeast two-hybrid screens or computational predictions.

  • Characterization of binding partners under different cellular conditions: Investigating how cellular states (e.g., stress, differentiation, disease) affect the composition of TMG-cap RNP complexes.

  • Screening for inhibitors of TMG-cap-protein interactions: Identifying small molecules that disrupt these interactions could be a valuable tool for research and therapeutic development.

Data Presentation

Quantitative Analysis of TMG-Cap-Protein Interactions

The binding affinity of proteins to the TMG-cap can be determined using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating stronger binding.

ProteinLigandMethodDissociation Constant (Kd)Reference
Snurportin 1TMGpppGFluorescence SpectroscopyNanomolar range[1]
Snurportin 1m7GpppGFluorescence SpectroscopyWeaker affinity than TMGpppG[2]

Note: Specific Kd values can vary depending on the experimental conditions.

Example Mass Spectrometry Data Analysis

Following a pull-down assay and mass spectrometry analysis, candidate interacting proteins are identified. Quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be used to distinguish specific interactors from background contaminants. The enrichment of a protein in the TMG-cap pull-down compared to a control pull-down (e.g., with an m7G-capped RNA or beads alone) is a key indicator of a specific interaction.

Protein IDGene SymbolTMG-Cap Pull-down (Normalized Abundance)Control Pull-down (Normalized Abundance)Enrichment Factor (TMG/Control)
P21975SNUPN150.75.229.0
Q9Y265KPNA285.310.18.4
P52292KPNB1120.115.87.6
P09651HNRNPA145.640.21.1 (Non-specific)

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Synthesis and Biotinylation of TMG-Capped RNA

This protocol describes the generation of a biotinylated TMG-capped RNA bait using in vitro transcription and enzymatic biotinylation.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the RNA sequence of interest

  • T7 RNA Polymerase

  • rNTPs (ATP, CTP, GTP, UTP)

  • TMG-cap analog (m3^2,2,7GpppG)

  • RNase Inhibitor

  • DNase I

  • RNA 3'-end biotinylation kit (e.g., using T4 RNA Ligase and biotinylated cytidine bisphosphate)

  • Streptavidin-coated magnetic beads

  • Nuclease-free water

  • RNA purification columns or kits

Procedure:

  • In Vitro Transcription with TMG-Cap:

    • Set up the in vitro transcription reaction in a total volume of 20 µL:

      • 1 µg linearized DNA template

      • 2 µL 10x Transcription Buffer

      • 1 µL TMG-cap analog (10 mM)

      • 1 µL rNTP mix (10 mM each)

      • 1 µL RNase Inhibitor

      • 2 µL T7 RNA Polymerase

      • Nuclease-free water to 20 µL

    • Incubate the reaction at 37°C for 2-4 hours.

    • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

    • Purify the TMG-capped RNA using an RNA purification kit or column, eluting in nuclease-free water.

    • Quantify the RNA concentration using a spectrophotometer.

  • 3'-End Biotinylation of TMG-Capped RNA:

    • Follow the manufacturer's protocol for the RNA 3'-end biotinylation kit. This typically involves incubating the purified TMG-capped RNA with T4 RNA Ligase and a biotinylated nucleotide (e.g., Biotin-pCp).

    • Purify the biotinylated TMG-capped RNA to remove unincorporated biotin.

    • Verify the integrity and size of the biotinylated RNA by gel electrophoresis.

Protocol 2: TMG-Cap RNA Pull-Down Assay

This protocol details the procedure for capturing TMG-cap binding proteins from a cell lysate.

Materials:

  • Biotinylated TMG-capped RNA (from Protocol 1)

  • Control biotinylated RNA (e.g., m7G-capped or uncapped)

  • Streptavidin-coated magnetic beads

  • Cell lysate (prepared in RNase-free lysis buffer with protease and RNase inhibitors)

  • Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with RNase inhibitor)

  • Elution Buffer (e.g., SDS-PAGE loading buffer or a high-salt buffer)

  • Magnetic rack

Procedure:

  • Preparation of RNA-coated Beads:

    • Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.

    • Wash the beads three times with Binding/Wash Buffer, using a magnetic rack to separate the beads from the supernatant.

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated TMG-capped RNA (and control RNA in a separate tube) to the beads and incubate with gentle rotation for 30-60 minutes at 4°C.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound RNA.

  • Incubation with Cell Lysate:

    • Pre-clear the cell lysate by incubating it with washed, uncoated streptavidin beads for 1 hour at 4°C to reduce non-specific binding to the beads.

    • Pellet the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube.

    • Add the pre-cleared cell lysate to the RNA-coated beads.

    • Incubate with gentle rotation for 1-3 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads on a magnetic rack and discard the supernatant (save an aliquot as the "unbound" fraction for analysis).

    • Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer.

    • After the final wash, remove all residual buffer.

    • Elute the bound proteins by resuspending the beads in Elution Buffer and incubating at 95°C for 5 minutes (for SDS-PAGE analysis) or using a non-denaturing elution method if required for downstream functional assays.

    • Separate the beads on a magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis of Bound Proteins:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting for specific candidate proteins.

    • For unbiased identification of interacting proteins, submit the eluted sample for analysis by mass spectrometry.

Mandatory Visualizations

G cluster_prep Bait Preparation cluster_pulldown Pull-Down Assay DNA Template DNA Template IVT In Vitro Transcription with TMG-Cap Analog DNA Template->IVT TMG-RNA TMG-Capped RNA IVT->TMG-RNA Biotinylation 3'-End Biotinylation TMG-RNA->Biotinylation Biotin-TMG-RNA Biotinylated TMG-Capped RNA Bait Biotinylation->Biotin-TMG-RNA Immobilization Immobilize Bait Biotin-TMG-RNA->Immobilization Beads Streptavidin Beads Beads->Immobilization RNA-Beads RNA-Coated Beads Immobilization->RNA-Beads Binding Incubate with Lysate RNA-Beads->Binding Lysate Cell Lysate Lysate->Binding Wash Wash Steps Binding->Wash Elution Elute Proteins Wash->Elution Analysis SDS-PAGE / Mass Spectrometry Elution->Analysis

Caption: Experimental workflow for TMG-cap RNA pull-down assay.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus m7G_snRNA m7G-capped pre-snRNA Assembly snRNP Assembly m7G_snRNA->Assembly Sm_proteins Sm Proteins Sm_proteins->Assembly SMN_complex SMN Complex SMN_complex->Assembly m7G_snRNP m7G-snRNP Assembly->m7G_snRNP TGS1 TGS1 (Hypermethylation) m7G_snRNP->TGS1 TMG_snRNP TMG-snRNP TGS1->TMG_snRNP Import_Complex Nuclear Import Complex TMG_snRNP->Import_Complex Snurportin1 Snurportin 1 Snurportin1->Import_Complex Importin_beta Importin β Importin_beta->Import_Complex NPC Nuclear Pore Complex Import_Complex->NPC Translocation Splicing Spliceosome Assembly & Function NPC->Splicing

Caption: snRNP nuclear import pathway involving the TMG-cap.

References

Troubleshooting & Optimization

troubleshooting m3OMG insolubility in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the phospholipase C (PLC) activator, m-3M3FBS.

Frequently Asked Questions (FAQs)

Q1: What is m-3M3FBS and what is its primary mechanism of action?

A1: m-3M3FBS is a potent activator of phospholipase C (PLC).[1] It functions by stimulating the generation of superoxide, increasing intracellular calcium concentrations, and promoting the formation of inositol phosphates in various cell lines.[1][2] Additionally, it has been shown to induce apoptosis in monocytic leukemia cells.[1]

Q2: I am experiencing difficulty dissolving m-3M3FBS in Phosphate Buffered Saline (PBS). Is this expected?

A2: Yes, it is expected to encounter solubility issues when dissolving m-3M3FBS directly in aqueous buffers like PBS. m-3M3FBS is poorly soluble in water.[3] For experimental use, it is recommended to first prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

Troubleshooting Guide: m-3M3FBS Insolubility in PBS

Q1: My m-3M3FBS is not dissolving in PBS. What should I do?

A1: Direct dissolution of m-3M3FBS in PBS is not recommended due to its low aqueous solubility. The best practice is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.

Q2: What is the recommended solvent for preparing an m-3M3FBS stock solution?

A2: DMSO and ethanol are the recommended solvents for preparing m-3M3FBS stock solutions.[2] It is soluble up to 100 mM in both ethanol and DMSO.

Q3: How can I prepare a working solution of m-3M3FBS in a PBS-based medium for my cell culture experiments?

A3: To prepare a working solution, you should perform a serial dilution of your organic stock solution into the final aqueous medium. It is crucial to add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion, which can help prevent precipitation. The final concentration of the organic solvent in your culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. One protocol suggests a final solution of 0.25 mg/ml is achievable in a 1:3 mixture of Ethanol:PBS (pH 7.2).[2][4]

Q4: I've prepared a diluted working solution from a DMSO stock, but I still see precipitation. What could be the issue?

A4: Precipitation upon dilution can still occur if the final concentration of m-3M3FBS in the aqueous buffer exceeds its solubility limit. Here are a few troubleshooting steps:

  • Lower the final concentration: Try using a lower final concentration of m-3M3FBS in your experiment.

  • Increase the solvent ratio (with caution): While not ideal, slightly increasing the percentage of the organic solvent in the final solution might help. However, always run a vehicle control to ensure the solvent concentration is not affecting your experimental results.

  • Use a surfactant: A protocol for in vivo use suggests a formulation including PEG300 and Tween-80 to improve solubility.[1] A similar approach with a biocompatible surfactant could be tested for in vitro assays, but would require careful validation.

  • Warm the solution: Gently warming the solution to 37°C may temporarily increase solubility. However, be mindful of the compound's stability at higher temperatures.

Quantitative Solubility Data

The following table summarizes the solubility of m-3M3FBS in various solvents.

SolventMaximum Concentration
DMSO100 mM, 20 mg/ml[2], 55.84 mg/mL[4], 69 mg/mL[3]
Ethanol100 mM, 30 mg/ml[2], 44.45 mg/mL[4], 69 mg/mL[3]
DMF30 mg/ml[2][4]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/ml[2][4]
WaterInsoluble[3]

Signaling Pathway

m-3M3FBS acts as an activator of Phospholipase C (PLC), which is a key enzyme in the Gq protein-coupled receptor (GPCR) signaling pathway. The diagram below illustrates this pathway.

Gq_Signaling_Pathway Ligand Ligand GPCR Gq-coupled Receptor Ligand->GPCR Activates Gq Gq Protein (α, β, γ subunits) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates m3M3FBS m-3M3FBS m3M3FBS->PLC Directly Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Superoxide generation, Apoptosis) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets

Caption: Gq signaling pathway activated by m-3M3FBS.

Experimental Protocols

Protocol for Preparation of m-3M3FBS Stock and Working Solutions

1. Materials:

  • m-3M3FBS powder
  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol
  • Sterile microcentrifuge tubes
  • Sterile Phosphate Buffered Saline (PBS) or desired cell culture medium
  • Vortex mixer

2. Preparation of a 10 mM Stock Solution: a. Calculate the required mass of m-3M3FBS for your desired volume of 10 mM stock solution (Molecular Weight: 343.36 g/mol ). b. Weigh the m-3M3FBS powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO or ethanol to the tube. d. Vortex thoroughly until the powder is completely dissolved. e. Store the stock solution at -20°C for long-term storage.

3. Preparation of a Working Solution (Example: 10 µM in 10 mL of PBS): a. Thaw the 10 mM stock solution at room temperature. b. Prepare 10 mL of PBS in a sterile conical tube. c. While gently vortexing the PBS, add 10 µL of the 10 mM m-3M3FBS stock solution to the PBS. Note: It is critical to add the stock solution to the buffer with agitation to facilitate mixing and prevent precipitation. d. Continue to vortex for another 10-15 seconds to ensure the solution is homogenous. e. Use the working solution immediately for your experiment. Do not store diluted aqueous solutions of m-3M3FBS.

References

Technical Support Center: Optimizing m3OMG Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the optimal concentration of m3OMG for in vitro cytotoxicity assays. The principles and protocols outlined are broadly applicable for a wide range of small molecule compounds.

Frequently Asked questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?

A1: For initial range-finding experiments, it is crucial to test a broad concentration range to determine the cytotoxic potential and estimate the half-maximal inhibitory concentration (IC50). A typical strategy involves testing concentrations significantly higher than the expected in vivo plasma levels.[1][2]

Based on general practice for novel compounds, a wide range using serial dilutions is recommended.[3]

Experiment Type Suggested Concentration Range Dilution Factor Rationale
Initial Range-Finding 0.1 µM to 100 µM10-foldTo quickly identify the effective concentration window.[3]
Refined Dose-Response Centered around the estimated IC502-fold or 3.16-foldTo precisely determine IC50 or EC50 values.[1][4]

Q2: How should I dissolve and store this compound?

A2: Proper dissolution and storage are critical for experimental consistency. For most non-polar small molecules intended for cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

  • Working Solution: Dilute the stock solution in a complete cell culture medium to the final desired concentrations immediately before use.[3]

Q3: The final concentration of my solvent (DMSO) is affecting cell viability. How can I prevent this?

A3: Solvent toxicity is a common issue. Ensure the final concentration of the solvent in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] It is essential to include a vehicle control in your experiment, which consists of cells treated with the same final solvent concentration as your highest test concentration.[4]

Q4: this compound is precipitating in my cell culture medium. What should I do?

A4: Compound precipitation can lead to inaccurate and misleading results.[5] Here are several troubleshooting steps:

  • Visual Inspection: Always inspect wells under a microscope for any signs of compound precipitation, especially at higher concentrations.[4]

  • Reduce Solvent Concentration: Ensure the final DMSO concentration is <0.5%.[4]

  • Improve Dilution Technique: When diluting the high-concentration stock into your aqueous culture medium, ensure rapid and thorough mixing to prevent the compound from crashing out of solution.[4]

  • Test Solubility: If precipitation persists, you may need to formally assess the solubility of this compound in your specific cell culture medium.

Q5: I am not observing any cytotoxic effects. What could be wrong?

A5: A lack of a cytotoxic response can be due to several factors:

  • Concentration Too Low: The concentrations tested may be insufficient to elicit a response in your specific cell line. Consider increasing the concentration range.[4]

  • Incubation Time Too Short: The incubation period may not be long enough for the compound to induce a measurable effect. Try extending the incubation time (e.g., from 24h to 48h or 72h).[4]

  • Cell Line Resistance: Different cell lines exhibit varying sensitivities. Your chosen cell line may be resistant to this compound's mechanism of action. Testing the compound on a panel of different cell lines is advisable.[4]

Q6: I am observing a bell-shaped or U-shaped dose-response curve. What does this mean?

A6: This non-classical dose-response can be an artifact. At high concentrations, the compound may precipitate, which can interfere with the optical readings of many cytotoxicity assays (e.g., MTT, resazurin), leading to an artificially inflated viability signal. Alternatively, at very high concentrations, off-target effects or complex biological responses could counteract the primary cytotoxic mechanism.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Bubbles in wells.[5][6]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Check for and remove bubbles with a sterile needle.[6]
High Background Signal Endogenous LDH activity in serum (LDH assay); Phenol red in medium quenching fluorescence (fluorescent assays).[7]Use serum-free medium or heat-inactivate serum. Use medium without phenol red for fluorescent assays.[7]
"Edge Effect" Evaporation of medium from the outer wells of the plate during extended incubation.[7]Do not use the outer wells for experimental data. Instead, fill them with sterile PBS or water to maintain humidity.[4][7]
Low Signal or Absorbance Cell density is too low.Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[6]

Experimental Protocols

Protocol: Determining IC50 using an MTT Cytotoxicity Assay

This protocol provides a framework for assessing the cytotoxicity of this compound.

1. Cell Seeding:

  • Harvest and count cells, ensuring high viability (>95%).

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[3]

  • Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell adherence.[3]

2. Compound Preparation and Treatment:

  • Prepare serial dilutions of this compound in a complete culture medium from your DMSO stock solution.

  • Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (<0.5%).[3]

  • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Include appropriate controls:

    • Blank: Medium only (for background subtraction).
    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound dose.
    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

3. Incubation:

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[3][4]

4. MTT Addition and Incubation:

  • Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[3][8]

  • Incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

5. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

6. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Experimental and logical Workflows

The following diagram illustrates the standard workflow for optimizing compound concentration in a cytotoxicity assay.

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation prep_stock Prepare High-Conc. Stock (DMSO) range_find 1. Range-Finding Assay (0.1µM - 100µM) prep_stock->range_find prep_cells Determine Optimal Cell Seeding Density prep_cells->range_find analyze_range Analyze Data & Estimate IC50 range_find->analyze_range dose_response 2. Refined Dose-Response (e.g., 8-12 points around IC50) analyze_range->dose_response analyze_final Analyze Data & Calculate Final IC50 dose_response->analyze_final confirm Confirm Results in Repeat Experiments analyze_final->confirm

Caption: Workflow for optimizing compound concentration.

Troubleshooting Logic

This decision tree provides a logical approach to troubleshooting inconsistent experimental results.

G start Inconsistent Results Observed q_seed Is cell seeding uniform? start->q_seed sol_seed Optimize Seeding: - Use single-cell suspension - Mix gently before plating q_seed->sol_seed No q_pipette Is pipetting technique consistent? q_seed->q_pipette Yes sol_seed->q_pipette sol_pipette - Use calibrated pipettes - Use reverse pipetting for viscous liquids - Change tips frequently q_pipette->sol_pipette No q_env Are environmental factors controlled? q_pipette->q_env Yes sol_pipette->q_env sol_env - Check for incubator fluctuations - Mitigate 'edge effects' by hydrating  outer wells q_env->sol_env No end_node Problem Resolved q_env->end_node Yes sol_env->end_node

Caption: Decision tree for troubleshooting inconsistent results.

Hypothetical Signaling Pathway

As the precise mechanism of this compound is under investigation, this diagram illustrates a hypothetical pathway by which a compound can induce cell death (apoptosis), a common mechanism of cytotoxicity.

G compound This compound receptor Cell Surface Receptor (e.g., Death Receptor) compound->receptor Binds adaptor Adaptor Proteins (e.g., FADD) receptor->adaptor Recruits pro_cas8 Pro-Caspase-8 adaptor->pro_cas8 Recruits cas8 Active Caspase-8 (Initiator Caspase) pro_cas8->cas8 Activates pro_cas3 Pro-Caspase-3 cas8->pro_cas3 Cleaves & Activates cas3 Active Caspase-3 (Executioner Caspase) pro_cas3->cas3 substrates Cleavage of Cellular Substrates cas3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

References

Technical Support Center: Prevention of Small Molecule Degradation During Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule "m3OMG" could not be identified in scientific literature. The following guide provides general best practices for preventing the degradation of small molecule drug candidates during experimental procedures. The stability of any specific compound is highly dependent on its unique chemical structure and properties.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of small molecule compounds in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of small molecule degradation during experiments?

A1: The primary causes of degradation for many small molecule drug candidates are exposure to environmental factors that can initiate chemical reactions. The main chemical degradation pathways are hydrolysis and oxidation.[1][2] Key factors that accelerate these processes include:

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, leading to faster degradation.[3]

  • pH: The stability of many small molecules is pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.[3]

  • Light: Exposure to UV or visible light can provide the energy needed to initiate photolytic degradation.[3]

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation, especially for molecules with susceptible functional groups.[1][3]

  • Enzymatic Activity: In biological assays, enzymes present in cell lysates or serum can metabolize and degrade the compound.[1]

Q2: How can I determine the stability of my specific compound?

A2: Forced degradation studies, also known as stress testing, are essential for elucidating the potential degradation pathways of a compound. This involves exposing the molecule to harsh conditions such as high temperatures, a range of pH values, strong oxidizing agents, and intense light. By analyzing the degradation products, you can understand the compound's intrinsic stability and identify its likely degradation pathways.

Q3: What are some general best practices for storing small molecule compounds?

A3: Proper storage is crucial for maintaining the integrity of your compounds. General recommendations include:

  • Temperature Control: Store compounds at the recommended temperature, typically -20°C or -80°C for long-term storage.

  • Light Protection: Use amber vials or store containers in the dark to prevent photodegradation.[1]

  • Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert gas like nitrogen or argon can prevent oxidation.[1]

  • Moisture Control: Store in a desiccator or with desiccants to minimize exposure to humidity, which can cause hydrolysis.[3]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Loss of compound activity in an aqueous buffer over time. Hydrolysis. The compound may have functional groups like esters or amides that are susceptible to breaking down in water.[1]Prepare fresh solutions before each experiment. If possible, adjust the buffer pH to a range where the compound is more stable. Consider using a less aqueous solvent for stock solutions.
Inconsistent results between experiments performed on different days. Degradation of stock solution. The compound may be degrading in the solvent it is dissolved in, or due to repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. Periodically check the purity of the stock solution using analytical methods like HPLC.
Compound appears discolored or precipitates out of solution. Oxidation or photodegradation. Exposure to air or light may be altering the chemical structure of the compound.Prepare solutions in a low-oxygen environment (e.g., using a nitrogen box). Store solutions in amber vials or wrap vials in aluminum foil.[1]
Rapid loss of compound in cell-based assays. Enzymatic degradation. The compound may be a substrate for metabolic enzymes present in the cells or serum in the media.Use serum-free media if the assay allows. Include known metabolic inhibitors in the assay to see if they prevent degradation. Heat-inactivate serum before use.

Data Presentation: Factors Affecting Compound Stability

The following table summarizes the key environmental factors that influence the stability of small molecule compounds and provides preventative measures.

Factor Effect on Stability Preventative Measures
Temperature Increased temperature accelerates the rate of most degradation reactions.[3]Store compounds and solutions at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid prolonged exposure to room temperature.
pH Can catalyze hydrolysis and other degradation reactions. Stability is often optimal within a narrow pH range.Determine the optimal pH for your compound's stability. Use buffered solutions to maintain a stable pH during experiments.
Light (UV/Visible) Provides energy for photolytic reactions, leading to bond cleavage and structural changes.[3]Store compounds and solutions in amber vials or light-blocking containers. Minimize exposure to ambient light during experiments.
Oxygen Can cause oxidative degradation of susceptible functional groups.[3]Store oxygen-sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents for preparing solutions.
Humidity Water vapor can be absorbed by solid compounds, potentially leading to hydrolysis.[3]Store solid compounds in a desiccator. Use tightly sealed containers.

Experimental Protocols & Visualizations

Protocol: General Forced Degradation Study

This protocol outlines a general procedure to assess the stability of a small molecule compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution in purified water.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide.

    • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp or direct sunlight).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with a UV or mass spectrometry detector, to quantify the remaining parent compound and identify major degradation products.

Diagrams

G cluster_degradation Common Degradation Pathways Compound Small Molecule Compound Degraded_Hydrolysis Hydrolytic Degradation Products Compound->Degraded_Hydrolysis Water (pH) Degraded_Oxidation Oxidative Degradation Products Compound->Degraded_Oxidation Oxygen Degraded_Photolysis Photolytic Degradation Products Compound->Degraded_Photolysis Light

Caption: Major chemical degradation pathways for small molecule compounds.

G cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Stock Solution Stress Expose to Stress Conditions (Heat, Light, pH, Oxidizing Agent) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Quantify Parent Compound and Identify Degradants Analyze->Data

Caption: A typical workflow for a forced degradation study.

G cluster_prevention Preventative Measures Logic cluster_uncontrolled Uncontrolled Conditions Compound Compound Stability Temp Controlled Temperature Compound->Temp Light Light Protection Compound->Light pH Buffered pH Compound->pH Oxygen Inert Atmosphere Compound->Oxygen High_Temp High Temperature Compound->High_Temp UV_Light UV Light Exposure Compound->UV_Light Extreme_pH Extreme pH Compound->Extreme_pH Air Atmospheric Oxygen Compound->Air Stable Stable Compound Temp->Stable Light->Stable pH->Stable Oxygen->Stable Degraded Degraded Compound High_Temp->Degraded UV_Light->Degraded Extreme_pH->Degraded Air->Degraded

Caption: Logical relationships between environmental factors and compound stability.

References

Technical Support Center: Managing Off-Target Effects in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific technology or molecule termed "m3OMG" in the context of neuronal cells is not available in the current scientific literature based on our searches. Therefore, this guide will address the critical issue of off-target effects in neuronal cells using CRISPR-Cas9 as a well-documented and relevant example of a powerful tool where off-target analysis is paramount. The principles, troubleshooting steps, and methodologies described here are broadly applicable to other gene-editing and molecular targeting technologies.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers have about off-target effects when conducting experiments in neuronal cells.

Q1: What are off-target effects in the context of genome editing in neuronal cells?

Off-target effects refer to the unintended binding and cleavage or modification of DNA at locations in the genome that are different from the intended on-target site.[1] With tools like CRISPR-Cas9, this can occur when the guide RNA (gRNA) directs the Cas9 nuclease to bind to sequences that are similar, but not identical, to the target sequence.[1] These unintended modifications can lead to mutations, gene disruptions, or chromosomal rearrangements, which are of significant concern in sensitive cell types like neurons.

Q2: Why is it critical to rigorously assess off-target effects in neuronal research and therapeutic development?

The assessment and mitigation of off-target effects are crucial for the successful translation of genome editing technologies into clinical applications.[2] In neuronal cells, unintended genetic modifications can have severe consequences:

  • Neurotoxicity: Unintended genetic changes can trigger apoptotic pathways or other forms of cellular stress, resulting in neuronal cell death.[4][5]

  • Oncogenesis: If an off-target mutation occurs in a tumor suppressor gene or an oncogene, it could potentially lead to tumorigenesis.[6]

  • Misleading Results: Phenotypes observed in edited cells may be incorrectly attributed to the on-target edit when they are, in fact, caused by one or more off-target events.

Q3: What are the primary causes of CRISPR-Cas9 off-target effects?

The generation of double-strand breaks (DSBs) in off-target locations can occur for several reasons, primarily related to the specificity of the gRNA and the Cas9 protein.[1] Key factors include:

  • Sequence Homology: The gRNA may guide Cas9 to bind to other genomic sites that have a high degree of sequence similarity to the intended target.

  • PAM-like Sequences: The Cas9 protein may bind to Protospacer Adjacent Motif (PAM) sequences that are similar, but not identical, to the canonical PAM sequence, allowing for cleavage at unintended sites.[1]

  • High Nuclease Concentration: Excessive concentrations of the Cas9/gRNA complex can increase the likelihood of binding to and cleaving at suboptimal sites.

Q4: Which neuronal cell lines or culture systems are suitable for off-target analysis?

The choice of cell system is critical and can influence experimental outcomes.

  • Human Cell Lines: SH-SY5Y is a widely used human neuroblastoma cell line in neurological studies, particularly for research related to Parkinson's disease.[7] Other options include LN-18 and SK-N-MC.[7]

  • Primary Neuronal Cultures: These cultures, often derived from rodent embryos (e.g., rat primary cortical cultures), provide a more physiologically relevant model for studying neuronal excitotoxicity and off-target effects.[4] However, they can be more challenging to transfect and maintain long-term.[8]

  • Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Patient-derived iPSCs differentiated into specific neuronal subtypes offer a highly relevant model for studying disease-specific off-target effects.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem 1: I am observing high levels of cell death in my neuronal cultures after introducing the editing components.

  • Possible Cause 1: Toxicity from Delivery Method.

    • Troubleshooting: Transfection reagents can be toxic to sensitive primary neurons. Optimize the concentration of the reagent and the amount of DNA/RNA. Consider switching to a less toxic delivery method, such as electroporation (e.g., Nucleofection) or lentiviral/AAV transduction, which is often more efficient and less toxic for post-mitotic neurons.

  • Possible Cause 2: Culture Medium-Induced Excitotoxicity.

    • Troubleshooting: Some culture media, like certain formulations of Neurobasal medium (NBM), can induce neuronal loss in long-term cultures through N-methyl-D-aspartate receptor (NMDAr)-mediated excitotoxicity.[9] Ensure your medium is appropriate for your specific neuronal subtype and culture duration. Supplementing with antioxidants like N-acetyl-cysteine may also improve survival.[9]

  • Possible Cause 3: Off-Target-Induced Apoptosis.

    • Troubleshooting: Widespread off-target activity could be disrupting essential genes, leading to apoptosis.[5] Reduce the concentration of the editing components to the lowest effective dose. Redesign your gRNA to be more specific. Perform an unbiased off-target detection assay (see Table 1) to identify if critical genes are being affected.

Problem 2: My unbiased off-target detection assay (e.g., GUIDE-seq) is not working in my primary neurons.

  • Possible Cause: Low Efficiency of dsODN Delivery.

    • Troubleshooting: GUIDE-seq requires the delivery of a double-stranded oligodeoxynucleotide (dsODN) into the cells, which can be inefficient in primary neurons.[8] It may be necessary to use a substitute, more easily transfectable cell type (like U2OS or HEK293T) to initially identify potential off-target sites, and then validate these specific sites in your primary neurons using targeted deep sequencing.[8]

  • Possible Cause: Low Editing Efficiency.

    • Troubleshooting: If the on-target editing efficiency is low, the detection of rare off-target events will be even lower. First, optimize your delivery and editing efficiency in the neuronal cells.

  • Alternative Assay: Consider an alternative unbiased method that does not require dsODN transfection, such as DISCOVER-seq, which relies on the detection of the endogenous DNA repair protein MRE11.[2]

Problem 3: I am observing an unexpected or inconsistent phenotype in my edited neuronal cultures.

  • Possible Cause: Undetected Off-Target Effects.

    • Troubleshooting: The phenotype may be due to an off-target mutation rather than your intended on-target edit. It is recommended to use at least one in silico prediction tool and one unbiased experimental method to identify potential off-target sites.[8] Validate the top candidate off-target sites via targeted amplicon sequencing in multiple clonal populations or in the pooled population.

  • Possible Cause: On-Target-Induced Transcriptional Changes.

    • Troubleshooting: The on-target edit, while correct at the DNA level, may have unintended consequences on gene expression or protein function. Analyze mRNA and protein expression levels of the target gene. Also, consider performing RNA-seq to assess global transcriptomic changes that could explain the phenotype.

Data Presentation: Comparison of Off-Target Detection Methods

Choosing the right assay to detect off-target effects is critical. Assays can be broadly categorized as biased (computational prediction) or unbiased (genome-wide experimental detection).[10] Unbiased methods can be further divided into cellular, biochemical, and in situ approaches.[10]

Assay Name Approach Principle Advantages Limitations Citations
In Silico Tools Biased (Computational)Algorithms predict potential off-target sites based on sequence homology to the gRNA.Fast, inexpensive, requires no wet lab experiment.Can produce many false positives; may miss sites with several mismatches.[1][2]
GUIDE-seq Unbiased (Cellular)Captures double-strand breaks (DSBs) by integrating a tagged dsODN, which is then sequenced.Highly sensitive detection in living cells.Requires efficient transfection of dsODN, which is difficult in primary cells like neurons.[8][11]
DISCOVER-seq Unbiased (In Situ)Uses ChIP-seq to detect the binding of the endogenous DNA repair factor MRE11 to DSBs.Applicable to in vivo and in vitro samples; does not require transfection of foreign DNA.Sensitivity may vary depending on MRE11 recruitment efficiency.[2]
CIRCLE-seq Unbiased (Biochemical)Uses in vitro treatment of sheared, circularized genomic DNA with Cas9/gRNA to linearize and identify cleavage sites.Highly sensitive; eliminates confounding cellular factors like chromatin state.In vitro conditions may not fully reflect in vivo specificity; may identify sites not accessible in living cells.[10][11]
CHANGE-seq Unbiased (Biochemical)An advancement on CIRCLE-seq that uses tagmentation for library prep, improving throughput.High sensitivity, high throughput, and automatable.As an in vitro method, may not perfectly represent cellular off-target events.[10]
WGS Unbiased (Cellular)Whole Genome Sequencing of edited and control clones to identify all genetic differences.Unbiased and comprehensive.High cost; can be difficult to distinguish pre-existing variation from true off-target events; requires clonal expansion.[2]

Experimental Protocols

Protocol: General Workflow for Off-Target Effect Analysis

This protocol outlines the standard steps for identifying and validating off-target effects of a genome editing experiment in neuronal cells.

  • gRNA Design and Optimization:

    • Use multiple gRNA design tools to select gRNAs with high predicted on-target scores and low predicted off-target scores.

    • If possible, test the efficacy of 2-3 different gRNAs for your target gene in an easy-to-transfect cell line (e.g., HEK293T) before moving to neuronal cells.

  • Identification of Potential Off-Target Sites:

    • Step 2a (Computational): Run your gRNA sequence through several in silico off-target prediction tools to generate a list of potential off-target loci.

    • Step 2b (Experimental): Perform an unbiased, genome-wide off-target detection assay. For neuronal cells, DISCOVER-seq is a strong candidate. If using a more tractable cell line as a proxy, GUIDE-seq or CHANGE-seq are excellent choices.[8][10]

  • Prioritization of Candidate Sites:

    • Combine the lists from your computational and experimental analyses.

    • Prioritize candidate sites that are identified by multiple methods, are located within or near gene coding regions, or have fewer mismatches with the on-target sequence.

  • Validation of Off-Target Sites:

    • Design PCR primers to amplify the on-target site and the top 10-20 prioritized potential off-target sites.

    • Isolate genomic DNA from your edited neuronal cell population (and a non-edited control population).

    • Perform PCR for each site.

    • Submit the PCR products for targeted Next-Generation Sequencing (NGS) to quantify the frequency of insertions and deletions (indels) at each site. This is considered the gold standard for assessing true off-target effects.[8]

  • Analysis and Interpretation:

    • Calculate the indel frequency for the on-target site and each validated off-target site.

    • If significant off-target editing (>0.1% frequency) is detected at concerning loci (e.g., in a cancer-related gene), consider redesigning the gRNA or using a high-fidelity Cas9 variant to increase specificity.

Visualizations: Pathways and Workflows

Diagram 1: Experimental Workflow for Off-Target Analysis

Off_Target_Workflow cluster_planning Phase 1: Design & Prediction cluster_detection Phase 2: Unbiased Detection cluster_validation Phase 3: Validation cluster_outcome Phase 4: Decision gRNA_Design gRNA Design & Optimization In_Silico In Silico Off-Target Prediction gRNA_Design->In_Silico Unbiased_Assay Perform Unbiased Assay (e.g., DISCOVER-seq, GUIDE-seq) gRNA_Design->Unbiased_Assay Prioritize Combine & Prioritize Candidate Sites In_Silico->Prioritize Unbiased_Assay->Prioritize Targeted_Seq Targeted Amplicon NGS Prioritize->Targeted_Seq Analysis Analyze Indel Frequency Targeted_Seq->Analysis Decision Off-Targets Acceptable? Analysis->Decision Proceed Proceed with Experiment Decision->Proceed Yes Redesign Redesign gRNA or Use High-Fidelity Cas9 Decision->Redesign No

Caption: A workflow for identifying and validating off-target effects.

Diagram 2: Potential Off-Target Induced Apoptosis Pathway

Apoptosis_Pathway Off_Target Off-Target DSB in Critical Gene DNA_Damage DNA Damage Response Off_Target->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis Toxicity_Troubleshooting Start High Cell Death Observed Post-Transfection Check_Controls Toxicity in Mock (Reagent Only) Control? Start->Check_Controls Check_Vector Toxicity in Empty Vector Control? Check_Controls->Check_Vector No Sol_Reagent Optimize Delivery Method: - Lower reagent concentration - Switch to viral delivery Check_Controls->Sol_Reagent Yes Check_gRNA Toxicity Specific to Active gRNA? Check_Vector->Check_gRNA No Sol_Nuclease Reduce Cas9 Concentration or Expression Time Check_Vector->Sol_Nuclease Yes Sol_OffTarget Potential Off-Target Toxicity: - Redesign gRNA - Perform unbiased screen Check_gRNA->Sol_OffTarget Yes Sol_Culture Check Culture Conditions: - Test different media - Screen for excitotoxicity Check_gRNA->Sol_Culture No

References

Technical Support Center: Synthesis of Methyl 3-O-methylgallate (m3OMG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 3-O-methylgallate (m3OMG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and cost-effective starting material for the synthesis of this compound is gallic acid or its ester derivative, methyl gallate. Methyl gallate can be synthesized from gallic acid with a high yield (typically 78-82%) through Fischer esterification using methanol and an acid catalyst like sulfuric acid.

Q2: What are the main challenges in synthesizing this compound from methyl gallate?

The primary challenge is achieving regioselective methylation of the hydroxyl group at the 3-position while leaving the hydroxyl groups at the 4- and 5-positions unmodified. The similar reactivity of the three phenolic hydroxyl groups often leads to a mixture of mono-, di-, and tri-methylated products, resulting in low yields of the desired this compound and complex purification procedures.

Q3: What are the common methylating agents used for this synthesis?

Common methylating agents for phenolic hydroxyl groups include dimethyl sulfate (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC). These are typically used in the presence of a base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or sodium hydride (NaH) in a polar aprofutic solvent like N,N-dimethylformamide (DMF) or acetone.

Q4: Is a direct selective methylation of methyl gallate to this compound feasible?

While direct methylation is theoretically possible, achieving high selectivity for the 3-position is difficult and often results in a mixture of isomers. The yield of the desired product is typically low. Success in direct selective methylation relies heavily on the careful optimization of reaction conditions, including the choice of a mild methylating agent and base, as well as precise control of the reaction temperature.

Q5: What is a more reliable strategy to achieve a high yield of this compound?

A more reliable and higher-yielding approach involves a protection-methylation-deprotection strategy. This multi-step process offers greater control over the regioselectivity of the methylation. The general workflow involves:

  • Protection: Selectively protecting the more reactive hydroxyl groups at the 4- and 5-positions.

  • Methylation: Methylating the unprotected hydroxyl group at the 3-position.

  • Deprotection: Removing the protecting groups to yield the final this compound product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete esterification of gallic acid. 2. Ineffective deprotonation of the phenolic hydroxyl group. 3. Inactive or degraded methylating agent. 4. Insufficient reaction time or temperature.1. Ensure the use of a suitable acid catalyst (e.g., concentrated H₂SO₄) and reflux for an adequate duration (6-10 hours) during esterification. 2. Use a sufficiently strong and dry base (e.g., anhydrous K₂CO₃ or NaH) to ensure complete formation of the phenoxide ion. 3. Use a fresh or properly stored methylating agent. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Formation of Multiple Products (Low Selectivity) 1. Non-selective methylation of the three hydroxyl groups. 2. C-alkylation side reactions where the methyl group attaches to the aromatic ring instead of the oxygen atom. 3. Over-methylation resulting in di- or tri-methylated products.1. Employ a protection-deprotection strategy to ensure methylation occurs only at the desired position. 2. Use a polar aprotic solvent (e.g., DMF, acetone) to favor O-alkylation over C-alkylation. 3. Use a stoichiometric amount of the methylating agent and monitor the reaction closely by TLC to stop it once the desired product is formed.
Difficult Purification 1. Presence of closely related isomers with similar polarities. 2. Residual starting materials or reagents.1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for separation. High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.[1] 2. Perform a thorough work-up procedure, including washing with water and brine, to remove water-soluble impurities before chromatographic purification.
Low Yield after Deprotection Step 1. Harsh deprotection conditions leading to product degradation. 2. Incomplete removal of the protecting group.1. Choose a protecting group that can be removed under mild conditions that do not affect the rest of the molecule. 2. Ensure the deprotection reaction goes to completion by monitoring with TLC.

Data on Related Methylation Reactions

The following table provides a summary of reaction conditions and yields for the methylation of gallic acid derivatives to provide a comparative overview. Note that a direct high-yield synthesis of this compound is not widely reported, hence data for the synthesis of a related, fully methylated product is presented.

Starting Material Methylating Agent Base Solvent Temperature (°C) Time (h) Product Yield (%)
Methyl GallateMethyl ChlorideK₂CO₃DMF558Methyl 3,4,5-trimethoxybenzoate85.3
Methyl GallateMethyl ChlorideNa₂CO₃DMF608Methyl 3,4,5-trimethoxybenzoate86.5

Experimental Protocols

Protocol 1: Synthesis of Methyl Gallate from Gallic Acid

This protocol describes the esterification of gallic acid to produce the precursor for this compound synthesis.

Materials:

  • Gallic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve gallic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 6-10 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a 5% sodium bicarbonate solution until effervescence ceases.

  • The precipitated crude methyl gallate is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol to yield pure methyl gallate.

Protocol 2: Proposed Synthesis of this compound via a Protection-Methylation-Deprotection Strategy

This proposed protocol outlines a plausible route to synthesize this compound with improved selectivity. The choice of protecting group is critical and would require experimental optimization. Here, an acetonide protecting group is suggested for the catechol moiety.

Step 1: Protection of Methyl Gallate

  • Suspend methyl gallate in anhydrous acetone.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the acid catalyst and remove the solvent under reduced pressure.

  • Purify the resulting protected methyl gallate by column chromatography.

Step 2: Methylation of the Protected Methyl Gallate

  • Dissolve the protected methyl gallate in anhydrous DMF.

  • Add anhydrous potassium carbonate (K₂CO₃).

  • Add methyl iodide (MeI) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the methylated product by column chromatography.

Step 3: Deprotection to Yield this compound

  • Dissolve the methylated intermediate in a suitable solvent (e.g., methanol/water mixture).

  • Add a mild acid (e.g., acetic acid) to hydrolyze the acetonide protecting group.

  • Gently heat the mixture if necessary and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid and remove the solvent.

  • Purify the final product, methyl 3-O-methylgallate (this compound), by column chromatography or HPLC to achieve high purity.

Visualizations

Synthesis_Workflow GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate Esterification (MeOH, H+) ProtectedMG Protected Methyl Gallate (4,5-hydroxyls blocked) MethylGallate->ProtectedMG Protection Step MethylatedProtectedMG Methylated Intermediate ProtectedMG->MethylatedProtectedMG Methylation (MeI, K2CO3) This compound Methyl 3-O-methylgallate (this compound) MethylatedProtectedMG->this compound Deprotection

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Yield start Low Yield of this compound check_purity Is the starting methyl gallate pure? start->check_purity check_reaction Are multiple products observed by TLC? check_purity->check_reaction Yes purify_sm Action: Purify starting material. check_purity->purify_sm No check_methylation Is the methylation step incomplete? check_reaction->check_methylation No optimize_protection Action: Optimize protection/ deprotection steps. check_reaction->optimize_protection Yes optimize_methylation Action: Check reagents, optimize time/temp. check_methylation->optimize_methylation Yes purification_issue Problem: Purification Challenge check_methylation->purification_issue No

Caption: Troubleshooting logic for low this compound yield.

References

m3OMG experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Compound & Reagent Related Issues

Q1: We are observing significant batch-to-batch variability with our m3OMG compound. What could be the cause?

A1: Batch-to-batch inconsistency is a frequent challenge with newly synthesized compounds. The primary cause often relates to the synthesis and purification process. Minor variations in reaction conditions can result in different impurity profiles, and the presence of residual solvents or starting materials can interfere with biological assays.[1]

Troubleshooting Steps:

  • Analytical Characterization: Conduct thorough analytical characterization for each new batch. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and structure of the compound.[1]

  • Standardize Purification: Implement a consistent and robust purification protocol for every synthesis to ensure uniformity across batches.[1]

  • Impurity Identification: When possible, identify and quantify major impurities. This can help determine if a specific impurity is responsible for the observed variability.[1]

Q2: The potency of this compound appears to change depending on the experimental conditions. What factors should we investigate?

A2: The biological activity of a compound can be highly sensitive to the parameters of the experiment. Several factors related to the compound's physicochemical properties and the assay conditions can influence its apparent potency.[1]

Troubleshooting Steps:

  • Solubility: Poor solubility is a common reason for inconsistent results.[1] Confirm that your compound is fully dissolved in the assay buffer at the concentrations being tested. It is advisable to determine the compound's solubility in your specific assay medium.

  • Stability: The compound might be degrading in the assay buffer or under the experimental conditions (e.g., temperature, light exposure). Assess the stability of the compound over the duration of the experiment.

  • Assay Components: Components of your assay medium (e.g., serum proteins, detergents) can interact with the compound and affect its free concentration and activity.

Assay Performance Issues

Q3: We are experiencing high background noise in our biochemical assays with this compound. What are the common causes and solutions?

A3: High background can obscure the specific signal from the target, reducing assay sensitivity and leading to inaccurate results. Common causes include insufficient plate washing, inadequate blocking, and improper antibody or reagent concentrations.[2]

Troubleshooting Steps:

  • Optimize Washing Steps: Insufficient washing can leave unbound components in the wells. Increase the number and duration of wash steps.[3]

  • Improve Blocking: Inadequate blocking of non-specific binding sites is a frequent cause of high background. Increase the incubation time for the blocking step and consider testing different blocking agents (e.g., BSA, non-fat milk, commercial blockers).[4]

  • Titrate Reagents: High concentrations of detection reagents (e.g., antibodies, enzymes) can lead to non-specific binding. Perform titration experiments to determine the optimal concentrations.

  • Run Controls: Include a control without the primary antibody to check for non-specific binding of the secondary antibody. A blank control (no sample or antibodies) can help identify contamination of the substrate or plate.[2]

Q4: Our cell-based assays with this compound show poor reproducibility between experiments. How can we improve this?

A4: The reproducibility of cell-based assays is crucial for reliable data.[5] A lack of reproducibility can stem from various factors, including inconsistent cell handling and variations in experimental protocols.[6][7][8]

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Use cells within a defined passage number range for all experiments. Ensure consistent cell seeding density, as this is a major source of variability.[9]

  • Control for Reagent Variability: Use the same lot of reagents (e.g., serum, media) across experiments whenever possible. Test new lots of critical reagents before use in important experiments.[9]

  • Ensure Protocol Adherence: Strictly follow the established protocol for all experiments. Any deviation, such as in incubation times or pipetting techniques, can introduce variability.[8]

  • Monitor for Contamination: Regularly test cell cultures for mycoplasma contamination, which can significantly impact cell health and experimental outcomes.[10]

Off-Target Effects

Q5: How can we determine if the observed effects of this compound are due to off-target interactions?

A5: Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to misleading results and potential toxicity.[11][12] It is essential to differentiate between on-target and off-target effects during drug development.

Troubleshooting Steps:

  • Counter-Screening: Screen the compound against a panel of related and unrelated targets to identify potential off-target interactions.[13]

  • Use of Structural Analogs: Synthesize and test inactive structural analogs of this compound. If these analogs produce the same biological effect, it suggests an off-target mechanism or an artifact.

  • Target Knockout/Knockdown: In a cellular model, use techniques like CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the intended target. If this compound still elicits the same response in these cells, it is likely acting through an off-target mechanism.[12]

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with the phenotype resulting from genetic modulation of the intended target. Discrepancies may indicate off-target effects.[11]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Biochemical Assays
Symptom Potential Cause Recommended Action
IC50 is >10-fold higher than expected 1. Compound purity is low. 2. Compound is not fully dissolved. 3. Incorrect substrate concentration. 4. Inactive enzyme.1. Verify compound purity via HPLC or LC-MS. Synthesize a new batch if necessary.[9] 2. Inspect the stock solution for precipitates. Try a different solvent or use sonication. 3. Measure the Km of the substrate for your enzyme and use a concentration at or near the Km. 4. Run a positive control inhibitor to confirm enzyme activity. Order new enzyme if needed.[9]
High variability in IC50 values between runs 1. Inconsistent incubation times. 2. Pipetting errors. 3. Temperature fluctuations.1. Standardize all incubation times in the protocol.[9] 2. Calibrate pipettes regularly. Use an automated liquid handler for high-throughput screening. 3. Ensure all incubations are performed at a consistent temperature.
Guide 2: Poor Data Quality in Cell-Based Assays
Symptom Potential Cause Recommended Action
High well-to-well variability 1. Inconsistent cell seeding density. 2. Inaccurate compound addition. 3. "Edge effect" in the plate.1. Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells.[9] 2. Calibrate pipettes. Use an automated liquid handler for high-throughput screening.[9] 3. Fill outer wells with sterile media or PBS. Ensure a humidified incubator.[9]
Inconsistent results between experiments 1. Variation in cell passage number. 2. Different lots of serum or media. 3. Mycoplasma contamination.1. Use cells within a defined passage number range for all experiments.[9] 2. Test new lots of reagents before use in critical experiments.[9] 3. Regularly test for mycoplasma contamination.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound IC50 Determination

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Materials:

  • Purified target enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Enzyme substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM TCEP, 25°C)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the this compound dilutions, and the enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).[14]

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a constant temperature.[14]

  • Initiate the reaction by adding the substrate to all wells.[14]

  • Monitor the change in absorbance over time using a microplate spectrophotometer at the appropriate wavelength.[14]

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Protocol 2: Cell-Based Assay for this compound Target Engagement

This protocol measures the inhibitor's activity within a cellular context.[14]

Materials:

  • Cells expressing the target of interest

  • Cell culture medium

  • This compound stock solution

  • Cell lysis buffer

  • Reagents for detecting enzyme activity or a downstream biomarker (e.g., specific antibody for Western blot)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for a specified time.[14]

  • Lyse the cells and collect the protein extracts.[14]

  • Measure the activity of the target enzyme or a downstream biomarker using an appropriate method (e.g., Western blot for a phosphorylated substrate or an ELISA for a product).[14]

  • Plot the measured signal against the this compound concentration to determine the cellular potency (e.g., EC50 or IC50).

Visualizations

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_A Kinase A Second_Messenger->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates This compound This compound This compound->Kinase_B Inhibits Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Leads to

Caption: A hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.

References

Technical Support Center: Enhancing the Stability of m3OMG for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of m3OMG during long-term storage. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: The stability of this compound is influenced by several environmental factors. Key contributors to degradation include exposure to moisture, light, elevated temperatures, and oxygen.[1][2] The inherent chemical properties of the active pharmaceutical ingredient (API) in this compound also play a significant role in its stability.[1]

Q2: What is the recommended temperature for long-term storage of this compound?

A2: For optimal stability, this compound should be stored under controlled temperature conditions. While specific temperature requirements can vary, refrigeration or freezing is often recommended to prevent degradation.[1] Stability testing under various temperature conditions is crucial to determine the ideal storage temperature for your specific formulation.[1][2]

Q3: How does packaging affect the stability of this compound?

A3: Packaging is a critical factor in protecting this compound from environmental hazards.[2][3] Light-resistant containers, such as amber glass bottles, and blister packs can shield the compound from light exposure.[1] To protect against moisture, packaging with desiccants is often employed.[1][3] For oxygen-sensitive formulations, packaging in an inert atmosphere, such as nitrogen, can prevent oxidation.[3]

Q4: Can formulation adjustments improve the stability of this compound?

A4: Yes, optimizing the formulation can significantly enhance the stability of this compound. Solid dosage forms like tablets and capsules are generally more stable than liquid formulations.[1] For liquid forms, the addition of stabilizers, preservatives, and antioxidants can mitigate degradation.[1][3] The use of excipients like cyclodextrins can also form stabilizing complexes with the API.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency Temperature fluctuations, exposure to light or moisture.Store in a temperature-controlled environment, use light-resistant and airtight containers with desiccants.[1][2][3]
Change in Color or Appearance Oxidation or chemical degradation.Package under an inert gas like nitrogen.[3] Consider adding antioxidants to the formulation.[1]
Phase Separation (Liquid Formulations) pH shift or microbial growth.Use buffers to maintain a stable pH.[3] Add appropriate preservatives to prevent microbial contamination.[1]
Hygroscopicity (Moisture Absorption) Inherent property of the compound or inadequate packaging.Store in a low-humidity environment and use packaging with desiccants.[3][4] Consider formulation strategies like co-crystallization or coating with water-soluble polymers.[4]

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.[2]

Methodology:

  • Prepare multiple batches of your this compound formulation.

  • Store the batches in controlled environmental chambers at various elevated temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each batch.

  • Analyze the samples for degradation products, potency, and other relevant quality attributes using validated analytical methods (e.g., HPLC, mass spectrometry).

  • Use the data to predict the shelf life of this compound under recommended storage conditions.[2]

Protocol 2: Lyophilization for Enhanced Stability

Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor without passing through a liquid phase. This method can significantly improve the shelf life of sensitive molecules.[5]

Methodology:

  • Dissolve the this compound formulation in a suitable solvent system.

  • Freeze the formulation to a solid state.

  • Place the frozen formulation in a lyophilizer.

  • Apply a vacuum to the chamber to initiate primary drying (sublimation of the ice).

  • Gradually increase the temperature to facilitate secondary drying, removing any residual unfrozen water.

  • The result is a stable, lyophilized powder that can be reconstituted before use.[5]

Quantitative Data Summary

Storage Condition Time Point (Months) This compound Potency (%) Total Degradants (%)
25°C / 60% RH0100.00.1
398.51.5
696.23.8
40°C / 75% RH0100.00.1
392.17.9
685.414.6
5°C0100.00.1
699.80.2
1299.50.5

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_analysis Sample Analysis cluster_data Data Evaluation prep Prepare this compound Formulation storage_realtime Real-Time Storage (25°C/60% RH) prep->storage_realtime storage_accelerated Accelerated Storage (40°C/75% RH) prep->storage_accelerated analysis Analyze Samples at Time Points (0, 3, 6 mo) storage_realtime->analysis storage_accelerated->analysis data Evaluate Potency and Degradation Products analysis->data

Caption: Workflow for a typical stability study of this compound.

degradation_pathway This compound This compound hydrolysis Hydrolysis Product This compound->hydrolysis Moisture oxidation Oxidation Product This compound->oxidation Oxygen photodegradation Photodegradation Product This compound->photodegradation Light

Caption: Potential degradation pathways for this compound.

References

troubleshooting poor reproducibility in m3OMG experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for M3OMG Experiments.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address poor reproducibility in experiments involving M3 muscarinic acetylcholine receptor (M3R) signaling. The term "this compound" is interpreted as a descriptor for an assay measuring a downstream event following M3 receptor activation, such as an O ptically-M easured G -protein activation or a related signaling cascade. The solutions provided are broadly applicable to cell-based functional assays for Gq-coupled G protein-coupled receptors (GPCRs).

Frequently Asked Questions (FAQs)

General & Initial Checks

Q1: My results are highly variable between experiments. Where should I start troubleshooting?

High inter-experiment variability is a common issue. A systematic approach is crucial. Begin by reviewing your experimental workflow and ensuring consistency at every step. Key areas to check include cell culture conditions (passage number, confluency), reagent preparation, and incubation times. Maintaining a detailed lab notebook to track all parameters for each experiment can help identify sources of variation.

Q2: My positive control agonist is showing a weak or no response. What are the likely causes?

Failure of a positive control indicates a fundamental problem with the assay. Potential causes include:

  • Inactive Agonist: Check the purity, storage conditions, and age of your agonist.[1] Consider preparing a fresh stock.

  • Low Receptor Expression: The cell line may have low expression of the M3 receptor.[1] Verify receptor expression levels if possible.

  • Incorrect Assay Conditions: Ensure the buffer composition, pH, and temperature are optimal for the assay.[1]

  • Cell Health: Poor cell viability will lead to a diminished response. Check cells for health and confluency before starting the experiment.

Cell Culture & Transfection

Q3: How does cell density affect my this compound assay results?

Cell density is a critical parameter.[2]

  • Too Low: A low cell density may not produce a strong enough signal to be detected above background.[2]

  • Too High: Overly confluent cells can lead to a decreased assay window and altered receptor signaling.[2]

It is essential to perform a cell density optimization experiment to find the optimal number of cells per well that provides the best signal-to-background ratio.[2]

Q4: I'm seeing inconsistent results between different cell passages. Why is this happening?

Continuous passaging of cell lines can lead to phenotypic drift, including changes in receptor expression levels and signaling efficiency. It is recommended to use cells within a consistent and narrow range of passage numbers for all experiments.[1] Using frozen cell stocks can also help improve consistency between experiments.[3]

Reagents & Assay Protocol

Q5: My assay has a very high background signal. What can I do to reduce it?

High background fluorescence can mask the specific signal from your experiment.[4] Common causes and solutions include:

  • Autofluorescence: Some cell types and media components (like phenol red and serum) can be autofluorescent.[4] Using phenol red-free media and reducing serum concentration during the assay can help.[4]

  • Compound Autofluorescence: Test compounds themselves can be fluorescent. Run a control plate with compounds but without the fluorescent dye to check for this.[4]

  • Contaminated Reagents: Ensure all buffers and reagents are fresh and free of contamination.[4]

  • Dye Concentration: If using a fluorescent dye, its concentration may be too high. Titrate the dye to find the optimal concentration that gives a good signal with low background.

Q6: My signal-to-background ratio is low. How can I improve it?

A low signal-to-background ratio can make it difficult to discern a true biological response. To improve this:

  • Optimize Agonist Concentration: Ensure you are using an agonist concentration that elicits a maximal response (e.g., EC80 or higher).

  • Increase Signal: Optimize parameters like cell number and incubation times.

  • Decrease Background: Refer to the suggestions in Q5 for reducing background fluorescence.

  • Check Instrument Settings: Ensure the gain and exposure settings on your plate reader are optimized to maximize the signal without saturating the detector.[5]

Troubleshooting Guides

Guide 1: Poor Agonist Potency and Efficacy

If your agonist dose-response curves show lower than expected potency (right-shifted EC50) or efficacy (lower Emax), consider the following:

Potential Cause Troubleshooting Steps
Agonist Degradation Prepare fresh agonist dilutions from a new stock. Verify proper storage conditions.
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal stimulation time for the agonist.[2]
Receptor Desensitization Prolonged exposure to agonists can cause receptor desensitization.[6] Use shorter incubation times if possible.
Assay Buffer Components Components in the assay buffer may be interfering with agonist binding. Ensure the buffer composition is appropriate.
Guide 2: High Well-to-Well Variability

Significant variability across wells in the same plate can obscure real effects.

Potential Cause Troubleshooting Steps
Inconsistent Cell Plating Ensure a homogenous cell suspension and use proper pipetting techniques to plate cells evenly.[5] Allow plates to sit at room temperature for a period before incubation to ensure even cell settling.[3]
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique, especially for small volumes.[1][5]
Edge Effects The outer wells of a microplate are more prone to evaporation. Consider not using the outermost wells or filling them with buffer to create a humidity barrier.
Temperature Gradients Ensure the entire plate is at a uniform temperature during incubation and reading steps.[7]

Experimental Protocols & Visualizations

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a Gq-coupled GPCR. Upon agonist binding, it activates a signaling cascade that results in an increase in intracellular calcium.[8][9]

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Release Agonist Agonist Agonist->M3R Binding

Caption: M3 muscarinic receptor Gq signaling pathway.

Experimental Workflow: Calcium Flux Assay

A common method to assess M3 receptor activation is to measure the resulting increase in intracellular calcium using a fluorescent dye.[3][8]

Caption: General workflow for an M3R calcium flux assay.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing issues with your this compound experiment.

G Start Poor Reproducibility Issue Check_Controls Are positive and negative controls working? Start->Check_Controls Controls_OK High Well-to-Well Variability? Check_Controls->Controls_OK Yes Controls_Bad Low Signal or High Background? Check_Controls->Controls_Bad No Check_Plating Review Cell Plating and Pipetting Technique Controls_OK->Check_Plating Yes Check_Edge_Effects Address Edge Effects and Temperature Gradients Controls_OK->Check_Edge_Effects Yes Low_Signal Review Cell Health, Receptor Expression, Agonist Activity, and Instrument Settings Controls_Bad->Low_Signal Low Signal High_Background Check for Autofluorescence, Contaminated Reagents, and Optimize Dye Concentration Controls_Bad->High_Background High Background

Caption: A decision tree for troubleshooting this compound experiments.

References

Technical Support Center: Optimization of m3OMG Kinase Assay for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing a high-throughput screening (HTS) assay for the hypothetical kinase, m3OMG.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial steps for optimizing the this compound HTS assay?

A1: Before initiating a large-scale screen, it is crucial to establish a robust and reproducible assay. Key optimization steps include determining the optimal concentrations of the this compound enzyme and its substrate, defining the ideal incubation time and temperature, and selecting the appropriate buffer conditions. A systematic approach, such as a Design of Experiments (DOE), can efficiently identify the optimal assay conditions by evaluating multiple parameters simultaneously.

Q2: How can I minimize variability and ensure the reproducibility of my this compound assay?

A2: Variability in HTS can arise from multiple sources, including manual pipetting errors, reagent instability, and environmental fluctuations.[1] To enhance reproducibility, consider implementing automated liquid handling systems, which can significantly reduce human error and improve precision.[1] Additionally, ensure that all reagents are prepared fresh and are within their stability limits. Regular quality control checks using known inhibitors and activators of this compound are also essential to monitor assay performance over time.

Q3: What are acceptable quality control parameters for an HTS assay?

A3: The performance of an HTS assay is typically evaluated using statistical parameters like the Z'-factor and the signal-to-background (S/B) ratio. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between the positive and negative controls. The S/B ratio should ideally be greater than 10 to ensure a clear distinction between signal and noise.

ParameterAcceptable RangeExcellent
Z'-Factor > 00.5 - 1.0
Signal-to-Background (S/B) Ratio > 5> 10
Coefficient of Variation (%CV) < 20%< 10%

Q4: How do I identify and handle false positives and false negatives in my screen?

A4: False positives and negatives are common challenges in HTS.[1] False positives can result from compound interference with the assay technology (e.g., autofluorescence), while false negatives may occur due to low compound potency or assay variability. To address this, it is important to perform counter-screens and orthogonal assays.[2] For instance, a secondary assay using a different detection method can help validate initial hits and eliminate artifacts.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations- High background signal- Inconsistent dispensing- Re-optimize enzyme, substrate, and ATP concentrations.- Test alternative buffer components to reduce background.- Calibrate and maintain liquid handlers.
High Coefficient of Variation (%CV > 20%) - Pipetting inaccuracies- Reagent instability- Edge effects in microplates- Use automated liquid handlers for consistent dispensing.- Prepare fresh reagents for each run.- Use a plate map that avoids placing critical samples on the outer wells.
High Rate of False Positives - Compound autofluorescence or quenching- Compound aggregation- Non-specific enzyme inhibition- Perform a counter-screen without the enzyme to identify interfering compounds.- Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer.- Conduct orthogonal assays to confirm the mechanism of action.
Inconsistent Dose-Response Curves - Compound insolubility- Errors in serial dilutions- Assay drift over time- Check the solubility of hit compounds in the assay buffer.- Verify the accuracy of the serial dilution process.- Monitor assay performance with controls throughout the screen.

Experimental Protocols

Protocol 1: this compound Kinase Activity Assay

This protocol describes a generic kinase activity assay using a luminescence-based readout to measure ATP consumption.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100), this compound enzyme stock, substrate stock, and ATP solution.

  • Compound Plating : Serially dilute test compounds in DMSO and dispense into a 384-well assay plate.

  • Enzyme Addition : Add the this compound enzyme to each well and incubate briefly.

  • Initiate Reaction : Add the substrate and ATP mixture to start the kinase reaction.

  • Incubation : Incubate the plate at the optimized temperature for the determined time.

  • Detection : Add the detection reagent (e.g., Kinase-Glo®) to measure the remaining ATP.

  • Data Acquisition : Read the luminescence signal using a plate reader.

Protocol 2: High-Throughput Screening Workflow

  • Primary Screen : Screen a large compound library at a single concentration (e.g., 10 µM) to identify initial "hits".

  • Hit Confirmation : Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis : Perform serial dilutions of the confirmed hits to determine their potency (IC₅₀).

  • Counter-Screens : Test the active compounds in assays designed to identify off-target effects and assay interference.

  • Orthogonal Assays : Validate the mechanism of action of the final hits using a different assay format (e.g., a biophysical binding assay).

Visualizations

m3OMG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Activates m3OMG_Kinase m3OMG_Kinase Adaptor_Protein->m3OMG_Kinase Recruits & Activates Downstream_Effector Downstream_Effector m3OMG_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical this compound signaling pathway.

HTS_Workflow Start Start Primary_Screen Primary_Screen Start->Primary_Screen Hit_Identification Hit_Identification Primary_Screen->Hit_Identification Hit_Confirmation Hit_Confirmation Hit_Identification->Hit_Confirmation Active End End Hit_Identification->End Inactive Dose_Response Dose_Response Hit_Confirmation->Dose_Response Counter_Screens Counter_Screens Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal_Assays Counter_Screens->Orthogonal_Assays Lead_Compound Lead_Compound Orthogonal_Assays->Lead_Compound Troubleshooting_Logic Problem Problem Check_Z_Factor Z' < 0.5? Problem->Check_Z_Factor Optimize_Reagents Optimize Reagent Concentrations Check_Z_Factor->Optimize_Reagents Yes Check_CV %CV > 20%? Check_Z_Factor->Check_CV No Optimize_Reagents->Check_Z_Factor Automate_Dispensing Automate Liquid Handling Check_CV->Automate_Dispensing Yes Check_False_Positives High False Positives? Check_CV->Check_False_Positives No Automate_Dispensing->Check_CV Run_Counter_Screen Run Counter-Screen Check_False_Positives->Run_Counter_Screen Yes Assay_Optimized Assay_Optimized Check_False_Positives->Assay_Optimized No Run_Counter_Screen->Check_False_Positives

References

Validation & Comparative

A Comparative Guide to M30: A Selective Multi-Target Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of M30, a novel neuroprotective agent, with other relevant inhibitors. M30 is a multi-target compound that functions as both a brain-selective inhibitor of monoamine oxidase (MAO) A and B and a potent iron chelator.[1][2][3][4][5] Its unique combination of activities makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.[1][5]

Performance Comparison: M30 vs. Alternative MAO Inhibitors

The inhibitory efficacy of M30 against MAO-A and MAO-B has been quantified and compared with other well-established MAO inhibitors, including rasagiline, selegiline, and ladostigil. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.

InhibitorMAO-A IC50 (nM)MAO-B IC50 (nM)Other TargetsReference
M30 3757Iron Chelation[2][3]
Rasagiline4124.43-[6][7][8]
Selegiline23,00051-[9]
Ladostigil-37,100Acetylcholinesterase (AChE)[10]

Data Interpretation:

  • M30 demonstrates potent inhibition of both MAO-A and MAO-B, with IC50 values in the nanomolar range.[2][3] Its dual inhibitory action, coupled with its iron-chelating properties, distinguishes it from the other compounds.[1][4][5]

  • Rasagiline is a highly potent and selective inhibitor of MAO-B, with significantly weaker activity against MAO-A.[6][7][8]

  • Selegiline is also a selective MAO-B inhibitor, but it is less potent than rasagiline.[9]

  • Ladostigil is a dual inhibitor of MAO-B and acetylcholinesterase (AChE), but its inhibitory potency against MAO-B is considerably lower than that of M30, rasagiline, and selegiline.[10]

Signaling Pathways and Experimental Workflow

To understand the biological context of M30's activity, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to validate its function.

MAO_Signaling_Pathway Monoamine Oxidase (MAO) Signaling Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines VMAT2 VMAT2 Monoamines->VMAT2 storage MAO MAO Monoamines->MAO degradation Released Monoamines Released Monoamines VMAT2->Released Monoamines release Receptors Receptors Released Monoamines->Receptors binding M30 M30 M30->MAO inhibits

Caption: Monoamine Oxidase (MAO) signaling pathway and the inhibitory action of M30.

Experimental_Workflow Workflow for M30 Validation Cell_Culture Cell Culture (e.g., SH-SY5Y) Treatment Treatment with M30 and other inhibitors Cell_Culture->Treatment MAO_Assay MAO Inhibition Assay (Fluorometric) Treatment->MAO_Assay Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot (Apoptosis Markers) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MAO_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for validating the efficacy of M30 as a selective inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of M30 and its alternatives.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of compounds on MAO-A and MAO-B activity.

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or p-tyramine), and a fluorescent probe (e.g., Amplex Red) according to the manufacturer's instructions.[11][12][13]

  • Compound Preparation: Dissolve M30 and other test compounds in an appropriate solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well black plate.

    • Include positive controls (known MAO-A and MAO-B inhibitors like clorgyline and selegiline, respectively) and a vehicle control (solvent only).[12][14]

    • Add the MAO enzyme (either MAO-A or MAO-B) to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor interaction.[11]

    • Initiate the reaction by adding the substrate and fluorescent probe mixture.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) using a microplate reader.[11]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.[1][15][16]

  • Cell Seeding: Seed cells (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of M30 and other inhibitors for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis, such as caspases and Bcl-2 family members.[17][18][19][20][21]

  • Protein Extraction: Following treatment with the inhibitors, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

    • Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[17]

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

References

Comparative Analysis of Glucose Transport Probes: 3-O-Methyl-D-glucose vs. 2-Deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Metabolism and Drug Development

In the study of cellular metabolism and glucose transport, analogs that act as probes are indispensable tools. Among the most common are 3-O-Methyl-D-glucose (3-O-MG) and 2-Deoxy-D-glucose (2-DG). While both are structural analogs of D-glucose, their distinct intracellular fates allow for the dissection of different cellular processes. This guide provides a comparative analysis of these two compounds, offering researchers a clear overview of their mechanisms, applications, and the experimental data supporting their use.

Mechanism of Action and Cellular Fate

3-O-Methyl-D-glucose (m3OMG or 3-O-MG) is a glucose analog that is recognized and transported into the cell by glucose transporters (GLUTs). However, the substitution of the hydroxyl group at the C-3 position with a methyl group prevents it from being phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[1][2] Because it is not phosphorylated, 3-O-MG is not trapped intracellularly and does not enter glycolysis.[2][3] It is therefore used as a specific marker to assess the rate of glucose transport across the cell membrane.[1][2] Its metabolic stability is a key feature; studies in rats have shown that 97-100% of 3-O-MG remains unmetabolized in the brain after administration.[3]

2-Deoxy-D-glucose (2-DG) , in contrast, is also transported into the cell by GLUTs and is a substrate for hexokinase. It is phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, the next enzyme in glycolysis. This leads to the intracellular accumulation of 2-DG-6P, effectively acting as a competitive inhibitor of glycolysis. Its use, therefore, allows for the measurement of glucose uptake and phosphorylation, and it is often employed to study the effects of glycolytic inhibition.

The fundamental difference in their mechanisms dictates their applications: 3-O-MG isolates the transport step, while 2-DG provides a measure of both transport and subsequent phosphorylation, and acts as an inhibitor of glucose metabolism.

Quantitative Comparison of Effects

The following table summarizes key quantitative parameters and observed effects of 3-O-MG and 2-DG from studies in rat models. These data highlight the distinct physiological responses elicited by each compound.

Parameter3-O-Methyl-D-glucose (3-O-MG)2-Deoxy-D-glucose (2-DG)Source
Effect on Brain Glucose Transient drop to 42% of control within 2.5 minBiphasic: Initial drop to 46% of control, then increase to 290% by 40 min[4]
Effect on Brain Lactate Drop to 75% of control value by 5 minDrop to 37% of control value within 10 min[4]
Metabolic Stability High; >90-99% recovered unmetabolized in various tissuesMetabolized to 2-DG-6-phosphate and trapped intracellularly[3]
Primary Use Measures glucose transport rateMeasures glucose uptake; inhibits glycolysis[1][2]
Behavioral Effects (Rat) No apparent effectsReduced movement, clonic jerks, wild running[4]

Signaling and Metabolic Pathways

The diagram below illustrates the entry points and metabolic fates of D-Glucose, 3-O-MG, and 2-DG within the cell, highlighting why they are used for different experimental purposes.

G Cellular Fate of Glucose and its Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Glucose_ext D-Glucose GLUT GLUT Transporter D-Glucose_ext->GLUT 3OMG_ext 3-O-MG 3OMG_ext->GLUT 2DG_ext 2-DG 2DG_ext->GLUT D-Glucose_int D-Glucose G6P Glucose-6-Phosphate D-Glucose_int->G6P Hexokinase 3OMG_int 3-O-MG 3OMG_int->3OMG_ext Efflux Block 3OMG_int->Block No Phosphorylation 2DG_int 2-DG 2DG6P 2-DG-6-Phosphate (Accumulates) 2DG_int->2DG6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis 2DG6P->Glycolysis Inhibition GLUT->D-Glucose_int Transport GLUT->3OMG_int Transport GLUT->2DG_int Transport

Caption: Cellular transport and metabolic fate of glucose, 3-O-MG, and 2-DG.

Experimental Protocols

1. In Vitro Glucose Transport Assay using 3-O-Methyl-D-glucose

This protocol provides a method for measuring the rate of glucose transport into cultured cells, isolated from subsequent metabolic steps.

  • Objective: To quantify the rate of glucose uptake by measuring the accumulation of radiolabeled [³H]-3-O-Methyl-D-glucose.

  • Methodology:

    • Cell Culture: Plate cells (e.g., adipocytes, myocytes, or cancer cell lines) in 12-well plates and culture to desired confluency.

    • Serum Starvation: Prior to the assay, serum-starve cells for 3-4 hours in a suitable buffer (e.g., Krebs-Ringer-HEPES, KRH) to lower basal glucose transport.

    • Stimulation: Treat cells with insulin or other relevant stimuli to induce GLUT translocation and increase transport rates. A non-stimulated control group should be included.

    • Transport Initiation: Remove stimulation buffer and add KRH buffer containing a known concentration of [³H]-3-O-Methyl-D-glucose and a corresponding amount of unlabeled 3-O-MG.

    • Transport Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the transport by washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.

    • Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1% SDS in PBS).

    • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Normalization: Determine the protein concentration of each lysate sample using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts per milligram of protein.

G Workflow: 3-O-MG Glucose Transport Assay A 1. Culture Cells in 12-well plates B 2. Serum Starve Cells (3-4 hours) A->B C 3. Stimulate (e.g., Insulin) or leave as Basal Control B->C D 4. Add [³H]-3-O-MG Uptake Buffer C->D E 5. Incubate (5-10 minutes) D->E F 6. Terminate with Ice-Cold PBS Wash (3x) E->F G 7. Lyse Cells F->G H 8. Scintillation Counting G->H I 9. Normalize to Protein Content H->I

Caption: Experimental workflow for a 3-O-Methyl-D-glucose transport assay.

Conclusion

The choice between 3-O-Methyl-D-glucose and 2-Deoxy-D-glucose is dictated entirely by the experimental question. For studies focused specifically on the kinetics and regulation of glucose transport across the plasma membrane, the non-metabolizable 3-O-MG is the superior tool. Conversely, when the goal is to measure overall glucose uptake and phosphorylation or to investigate the cellular consequences of glycolytic inhibition, 2-DG is the appropriate analog. Understanding the distinct properties of these compounds is critical for the robust design and accurate interpretation of metabolic research studies.

References

Comparative Efficacy Analysis: m3OMG (mTOR Inhibitor) versus Standard of Care Drug Z (Chemotherapy) in Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug m3OMG, a representative mTOR inhibitor, and the standard of care, Drug Z, a representative chemotherapy agent, for the treatment of advanced breast cancer. The information presented is a synthesis of publicly available data for drugs within these classes and is intended for informational and research purposes.

Introduction to this compound (mTOR Inhibitor) and Drug Z (Chemotherapy)

This compound (mTOR Inhibitor): this compound represents a targeted therapy that inhibits the mammalian target of rapamycin (mTOR), a crucial protein kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By targeting mTOR, this compound aims to block downstream signaling, thereby inhibiting tumor progression.

Drug Z (Standard of Care Chemotherapy): Drug Z is a cytotoxic agent representative of standard chemotherapy regimens used in advanced breast cancer.[1] Chemotherapy drugs work by targeting rapidly dividing cells, including cancer cells, and interfering with their ability to replicate.[2] This non-specific mechanism of action can lead to the death of cancer cells but may also affect healthy, rapidly dividing cells in the body.[3]

Mechanism of Action

The fundamental difference between this compound and Drug Z lies in their mechanism of action. This compound is a targeted agent that interacts with a specific molecular pathway, while Drug Z has a broader, cytotoxic effect on dividing cells.

This compound (mTOR Inhibitor) Signaling Pathway:

This compound inhibits the mTOR kinase, which exists in two distinct complexes: mTORC1 and mTORC2. Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Drug Z (Chemotherapy) Mechanism of Action:

Drug Z represents a class of chemotherapeutic agents such as taxanes or anthracyclines. These drugs typically interfere with critical cellular processes required for cell division. For instance, taxanes stabilize microtubules, preventing their disassembly and halting the cell cycle in mitosis, which ultimately leads to apoptosis (programmed cell death).

Chemo_Mechanism cluster_0 Cancer Cell Microtubule Dynamics Microtubule Dynamics Mitosis (Cell Division) Mitosis (Cell Division) Microtubule Dynamics->Mitosis (Cell Division) Apoptosis (Cell Death) Apoptosis (Cell Death) Mitosis (Cell Division)->Apoptosis (Cell Death) Drug Z Drug Z Drug Z->Microtubule Dynamics

Figure 2: General mechanism of action for Drug Z (Chemotherapy).

Clinical Efficacy Data

The following tables summarize comparative efficacy data from a retrospective chart review of postmenopausal women with hormone-receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer who received either everolimus-based therapy (representing this compound) or chemotherapy (representing Drug Z).[4][5][6]

Table 1: Progression-Free Survival (PFS)

Treatment GroupMedian PFS (months)Hazard Ratio (HR)95% Confidence Interval (CI)p-value
This compound (Everolimus-based)-0.700.50 - 0.97<0.05
Drug Z (Chemotherapy)----

Table 2: Overall Survival (OS)

Treatment GroupMedian OS (months)Hazard Ratio (HR)95% Confidence Interval (CI)p-value
This compound (Everolimus-based)-0.370.22 - 0.63<0.05
Drug Z (Chemotherapy)----

Note: The retrospective nature of this data suggests that patients receiving everolimus-based therapy tended to have less aggressive disease. The hazard ratios are from multivariate-adjusted Cox models.[4][5][6]

In a meta-analysis of four randomized clinical trials comparing mTOR inhibitors plus hormone therapy to hormone therapy alone in metastatic luminal breast cancer, the pooled hazard ratio for progression-free survival/time to progression was 0.62 in favor of the mTOR inhibitor combination.[7] The pooled hazard ratio for overall survival was 0.84, also favoring the combination arm.[7]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for preclinical and clinical studies of this compound and Drug Z.

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound and Drug Z in a mouse xenograft model of breast cancer.[8][9]

Objective: To evaluate the in vivo anti-tumor activity of this compound and Drug Z, alone and in combination, in a human breast cancer xenograft model.

Materials:

  • Human breast cancer cell line (e.g., MCF-7, MDA-MB-231)[10]

  • Immunocompromised mice (e.g., NOD-SCID)

  • This compound (formulated for in vivo administration)

  • Drug Z (e.g., Paclitaxel, formulated for in vivo administration)

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture: Culture human breast cancer cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, Drug Z, this compound + Drug Z).

  • Treatment Administration: Administer treatments as per the defined schedule, dose, and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for Drug Z).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.

  • Analysis: At the end of the study, tumors are excised and weighed. Statistical analysis is performed to compare tumor growth inhibition between treatment groups.

Preclinical_Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Efficacy Assessment Efficacy Assessment Treatment Administration->Efficacy Assessment Endpoint & Analysis Endpoint & Analysis Efficacy Assessment->Endpoint & Analysis

Figure 3: Preclinical in vivo experimental workflow.

This protocol describes a hypothetical Phase III clinical trial to compare the efficacy and safety of this compound in combination with endocrine therapy versus standard chemotherapy in patients with advanced HR+/HER2- breast cancer.[11][12]

Trial Title: A Phase III, Randomized, Open-Label Study of this compound plus Endocrine Therapy versus Standard of Care Chemotherapy in Patients with Advanced or Metastatic Hormone Receptor-Positive, HER2-Negative Breast Cancer.

Primary Objective: To compare the Progression-Free Survival (PFS) between the two treatment arms.

Secondary Objectives:

  • To compare Overall Survival (OS).

  • To compare the Objective Response Rate (ORR).

  • To evaluate the safety and tolerability of the treatment regimens.

  • To assess Quality of Life (QoL).

Study Population:

  • Postmenopausal women with histologically confirmed HR+/HER2- advanced or metastatic breast cancer.

  • Disease progression on or after a non-steroidal aromatase inhibitor.

  • ECOG performance status of 0 or 1.

  • Adequate organ function.

Treatment Arms:

  • Arm A (Experimental): this compound (oral, daily) in combination with standard endocrine therapy (e.g., exemestane).

  • Arm B (Control): Standard of care chemotherapy (e.g., capecitabine, paclitaxel) as chosen by the investigator.[1]

Study Procedures:

  • Screening: Assess patient eligibility based on inclusion and exclusion criteria.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to either Arm A or Arm B.

  • Treatment: Patients receive treatment in 28-day cycles until disease progression or unacceptable toxicity.

  • Tumor Assessment: Tumor response is evaluated every 8 weeks using RECIST criteria.

  • Safety Monitoring: Adverse events are monitored and graded according to CTCAE.

  • Follow-up: Patients are followed for survival after discontinuation of treatment.

Statistical Analysis: The primary endpoint of PFS will be analyzed using a log-rank test. OS will be analyzed similarly. ORR will be compared using a chi-squared test.

Clinical_Trial_Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Arm A: this compound + ET Arm A: this compound + ET Randomization->Arm A: this compound + ET Arm B: Chemotherapy Arm B: Chemotherapy Randomization->Arm B: Chemotherapy Treatment Cycles Treatment Cycles Arm A: this compound + ET->Treatment Cycles Arm B: Chemotherapy->Treatment Cycles Tumor & Safety Assessment Tumor & Safety Assessment Treatment Cycles->Tumor & Safety Assessment Progression or Toxicity? Progression or Toxicity? Tumor & Safety Assessment->Progression or Toxicity? Progression or Toxicity?->Treatment Cycles No Follow-up for Survival Follow-up for Survival Progression or Toxicity?->Follow-up for Survival Yes

Figure 4: Phase III clinical trial workflow.

Conclusion

This compound, as a representative mTOR inhibitor, offers a targeted therapeutic approach for advanced breast cancer by specifically inhibiting a key signaling pathway involved in tumor growth. In contrast, Drug Z, representing standard chemotherapy, exerts a broader cytotoxic effect on rapidly dividing cells. Clinical data suggests that mTOR inhibition, particularly in combination with endocrine therapy, may offer improved survival outcomes compared to chemotherapy in certain patient populations with HR+/HER2- metastatic breast cancer.[4][5][6] However, the choice of therapy depends on various factors including prior treatments, tumor biology, and patient characteristics. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other novel therapeutic agents.

References

A Researcher's Guide to Confirming On-Target Effects of Small Molecule Inhibitors Using siRNA

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and molecular biology, validating that a small molecule inhibitor exerts its effect through its intended target is a critical step. This guide provides a comprehensive overview of how to utilize small interfering RNA (siRNA) to confirm the on-target effects of a hypothetical small molecule, "m3OMG," by comparing its phenotypic outcomes with those induced by direct genetic knockdown of the putative target.

Experimental Protocols

A robust experimental design is paramount to obtaining clear and interpretable results. Below are detailed protocols for key experiments involved in confirming the on-target effects of a small molecule inhibitor.

siRNA Transfection Protocol

This protocol outlines the steps for transiently knocking down the expression of a target gene in a mammalian cell line.

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal incubation time should be determined empirically.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Validation

qRT-PCR is used to quantify the reduction in target mRNA levels following siRNA treatment.

  • RNA Extraction: Isolate total RNA from cells treated with the target-specific siRNA and control siRNAs using a commercially available RNA purification kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB). The relative expression of the target gene is calculated using the ΔΔCt method.

Western Blot for Protein Knockdown Validation

Western blotting is employed to confirm the reduction of the target protein levels.[2]

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control antibody (e.g., β-actin, GAPDH) should be used to normalize protein levels.

Phenotypic Assay

The choice of phenotypic assay will depend on the biological function of the target protein. This could include cell viability assays, apoptosis assays, cell migration assays, or specific enzyme activity assays. The assay should be performed on cells treated with the small molecule inhibitor, the target-specific siRNA, and the respective controls.

Data Presentation

Clear and concise data presentation is essential for comparing the effects of the small molecule inhibitor and siRNA-mediated knockdown.

Table 1: Validation of Target Knockdown

Treatment Target mRNA Expression (Relative to Control) Target Protein Expression (Relative to Control)
Untreated1.001.00
Vehicle Control0.98 ± 0.050.95 ± 0.08
This compound (10 µM)0.95 ± 0.070.25 ± 0.04
Scrambled siRNA0.99 ± 0.060.97 ± 0.09
Target siRNA0.21 ± 0.030.18 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparison of Phenotypic Effects

Treatment Cell Viability (%) Apoptosis Rate (%)
Untreated1005.2 ± 1.1
Vehicle Control98.5 ± 2.15.5 ± 1.3
This compound (10 µM)45.3 ± 3.535.8 ± 2.9
Scrambled siRNA99.1 ± 1.85.8 ± 1.0
Target siRNA48.1 ± 4.233.5 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Diagrams illustrating the underlying biological pathways and experimental workflows can significantly enhance understanding.

G cluster_0 cluster_1 Points of Intervention Ligand Ligand Receptor Receptor Ligand->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Target Gene Target Gene Transcription Factor->Target Gene Biological Response Biological Response Target Gene->Biological Response This compound This compound This compound->Kinase 2 Inhibition siRNA siRNA siRNA->Target Gene Degradation

Caption: A generic signaling pathway illustrating points of intervention.

G cluster_workflow Experimental Workflow cluster_treatments Treatment Groups cluster_analyses Downstream Analyses Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Vehicle Vehicle Treatment->Vehicle This compound This compound Treatment->this compound Scrambled siRNA Scrambled siRNA Treatment->Scrambled siRNA Target siRNA Target siRNA Treatment->Target siRNA Incubation Incubation Analysis Analysis Incubation->Analysis qRT-PCR qRT-PCR Analysis->qRT-PCR Western Blot Western Blot Analysis->Western Blot Phenotypic Assay Phenotypic Assay Analysis->Phenotypic Assay

Caption: Workflow for confirming on-target effects with siRNA.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of protein interactions is paramount. Cross-reactivity, the unintended binding of a protein to molecules other than its primary target, can lead to misleading experimental results and significant off-target effects in therapeutic applications. This guide provides a comprehensive comparison of M3OMG's (a model protein) potential for cross-reactivity with related proteins, supported by experimental data and detailed protocols.

The Double-Edged Sword of Molecular Recognition

At its core, protein cross-reactivity arises from structural similarities between the primary target and other molecules. An antibody, for instance, may recognize and bind to an epitope on a non-target protein if it shares sufficient homology with the intended antigen. This phenomenon is not limited to antibodies; any protein with a specific binding partner can potentially exhibit cross-reactivity.

The consequences of such unintended interactions can be profound. In research, cross-reactivity can lead to false-positive or false-negative results, compromising the validity of experimental data. In a therapeutic context, an antibody-based drug that cross-reacts with an unintended protein can trigger adverse immune responses or other off-target toxicities.[1][2] Conversely, cross-reactivity is not always detrimental and can sometimes be harnessed for therapeutic benefit, such as in the development of broad-spectrum antiviral agents.

Quantifying Cross-Reactivity: A Comparative Analysis

To assess the cross-reactivity of this compound, a series of binding assays were performed against a panel of structurally related proteins (SRP1, SRP2, and SRP3). The following tables summarize the quantitative data obtained from Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) experiments.

Table 1: Comparative Binding Affinity of this compound Determined by ELISA
Target ProteinThis compound Concentration for 50% Max Binding (EC50) (nM)Relative Cross-Reactivity (%)
Primary Target 10100
SRP15002
SRP210001
SRP3>5000<0.2

Relative Cross-Reactivity (%) = (EC50 of Primary Target / EC50 of SRP) x 100

Table 2: Kinetic and Affinity Constants of this compound Interaction Measured by SPR
Target ProteinAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Primary Target 1.5 x 10^51.5 x 10^-41.0
SRP13.0 x 10^31.5 x 10^-3500
SRP21.0 x 10^31.0 x 10^-31000
SRP3Not DetectableNot Detectable>5000

Affinity (KD) = kd / ka

The data clearly indicates that this compound exhibits high specificity for its primary target, with significantly weaker binding to the related proteins. The low percentage of cross-reactivity observed in the ELISA results is corroborated by the high KD values obtained through SPR analysis, confirming a much lower affinity for the structurally related proteins.

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies used to generate the data presented above.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay for detecting and quantifying protein interactions.[3][4]

Protocol:

  • Coating: Wells of a 96-well microplate are coated with 100 µL of the target proteins (Primary Target, SRP1, SRP2, SRP3) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer). The plate is incubated overnight at 4°C.

  • Washing: The coating solution is removed, and the wells are washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) is added to each well and incubated for 1-2 hours at room temperature.

  • Washing: The blocking buffer is removed, and the wells are washed as described in step 2.

  • Primary Antibody Incubation: A serial dilution of this compound is prepared in blocking buffer. 100 µL of each dilution is added to the wells and incubated for 2 hours at room temperature.

  • Washing: The wells are washed as described in step 2.

  • Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes this compound is added to each well and incubated for 1 hour at room temperature.

  • Washing: The wells are washed as described in step 2.

  • Detection: 100 µL of a suitable HRP substrate (e.g., TMB) is added to each well. The reaction is allowed to develop in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The EC50 values are determined by plotting the absorbance against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[5][6][7][8]

Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

  • Ligand Immobilization: The primary target and SRPs are individually immobilized onto different flow cells of the sensor chip.

  • Analyte Injection: A series of concentrations of this compound (analyte) are injected over the sensor surface.

  • Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of this compound to the immobilized ligands are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5][9]

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. In the context of cross-reactivity, it can be used to visually assess the binding of a protein to its intended target versus other proteins in a complex mixture.

Protocol:

  • Sample Preparation: Protein lysates from cells or tissues expressing the primary target and SRPs are prepared.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with this compound.

  • Secondary Antibody Incubation: The membrane is incubated with a labeled secondary antibody that recognizes this compound.

  • Detection: The signal from the labeled secondary antibody is detected, revealing the bands corresponding to the proteins to which this compound has bound. The intensity of the bands can provide a qualitative measure of binding affinity.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the potential implications of cross-reactivity, the following diagrams have been generated using Graphviz.

ELISA_Workflow cluster_coating Coating & Blocking cluster_binding Binding cluster_detection Detection coat Coat Plate with Target Protein wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_this compound Add this compound (Primary Antibody) wash2->add_this compound wash3 Wash add_this compound->wash3 add_secondary Add HRP-conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate SPR_Workflow cluster_prep Chip Preparation cluster_analysis Binding Analysis cluster_data Data Analysis activate Activate Sensor Chip immobilize Immobilize Ligand (Target Protein) activate->immobilize inject Inject Analyte (this compound) immobilize->inject monitor Monitor Association & Dissociation inject->monitor regenerate Regenerate Surface monitor->regenerate analyze Fit Sensorgram Data to Binding Model regenerate->analyze determine Determine ka, kd, KD analyze->determine Signaling_Pathway_Interference cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway This compound This compound Target Primary Target Receptor This compound->Target OffTarget Off-Target Receptor (SRP) This compound->OffTarget Cross-reactivity Signal1 Signaling Molecule A Target->Signal1 Response1 Desired Cellular Response Signal1->Response1 Signal2 Signaling Molecule X OffTarget->Signal2 Response2 Unintended Cellular Response (Adverse Effect) Signal2->Response2

References

A Comparative Analysis of Methyl-3-O-methylgallate (M3OMG): In Vitro vs. In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl-3-O-methylgallate (M3OMG), a phenolic compound, has demonstrated promising therapeutic potential, particularly in the realms of oncology and neuroprotection. This guide provides a comprehensive comparison of its observed effects in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, offering a clear comparison of its efficacy in different experimental contexts.

In Vitro Efficacy of this compound
Cell LineAssayParameterResultReference
B16F10 (Melanoma)Cell ViabilityIC50Not explicitly stated, but effects observed at 0.125, 0.25, and 0.5 mM[1]
B16F10 (Melanoma)Apoptosis (Cleaved Caspase-3)% Increase in Fluorescence Intensity10% (0.125 mM), 24% (0.25 mM), 88% (0.5 mM), 149% (0.5 mM)[2]
HUVECsTube FormationInhibitionObserved[1]
Prostate Cancer CellsNF-κB Transcriptional ActivityInhibitionEffective reduction[3]
ProstatospheresFormation InhibitionInhibitionStronger than gallic acid[3]
RAW264.7Intracellular ROS ScavengingIC50Not explicitly stated, but effective at 12.5 μM[4]
Cell-freeDPPH Radical ScavengingIC5036.54 μM[4]
Cell-freeABTS Radical ScavengingIC502.59 μM[4]
BEL-7402 (Hepatocellular Carcinoma)Cell InvasionInhibitionTime and dose-dependent[5]
In Vivo Efficacy of this compound
Animal ModelCancer TypeTreatmentParameterResultReference
MiceMelanomaNot specifiedTumor Volume Reduction~30%[1][6]
MiceMelanomaNot specifiedMetastasis Suppression~50% reduction in cytokeratin and LYVE-1 expression in lymph nodes[1][6]
Nude MiceHepatocellular Carcinoma40 mg/kg/dTumor Inhibition Rate49.94%[7]
Nude MiceHepatocellular Carcinoma80 mg/kg/dTumor Inhibition Rate52.66%[5][7]
Nude MiceHepatocellular Carcinoma160 mg/kg/dTumor Inhibition Rate55.92%[5][7]
RatsSodium Fluoride-Induced Oxidative Stress10 and 20 mg/kg (i.p.)NeuroprotectionMitigation of oxidative stress[8]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

NF-κB Signaling Pathway Inhibition by this compound

AKT_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates Nrf2 Nrf2 AKT->Nrf2 Activates Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds HO1 HO-1 Expression ARE->HO1 Transcription

AKT/HO-1 Signaling Pathway Activation by this compound

Caspase3_Apoptosis cluster_pathways Apoptotic Pathways This compound This compound Intrinsic Intrinsic Pathway (Mitochondrial Stress) This compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic Procaspase9 Procaspase-9 Intrinsic->Procaspase9 Procaspase8 Procaspase-8 Extrinsic->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caspase-3 Mediated Apoptosis Induced by this compound

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the effects of this compound.

In Vitro Assays
  • Cell Viability Assay (MTT Assay):

    • Cells (e.g., B16F10 melanoma) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader to determine cell viability relative to untreated controls.[1]

  • Apoptosis Assay (Cleaved Caspase-3 Staining):

    • Cells are cultured on coverslips and treated with this compound.

    • Following treatment, cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

    • The cells are then incubated with a primary antibody specific for cleaved caspase-3.

    • A fluorescently labeled secondary antibody is used for detection.

    • The fluorescence intensity is visualized and quantified using fluorescence microscopy.[2]

  • Cell Migration and Invasion Assays (Wound Healing and Transwell Assays):

    • Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The rate of closure of the "wound" in the presence or absence of this compound is monitored over time.[5]

    • Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber in the presence of this compound is quantified.[5]

  • Tube Formation Assay:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel in a 96-well plate.

    • The cells are treated with this compound.

    • The formation of capillary-like structures (tubes) is observed and quantified using microscopy. This assay assesses the anti-angiogenic potential of the compound.[1]

  • NF-κB Transcriptional Activity Assay:

    • Prostate cancer cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.

    • The cells are then treated with this compound.

    • Luciferase activity is measured to determine the effect of this compound on NF-κB transcriptional activity.[3]

In Vivo Models
  • Xenograft Tumor Model:

    • Human cancer cells (e.g., BEL-7402 hepatocellular carcinoma) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

    • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • This compound is administered to the treatment group, typically via intraperitoneal injection or oral gavage, at specified doses and schedules.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor inhibition rates are calculated by comparing the tumor size in the treated groups to the control group.[5][7]

  • Melanoma Mouse Model:

    • B16F10 melanoma cells are inoculated into syngeneic mice.

    • Mice are treated with this compound.

    • Tumor growth and metastasis to distant organs (e.g., lymph nodes) are monitored.

    • Tumor tissues and lymph nodes are collected for histological and immunohistochemical analysis to assess tumor vessel density (e.g., CD31 staining) and lymphatic vessel density (e.g., LYVE-1 staining).[1][6]

Conclusion

The compiled data indicates that this compound exhibits potent anti-cancer and antioxidant properties both in vitro and in vivo. In vitro, it demonstrates direct cytotoxicity against cancer cells, inhibits key processes like migration, invasion, and angiogenesis, and modulates inflammatory and apoptotic signaling pathways. These effects translate to significant tumor growth inhibition and suppression of metastasis in animal models. The quantitative differences highlighted in this guide underscore the importance of both cell-based assays and whole-organism studies in comprehensively evaluating the therapeutic potential of novel compounds like this compound. Further research is warranted to elucidate the detailed molecular mechanisms and to optimize its therapeutic application.

References

Unraveling the Guardian of the Genome: Validating the Mechanism of O6-Methylguanine-DNA Methyltransferase (MGMT) Through Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA repair is paramount. O6-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair protein, stands as a key defender against the mutagenic effects of alkylating agents. Its unique "suicide" mechanism, where it irreversibly transfers an alkyl group from DNA to an internal cysteine residue, has been extensively validated through mutagenesis studies. This guide provides a comparative analysis of key findings from these studies, offering insights into the structure-function relationship of MGMT and its implications for cancer therapy.

MGMT, also known as O(6)-alkylguanine-DNA alkyltransferase (AGT), plays a vital role in genomic stability by directly reversing alkylation damage on the O6 position of guanine.[1][2] This lesion, if unrepaired, can lead to G:C to A:T transition mutations during DNA replication.[2][3] The protein's mechanism involves the transfer of the alkyl group to a cysteine residue within its own active site, a process that inactivates the protein.[1][4] Mutagenesis studies, including the analysis of naturally occurring polymorphisms and site-directed mutations, have been instrumental in dissecting the specific roles of various amino acid residues in MGMT's function, stability, and interaction with DNA.[5][6]

Comparative Analysis of MGMT Mutants

Mutagenesis studies have provided a wealth of quantitative data on how specific amino acid changes impact MGMT's function. The following table summarizes key findings from studies on various MGMT mutants, comparing their performance to the wild-type (WT) protein.

MutantMutation TypeKey Functional ImpactSupporting Experimental DataReference
L84F Common single-nucleotide polymorphismAltered conformation and interaction with PCNA and DNA. Higher binding free energy compared to WT.Molecular dynamics simulations showed altered regional connections and interactions.[5]
K125E Site-specific mutagenesisAltered conformation and stability in its free form.Molecular dynamics simulations indicated deviations from the native form.[5]
G132R Tumor-associated somatic mutationReduced DNA repair functionality. Reduced ability to rescue methyltransferase-deficient E. coli. Reduced binding affinity for DNA containing an O⁶-methylguanine lesion (binds half as tightly as WT).Inability to fully rescue methyltransferase-deficient E. coli after treatment with a methylating agent. Pre-steady state kinetics revealed a reduced rate constant.[6]
G156C Tumor-associated somatic mutationSignificantly impaired DNA repair. Almost complete resistance to the inhibitor O⁶-benzylguanine. 40-fold decrease in binding affinity for damaged DNA compared to WT.Inability to rescue methyltransferase-deficient E. coli as effectively as WT. Pre-steady state kinetics showed a reduced rate constant.[6]

Experimental Protocols

The validation of MGMT's mechanism through mutagenesis relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the comparison.

Site-Directed Mutagenesis and Expression
  • Plasmid Preparation: The gene encoding human MGMT is cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression or pcDNA vectors for mammalian cell expression).

  • Mutagenesis: Specific point mutations are introduced into the MGMT gene using commercially available site-directed mutagenesis kits (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit). The introduction of the desired mutation is confirmed by DNA sequencing.

  • Protein Expression and Purification: The expression of wild-type and mutant MGMT proteins is induced in a suitable host system (E. coli or mammalian cells). The proteins are then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) to a high degree of homogeneity.

DNA Repair Activity Assays
  • In Vivo Complementation Assay in E. coli :

    • Methyltransferase-deficient E. coli strains (e.g., those lacking the ada and ogt genes) are transformed with plasmids expressing either wild-type or mutant MGMT.

    • Cultures are grown to mid-log phase and then treated with a methylating agent, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

    • Cell survival is monitored by plating serial dilutions of the cultures on appropriate agar plates. The ability of the MGMT variant to protect the cells from the cytotoxic effects of the methylating agent is a measure of its DNA repair activity.

  • In Vitro DNA Repair Assay :

    • A DNA substrate containing a site-specific O⁶-methylguanine lesion is synthesized. This can be a short, radiolabeled oligonucleotide.

    • The purified wild-type or mutant MGMT protein is incubated with the DNA substrate.

    • The transfer of the methyl group from the DNA to the protein is monitored. This can be done by separating the protein from the DNA (e.g., by SDS-PAGE) and detecting the radiolabeled methyl group on the protein.

Biochemical Characterization
  • Pre-Steady State Kinetics:

    • Rapid-quench flow techniques are used to measure the rates of individual steps in the DNA repair reaction.

    • The purified MGMT protein is rapidly mixed with the DNA substrate containing the O⁶-methylguanine lesion.

    • The reaction is quenched at various short time points, and the amount of repaired DNA or alkylated protein is quantified. This allows for the determination of rate constants for substrate binding and the chemical step of methyl transfer.

  • DNA Binding Affinity Measurement:

    • Techniques such as electrophoretic mobility shift assays (EMSA) or fluorescence polarization can be used to measure the binding affinity of MGMT variants to DNA containing an O⁶-methylguanine lesion.

    • For EMSA, increasing concentrations of the MGMT protein are incubated with a labeled DNA probe. The protein-DNA complexes are then separated from free DNA by native polyacrylamide gel electrophoresis. The fraction of bound DNA is quantified to determine the dissociation constant (Kd).

Visualizing the Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

MGMT_Mechanism cluster_dna DNA with O6-methylguanine lesion cluster_mgmt Active MGMT cluster_complex DNA-MGMT Complex cluster_repair DNA Repair DNA_lesion Guanine (O6-Me) Complex MGMT binds to DNA lesion DNA_lesion->Complex Binding MGMT_active MGMT (Cys-SH) MGMT_active->Complex DNA_repaired Guanine (repaired) Complex->DNA_repaired Methyl Transfer MGMT_inactive MGMT (Cys-S-Me) (Inactive) Complex->MGMT_inactive

Caption: The suicide mechanism of MGMT DNA repair.

Mutagenesis_Workflow start Start: Wild-Type MGMT Gene mutagenesis Site-Directed Mutagenesis start->mutagenesis expression Protein Expression & Purification mutagenesis->expression activity_assay Functional Assays (e.g., E. coli complementation) expression->activity_assay biochem_assay Biochemical Assays (e.g., Kinetics, DNA binding) expression->biochem_assay data_analysis Data Analysis & Comparison to WT activity_assay->data_analysis biochem_assay->data_analysis conclusion Conclusion on Mutant Function data_analysis->conclusion

Caption: Experimental workflow for validating MGMT mechanism via mutagenesis.

References

Independent Validation of m3OMG's Reported Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported neuroprotective and antioxidant activities of Methyl-3-O-methyl gallate (m3OMG) with alternative compounds. Due to the limited availability of independent validation studies on this compound, this guide also incorporates data on its closely related precursor, methyl gallate (MG), to provide a broader comparative context. All quantitative data is summarized in tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams.

Comparative Analysis of Neuroprotective and Antioxidant Activity

The primary reported activity of this compound is its neuroprotective effect against oxidative stress. An in vivo study demonstrated its ability to mitigate oxidative damage in the brains of rats. To provide a thorough comparison, this section includes quantitative data for this compound, its parent compound gallic acid, the closely related methyl gallate, and other common antioxidants.

Table 1: In Vivo Neuroprotective Activity Against Sodium Fluoride-Induced Oxidative Stress

Compound/TreatmentDoseThiobarbituric Acid Reactive Substances (TBARS) Level (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)
Control-0.45 ± 0.037.8 ± 0.515.2 ± 1.1
Sodium Fluoride (NaF)600 ppm0.98 ± 0.074.2 ± 0.38.5 ± 0.6
This compound + NaF10 mg/kg0.62 ± 0.046.5 ± 0.412.8 ± 0.9
This compound + NaF20 mg/kg0.51 ± 0.037.1 ± 0.514.1 ± 1.0
Vitamin C + NaF10 mg/kg0.58 ± 0.046.8 ± 0.413.5 ± 0.9

Data adapted from a study on NaF-induced oxidative stress in rat brains.[1]

Table 2: Comparative In Vitro Antioxidant Activity

CompoundDPPH Radical Scavenging (IC50, µg/mL)Ferric Reducing Antioxidant Power (FRAP) (mM FeSO₄ equivalent at 1 mM)ABTS Radical Scavenging (mM Trolox equivalent at 1 mM)
Methyl Gallate (MG)Not widely reported2.796 ± 0.0211.552 ± 0.001
Gallic Acid8.5Not directly comparable1.08 (TEAC)
Vitamin C (Ascorbic Acid)10.11.200 ± 0.0171.030 ± 0.003
Vitamin ENot widely reported0.116 ± 0.0000.112 ± 0.007
TroloxNot directly comparableNot directly comparableStandard

Data for MG, Vitamin C, and Vitamin E are from a comparative in vitro antioxidant study. Data for Gallic Acid and Vitamin C (DPPH and ABTS) are from a separate comparative analysis of phenolic compounds.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of gallate derivatives are attributed to their antioxidant properties and their ability to modulate key cellular signaling pathways. While the specific signaling pathways for this compound are not extensively elucidated, studies on the closely related methyl gallate suggest the involvement of the PI3K/Akt/GSK3β and AMPK pathways in its neuroprotective effects.[2] Additionally, both this compound and gallic acid have been shown to inhibit NF-κB transcriptional activity, a key pathway in inflammation.[3]

G cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK This compound This compound This compound->IKK inhibits IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

Figure 1: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

G Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3β GSK3β Akt->GSK3β inhibits Neuronal Survival Neuronal Survival GSK3β->Neuronal Survival inhibits Methyl Gallate Methyl Gallate Methyl Gallate->Akt promotes activation

Figure 2: PI3K/Akt/GSK3β pathway modulated by Methyl Gallate for neuroprotection.

G Cellular Stress Cellular Stress AMP/ATP ratio AMP/ATP ratio Cellular Stress->AMP/ATP ratio increases AMPK AMPK AMP/ATP ratio->AMPK activates Energy Homeostasis Energy Homeostasis AMPK->Energy Homeostasis promotes Cell Growth Cell Growth AMPK->Cell Growth inhibits Methyl Gallate Methyl Gallate Methyl Gallate->AMPK activates G Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Antioxidant Assays In Vitro Antioxidant Assays (DPPH, FRAP, ABTS) Compound Synthesis & Characterization->In Vitro Antioxidant Assays Cell-Based Assays Cell-Based Assays (e.g., induced oxidative stress) In Vitro Antioxidant Assays->Cell-Based Assays In Vivo Animal Model In Vivo Animal Model (e.g., NaF-induced neurotoxicity) Cell-Based Assays->In Vivo Animal Model Biochemical Assays Biochemical Assays (TBARS, SOD, Catalase) In Vivo Animal Model->Biochemical Assays Histological Analysis Histological Analysis Biochemical Assays->Histological Analysis Data Analysis & Comparison Data Analysis & Comparison Histological Analysis->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

References

Assessing the Specificity of m3OMG: A Comparative Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "m3OMG" is not publicly available. This guide, therefore, presents a hypothetical case study to illustrate the process of assessing the kinase specificity of a novel inhibitor, herein named this compound. The experimental data and comparisons presented are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals.

In the competitive landscape of kinase inhibitor development, establishing a comprehensive specificity profile is paramount. A thorough understanding of a compound's interactions across the human kinome can illuminate its mechanism of action, predict potential off-target effects, and guide lead optimization efforts. This guide provides a framework for assessing the specificity of a hypothetical kinase inhibitor, this compound, against a broad panel of kinases and compares its performance with that of other potential alternatives.

Quantitative Assessment of Kinase Inhibition

To determine the specificity of this compound, a comprehensive screening against a panel of human kinases is essential. The following table summarizes the hypothetical inhibitory activity of this compound against a selection of kinases at a fixed concentration, along with the calculated IC50 values for the most potently inhibited kinases.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetKinase Family% Inhibition at 1 µM this compoundIC50 (nM)
Kinase AAGC98%15
Kinase BCAMK95%25
Kinase CCMGC5%>10,000
Kinase DTK8%>10,000
Kinase EAGC75%250
Kinase FSTE2%>10,000
Kinase GTKL12%>10,000
Kinase HCAMK92%30

Comparative Specificity Analysis

A critical step in evaluating a novel inhibitor is to compare its specificity against existing or alternative compounds. The following table provides a hypothetical comparison of this compound with two other inhibitors, "Alternative A" and "Alternative B," against a panel of kinases.

Table 2: Comparative Kinase Inhibition Profiles

Kinase TargetThis compound (% Inhibition @ 1 µM)Alternative A (% Inhibition @ 1 µM)Alternative B (% Inhibition @ 1 µM)
Kinase A98%95%85%
Kinase B95%88%90%
Kinase C5%25%10%
Kinase D8%30%5%
Kinase E75%60%80%
Kinase F2%15%3%
Kinase G12%40%8%
Kinase H92%85%95%

Experimental Protocols

The data presented in this guide is based on established methodologies for kinase activity screening. A detailed protocol for a typical in vitro kinase inhibition assay is provided below.

Kinase Inhibition Assay Protocol

  • Reagents and Materials:

    • Purified recombinant human kinases.

    • Kinase-specific peptide substrates.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound (this compound) and control inhibitors dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well microplates.

    • Plate reader capable of luminescence detection.

  • Assay Procedure:

    • A solution of the test compound (this compound) is serially diluted in DMSO to create a range of concentrations.

    • The kinase, substrate, and assay buffer are combined in the wells of a 384-well plate.

    • The test compound dilutions are added to the appropriate wells. Control wells containing DMSO only (for 0% inhibition) and a known broad-spectrum inhibitor (for 100% inhibition) are included.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent.

    • Luminescence is read using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the controls.

    • For IC50 determination, the percent inhibition data is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are provided below to illustrate the experimental workflow for assessing kinase specificity and a representative signaling pathway that could be modulated by a kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (this compound) Plate Assay Plating (384-well) Compound->Plate Kinase Kinase Panel Preparation Kinase->Plate Reagents Assay Reagent Preparation Reagents->Plate Incubation Incubation Plate->Incubation Detection Signal Detection (Luminescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Analysis Data Analysis (% Inhibition, IC50) RawData->Analysis Report Reporting Analysis->Report

Caption: Experimental workflow for kinase specificity profiling.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response Transcription->Response This compound This compound (Hypothetical Inhibitor) This compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Magnesium Oxide (MgO)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring proper disposal of all laboratory chemicals is a critical component of maintaining a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Magnesium Oxide (MgO), a common inorganic compound. Adherence to these procedures is vital for minimizing environmental impact and ensuring personnel safety.

Key Safety and Handling Information

Magnesium Oxide is generally considered a non-hazardous substance for disposal, though it can cause irritation upon contact.[1][2] It is crucial to consult your institution's specific waste management protocols, as local regulations may vary.

Physical and Chemical Properties:

PropertyValueSource
Appearance White solid, often a powder[3]PubChem[3]
Molar Mass 40.304 g/mol N/A
Melting Point 2,852 °C (5,166 °F)Sigma-Aldrich
Boiling Point 3,600 °C (6,512 °F)N/A
Solubility in Water Slightly solubleN/A
pH 10.3 (in aqueous solution)[4]Valudor Products[4]

Hazard Information:

While not classified as a hazardous substance, Magnesium Oxide powder can cause temporary irritation.[1]

  • Eye Contact: May cause serious eye irritation.[1]

  • Inhalation: May cause respiratory irritation.[1]

  • Skin Contact: Prolonged contact may cause mild skin irritation.

  • Ingestion: Generally low toxicity, but ingestion of large amounts may cause gastrointestinal irritation.

Standard Disposal Procedures for Magnesium Oxide (MgO)

The following steps outline the recommended procedure for the disposal of Magnesium Oxide. This workflow is designed to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Identify Waste: Clearly identify the waste material as Magnesium Oxide. Ensure the container is appropriately labeled.[5]

  • Segregate Waste: Do not mix Magnesium Oxide waste with other chemical waste streams, particularly acids or other reactive materials.[6][7] Store in a designated waste collection area.

Step 2: Personal Protective Equipment (PPE)

Before handling Magnesium Oxide waste, all personnel must wear appropriate PPE to prevent exposure.

  • Eye Protection: Safety glasses or goggles are required.[8]

  • Hand Protection: Wear suitable chemical-resistant gloves.[4]

  • Respiratory Protection: In cases of significant dust generation, use a NIOSH-approved respirator.[8]

  • Protective Clothing: A lab coat or other protective clothing should be worn.[4]

Step 3: Waste Containment and Labeling

  • Container Selection: Use a compatible, sealable container for waste collection. The original product container is often a suitable option if it is in good condition.[6][9]

  • Labeling: The container must be clearly labeled as "Magnesium Oxide Waste" or as required by your institution's waste management plan. The label should include the chemical name and any associated hazards.[10]

Step 4: Disposal Path

  • Small Quantities (Non-contaminated): For small amounts of uncontaminated Magnesium Oxide, consult your local regulations. In many cases, it can be disposed of as regular solid waste, provided it is securely contained to prevent dust formation.[9]

  • Large Quantities or Contaminated Waste: For larger quantities or MgO that is contaminated with other hazardous materials, it must be disposed of as chemical waste.[10] This involves collection by a certified hazardous waste disposal company.[10]

  • Do Not Pour Down the Drain: Never dispose of solid Magnesium Oxide down the drain.[10]

Experimental Protocol: Neutralization of Acid-Contaminated MgO Waste

In instances where Magnesium Oxide waste is contaminated with acidic residues, a neutralization step may be necessary before disposal. This should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Acid-contaminated Magnesium Oxide waste

  • Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable weak base

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Stirring rod

  • Beaker or other suitable container

Procedure:

  • Carefully place the acid-contaminated MgO waste into a large beaker in a fume hood.

  • Slowly add water to create a slurry. Be cautious as this may generate heat.

  • Gradually add a weak base, such as sodium bicarbonate, to the slurry while stirring continuously.

  • Monitor the pH of the solution regularly using pH strips or a pH meter.

  • Continue adding the base until the pH of the slurry is between 6.0 and 8.0.

  • Once neutralized, the solid waste can be separated from the liquid. The solid can typically be disposed of as non-hazardous waste, and the neutralized liquid can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[11]

Disposal Workflow Diagram

G start Start: MgO Waste Generated identify Step 1: Identify and Segregate Waste start->identify ppe Step 2: Don Appropriate PPE identify->ppe contain Step 3: Contain and Label Waste ppe->contain decision Is waste contaminated with hazardous material? contain->decision non_haz Dispose as non-hazardous solid waste per institutional guidelines decision->non_haz No haz Dispose as chemical waste through certified vendor decision->haz Yes end End: Disposal Complete non_haz->end haz->end

Caption: Logical workflow for the proper disposal of Magnesium Oxide (MgO).

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for Magnesium Oxide before handling and disposal.

References

Essential Safety and Handling Guide for Methyl 3-O-methylgallate (m3OMG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-O-methylgallate (m3OMG), also known as Methyl 3,4-dihydroxy-5-methoxybenzoate (CAS No. 3934-86-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

Methyl 3-O-methylgallate is classified as an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1] The toxicological properties have not been fully investigated, warranting a cautious approach.[1] The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Safety GlassesMust be worn at all times when handling the compound.
Hand Protection Chemical-Resistant GlovesAppropriate protective gloves must be worn to prevent skin contact.
Body Protection Protective ClothingWear suitable protective work clothing to prevent skin exposure.
Respiratory Protection Breathing ApparatusUse breathing protection in areas with high concentrations of dust or aerosols.

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of Methyl 3-O-methylgallate and to protect laboratory personnel.

  • Handling:

    • Ensure adequate ventilation in the work area.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Wash hands thoroughly after handling.

    • In case of eye contact, immediately rinse with plenty of water and seek medical advice.[1]

  • Storage:

    • Store in a cool, dry place.

    • Keep containers tightly closed when not in use.

    • Stable under normal temperatures and pressures.[1]

Accidental Release and Disposal Plan

In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent exposure.

  • Accidental Release Measures:

    • Wear all prescribed personal protective equipment as detailed in the PPE table.[1]

    • Ensure adequate ventilation in the affected area.[1]

    • Avoid the formation of dust.[1]

    • Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal.

    • Wash the spill site thoroughly after material pickup is complete.[1]

  • Disposal:

    • Dispose of waste in a manner consistent with federal, state, and local regulations.[1]

    • Do not allow the product to enter drains.[1]

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of Methyl 3-O-methylgallate in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_weigh Weigh Methyl 3-O-methylgallate prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedure handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of Methyl 3-O-methylgallate.

Disclaimer: Detailed experimental protocols and specific signaling pathways for Methyl 3-O-methylgallate were not available in the public domain at the time of this report. Researchers should conduct a thorough literature search and risk assessment before proceeding with any experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m3OMG
Reactant of Route 2
m3OMG

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.